(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Description
BenchChem offers high-quality (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-12-9(4-5-11)8(2)10(7)13-3/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJNRAPPVNHXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253844 | |
| Record name | 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218921-06-3 | |
| Record name | 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218921-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
An In-depth Technical Guide to the Chemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a substituted pyridine derivative of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-related gastrointestinal disorders.[1][2] The most notable of these is Omeprazole, a cornerstone medication for conditions like peptic ulcers and gastroesophageal reflux disease.[1][3]
This technical guide provides a comprehensive overview of the chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic pathways, spectroscopic profile, chemical reactivity, and critical safety considerations, offering field-proven insights to support its effective use in research and manufacturing.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 218921-06-3 | [4] |
| Molecular Formula | C₁₀H₁₂N₂O | [4] |
| Molecular Weight | 176.22 g/mol | [4] |
| SMILES | CC1=CN=C(C(=C1OC)C)CC#N | [4] |
| Topological Polar Surface Area (TPSA) | 45.91 Ų | [4] |
| LogP (Computed) | 1.77312 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Manufacturing Insights
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a multi-step process that leverages the tailored reactivity of the pyridine core. While various routes to the parent pyridine structure exist, a common and logical pathway involves the functionalization of a pre-formed 4-methoxy-3,5-dimethylpyridine intermediate. The introduction of the cyanomethyl group is typically the final key step.
A highly plausible and efficient method is the nucleophilic substitution of the corresponding 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, with a cyanide salt. This precursor is itself a well-established intermediate in PPI synthesis.[1] The causality behind this choice is clear: the chloromethyl group provides an excellent electrophilic site for attack by the cyanide anion, a potent nucleophile, leading to a direct and high-yielding conversion.
Sources
Technical Whitepaper: 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6) in Active Pharmaceutical Ingredient Synthesis
Executive Summary
In the landscape of pharmaceutical manufacturing, the structural precision of pyridine derivatives dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6) is a highly specialized heterocyclic building block. It serves as the penultimate intermediate in the synthesis of proton pump inhibitors (PPIs), most notably Omeprazole, and acts as a critical reference standard for impurity profiling in quality control laboratories[1][2].
This technical guide provides drug development professionals, synthetic chemists, and analytical scientists with an authoritative breakdown of the compound's physicochemical properties, mechanistic role in API synthesis, self-validating experimental protocols, and supplier procurement strategies.
Physicochemical Profiling & Structural Analysis
The utility of CAS 86604-78-6 stems from its unique substitution pattern. The pyridine core provides necessary basicity, while the 4-methoxy group acts as a strong electron-donating moiety, significantly increasing the electron density of the aromatic ring[3]. The 3,5-dimethyl groups introduce essential steric hindrance, which directs regioselectivity during the Polonovski rearrangement and prevents unwanted side reactions[3]. The 2-hydroxymethyl group serves as the primary reactive site for subsequent halogenation[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 86604-78-6 |
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol |
| SMILES String | COC1=C(C)C=NC(CO)=C1C |
| InChI Key | PSEPRWKZZJWRCB-UHFFFAOYSA-N |
| Melting Point | 56.5 – 63.0 °C |
| Appearance | White to gray/brown powder or crystal |
Data aggregated from authoritative chemical repositories including 4[4], , and .
Mechanistic Role in Omeprazole Synthesis
In industrial API synthesis, CAS 86604-78-6 is the immediate precursor to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (CAS 86604-75-3)[3]. The synthetic pipeline typically begins with 3,5-lutidine, which undergoes N-oxidation, nitration, and methoxylation to form 4-methoxy-3,5-dimethylpyridine N-oxide[2]. This N-oxide is then converted into CAS 86604-78-6 via a Polonovski rearrangement.
In pharmaceutical quality control, CAS 86604-78-6 is heavily monitored as the "Omeprazole Hydroxymethyl Impurity"[1][5]. Incomplete chlorination during the subsequent step can leave trace amounts of this alcohol in the final batch, necessitating rigorous HPLC validation against certified reference standards.
Synthetic workflow of Omeprazole highlighting the intermediate CAS 86604-78-6.
Experimental Methodologies & Self-Validating Protocols
Protocol: Synthesis of CAS 86604-78-6 via Polonovski Rearrangement
Mechanistic Causality: Direct hydroxymethylation of the pyridine ring is sterically and electronically unfavorable. To bypass this, the N-oxide is utilized as an electrophilic handle. When treated with acetic anhydride, the N-oxide oxygen attacks the carbonyl carbon, forming a highly reactive N-acetoxypyridinium intermediate. The acetate counter-ion deprotonates the adjacent 2-methyl group, triggering a [3,3]-sigmatropic rearrangement (Polonovski rearrangement) that shifts the acetoxy group to the carbon, yielding a 2-acetoxymethyl derivative. The 3,5-dimethyl groups act as steric shields, preventing off-target ring additions and ensuring strict regioselectivity[2][3].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 4-methoxy-3,5-dimethylpyridine N-oxide in anhydrous dichloromethane (DCM). Dropwise add 2.5 eq of acetic anhydride at 0 °C under an inert argon atmosphere.
-
Rearrangement: Slowly warm the reaction mixture to 90 °C (distilling off DCM) and reflux for 2 to 4 hours.
-
Self-Validating Step: Monitor the reaction via normal-phase TLC (DCM:MeOH 9:1). The highly polar N-oxide starting material (Rf ~0.1) will deplete, replaced by the less polar 2-acetoxymethyl intermediate (Rf ~0.6). The protocol dictates that the reaction must not proceed to hydrolysis until the baseline spot is completely consumed.
-
-
Hydrolysis: Cool the mixture to room temperature and concentrate under reduced pressure. Add a 10% aqueous NaOH solution to the residue and stir at 40 °C for 2 hours to cleave the ester linkage.
-
Isolation & Validation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Recrystallize the crude product from a hexane/ethyl acetate mixture to yield CAS 86604-78-6 as white to off-white crystals.
-
Self-Validating Step: Confirm the melting point falls strictly within the 56.5–63.0 °C range. LC-MS analysis must show a dominant peak at m/z 168.1[M+H]+, confirming the successful hydrolysis of the acetate intermediate (m/z 210)[2].
-
Supplier Evaluation & Procurement Strategy
Procurement of CAS 86604-78-6 requires careful consideration of the intended application. For bulk API synthesis, the free base is standard. However, for analytical method development, calibration, and QC testing, the hydrochloride salt (CAS 96300-88-8) is highly preferred[3][6]. The HCl salt enhances aqueous solubility and long-term stability, making it the premier choice for reliable pharmaceutical reference standards[3][6].
Table 2: Supplier Landscape & Grade Specifications
| Supplier | Product Grade / Intended Use | Purity / Specs |
| 4[4] | High-purity standard / General R&D | Standard |
| Analytical & Synthetic R&D | 98% Assay | |
| Synthetic Intermediates | >98.0% (GC) | |
| 1[1] | Reference Standard (Omeprazole Impurity) | Custom |
| 3[3] | Hydrochloride Salt (CAS 96300-88-8) | High |
| 6[6] | Pharmacopeia Traceable HCl Standard | Custom |
References
-
CAS RN 86604-78-6 , Fisher Scientific.4
-
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8 , Benchchem. 3
-
4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 , Santa Cruz Biotechnology. 7
-
4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 , TCI Chemicals. Link
-
4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6 , Sigma-Aldrich. Link
-
Omeprazole Hydroxymethyl Impurity | 86604-78-6 , SynThink Research Chemicals.1
-
CAS 86604-78-6 Omeprazole Hydroxymethyl Impurity , Anant Pharmaceuticals Pvt. Ltd.5
-
Omeprazole Hydroxymethyl HCl , SRIRAMCHEM. 6
-
4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate , Benchchem. 2
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate [benchchem.com]
- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8 | Benchchem [benchchem.com]
- 4. CAS RN 86604-78-6 | Fisher Scientific [fishersci.com]
- 5. CAS 86604-78-6 Omeprazole Hydroxymethyl Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. Omeprazole Hydroxymethyl HCl - SRIRAMCHEM [sriramchem.com]
- 7. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Molecular Architecture and Synthetic Utility of 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile in Advanced API Manufacturing
Executive Summary
In the landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of substituted benzimidazoles—most notably the proton pump inhibitor (PPI) omeprazole and its enantiomer esomeprazole—relies heavily on highly functionalized pyridine intermediates[1]. While the traditional synthetic route utilizes 2-chloromethyl-4-methoxy-3,5-dimethylpyridine as the primary coupling agent, this highly reactive electrophile is notoriously prone to premature hydrolysis and degradation during storage[2].
4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile (CAS: 218921-06-3) emerges as a critical, stable alternative building block[3]. By replacing the labile chloride leaving group with a robust, versatile nitrile moiety, researchers can achieve extended shelf-life and unlock alternative homologation pathways for next-generation PPIs. This whitepaper provides an in-depth technical analysis of its molecular structure, mechanistic utility, and a self-validating experimental protocol for its synthesis.
Molecular Architecture & Physicochemical Profile
The molecular structure of 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile is defined by a highly substituted heterocyclic core designed to tune both the electronic properties and the steric environment of the molecule.
-
The Pyridine Core: Provides the fundamental basicity necessary for the molecule's eventual role in acid-catalyzed activation within the gastric parietal cells.
-
C4-Methoxy Group (-OCH3): Acts as a strong electron-donating group via resonance, increasing the electron density of the pyridine ring and raising its pKa.
-
C3 & C5-Methyl Groups (-CH3): Provide critical steric shielding. In the final PPI structure, these methyl groups lock the conformation of the molecule, ensuring optimal binding within the H+/K+ ATPase enzyme pocket[4].
-
C2-Acetonitrile Group (-CH2CN): The defining feature of this intermediate. The cyanomethyl group offers a unique combination of stability and reactivity. Unlike the chloromethyl analog, the carbon-carbon bond of the nitrile is highly resistant to ambient moisture, yet the cyano group can be readily reduced to an amine or hydrolyzed to a carboxylic acid for complex structural homologations[3].
Quantitative Physicochemical Data
Table 1: Key chemical and physical properties of the target intermediate[3].
| Property | Value |
| IUPAC Name | 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile |
| CAS Registry Number | 218921-06-3 |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| SMILES String | CC1=CN=C(C(=C1OC)C)CC#N |
| Key Functional Groups | Ether, Cyanide/Nitrile, Pyridine |
Mechanistic Role in Drug Development
In standard omeprazole synthesis, 3,5-lutidine is oxidized, nitrated, methoxylated, and chlorinated to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine[1][4]. This intermediate is directly coupled with 2-mercapto-5-methoxybenzimidazole. However, the inherent instability of the chloromethyl group often leads to diminished overall yields due to solvolysis[2].
By intentionally diverting the pathway to synthesize the acetonitrile derivative , we establish a chemically stable node in the synthetic tree. The causality here is rooted in synthetic flexibility: the nitrile group allows for carbon-chain extension (homologation) and the synthesis of novel derivatives that cannot be accessed via the direct chloromethyl coupling route.
Synthetic pathways linking 3,5-Lutidine to Omeprazole via the acetonitrile intermediate.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
Direct cyanation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine in purely aqueous or alcoholic media frequently results in competitive nucleophilic attack by the solvent, yielding unwanted hydroxymethyl or alkoxymethyl byproducts[5].
To circumvent this, we employ a biphasic phase-transfer catalysis (PTC) system . By utilizing Tetrabutylammonium bromide (TBAB), the cyanide anion is actively shuttled from the aqueous phase into the organic phase (Dichloromethane), where it undergoes a rapid, high-fidelity S_N2 substitution with the electrophilic chloromethyl carbon.
Step-by-Step Methodology
-
Substrate Preparation: Suspend 10.0 g (45.0 mmol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[6] in a biphasic mixture of Dichloromethane (100 mL) and distilled water (100 mL).
-
Free-Base Liberation: Slowly add saturated aqueous NaHCO3 under vigorous stirring until the aqueous layer reaches pH 8. Causality: The hydrochloride salt must be neutralized to ensure the pyridine derivative is fully soluble in the organic phase.
-
Catalyst Addition: Add 0.72 g (2.25 mmol, 0.05 eq) of TBAB to the biphasic mixture.
-
Cyanation: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add 3.3 g (67.5 mmol, 1.5 eq) of Sodium Cyanide (NaCN) in small portions to the aqueous layer. (Strict Safety Warning: Conduct in a high-flow fume hood to prevent HCN gas exposure).
-
Reaction Maturation: Remove the ice bath, allow the mixture to warm to room temperature (20–25°C), and stir vigorously for 4 hours under an Argon atmosphere.
-
Workup & Extraction: Transfer to a separatory funnel. Isolate the organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 50 mL). Combine the organic layers and wash with saturated brine (100 mL).
-
Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate, 80:20 gradient) to afford the target compound.
Step-by-step biphasic cyanation workflow utilizing phase-transfer catalysis.
Analytical Characterization (Self-Validating System)
To ensure the trustworthiness and success of the synthetic protocol, the isolated product must be validated against the following analytical signatures. The reaction is deemed successful only if the highly diagnostic chloromethyl protons are entirely replaced by the cyanomethyl protons.
-
1H NMR (CDCl3, 400 MHz): The defining validation metric is the disappearance of the -CH2Cl singlet (typically at ~4.6 ppm) and the emergence of a new -CH2CN singlet shifted upfield to ~3.9 ppm . Additional expected peaks include a sharp singlet at ~3.7 ppm (3H, -OCH3) and two distinct singlets at ~2.2 ppm and ~2.3 ppm (6H total, C3 and C5 methyls)[5].
-
FT-IR Spectroscopy: The spectrum must exhibit a sharp, distinct absorption band at ~2250 cm⁻¹ , which is the unmistakable signature of the C≡N (nitrile) stretch.
-
Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M+H]+ peak at m/z 177.2 , confirming the exact molecular weight of the C10H12N2O structure[3].
References
- Synthetic method of omeprazole intermediate - Google Patents.[CN111303018A].
- Intermediates for the preparation of omeprazole - Google Patents. [EP0103553A1].
- 3,5-Dimethylpyridine | 591-22-0 - Benchchem.
- 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile - ChemScene.
- SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4- - Development Center For Biotechnology.
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - ChemicalBook.
Sources
- 1. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 2. EP0103553A1 - Intermediates for the preparation of omeprazole - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Solubility Profile & Process Chemistry of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
An In-Depth Technical Guide for Pharmaceutical Process Development
Part 1: Executive Summary & Strategic Context[1]
Compound Identity: (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile CAS Registry Number: 218921-06-3 Common Industry Designation: Pyrmetazole Acetonitrile Intermediate Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [1][2]
This guide analyzes the solubility profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole . In the drug development pipeline, this nitrile derivative serves as the immediate precursor to the amine linker required for coupling with the benzimidazole moiety.
Understanding its solubility is not merely a matter of data collection but a strategic necessity for:
-
Reaction Optimization: Selecting solvents that maximize nucleophilic substitution rates while minimizing side reactions (e.g., N-oxide formation).
-
Purification: Designing crystallization systems to remove the 2-chloromethyl precursor and inorganic salts.
-
Process Safety: Managing the risk of precipitating energetic intermediates.
Part 2: Physicochemical Characterization[1]
To predict solubility behavior where empirical data is sparse, we must first deconstruct the molecule’s electronic and steric environment.
Structural Analysis
The molecule consists of a pyridine core decorated with:
-
Electron-Donating Groups (EDGs): A methoxy group at C4 and methyl groups at C3/C5 increase the electron density of the ring, making the pyridine nitrogen moderately basic.
-
Polar Functional Group: The acetonitrile moiety (-CH₂-CN) at C2 introduces a strong dipole moment but lacks hydrogen bond donor capability.
Key Properties
| Property | Value / Characteristic | Implication for Solubility |
| LogP (Predicted) | ~1.77 | Moderately lipophilic. Prefers organic solvents over water. |
| pKa (Pyridine N) | ~5.5 - 6.5 (Est.) | pH-dependent aqueous solubility. Soluble in dilute acids (pH < 4). |
| H-Bond Donors | 0 | Poor solubility in non-polar solvents that require H-bonding for solvation. |
| H-Bond Acceptors | 3 (N-py, O-Me, N-cyano) | Good solubility in protic solvents (MeOH, EtOH) via H-bonding. |
| Physical State | Crystalline Solid | High lattice energy requires polar or polarizable solvents to dissolve. |
Part 3: Solubility Profile in Organic Solvents
The following profile is synthesized from process chemistry principles applied to pyridine derivatives and specific data points from PPI intermediate handling.
Solubility Classification Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Very High (>100 mg/mL) | Primary choice for extraction. The polarizable chlorine atoms interact favorably with the pyridine ring. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Excellent solvation via H-bonding to the pyridine nitrogen and nitrile group. Often used for reaction media. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High (>50 mg/mL) | "Like dissolves like." The nitrile solvent interacts strongly with the nitrile tail of the solute. |
| Esters | Ethyl Acetate (EtOAc) | Moderate (10-50 mg/mL) | Good solvent for crystallization. Solubility decreases significantly with temperature, allowing for high recovery. |
| Aromatic Hydrocarbons | Toluene | Moderate (10-30 mg/mL) | Soluble at elevated temperatures ( |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | The molecule is too polar for these solvents. Used as anti-solvents to force precipitation. |
| Water | Water (Neutral pH) | Very Low | The lipophilic methyl/methoxy groups dominate. |
| Water (Acidic) | 0.1M HCl | High | Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt. |
The "pH Switch" Effect
A critical feature of this molecule is its pH-dependent solubility.
-
Acidic Conditions (pH < 4): The pyridine nitrogen becomes protonated (
). The molecule behaves like a salt and dissolves readily in water. -
Basic Conditions (pH > 8): The molecule remains neutral and lipophilic, partitioning into organic solvents (DCM, Toluene).
-
Application: This switch is utilized to remove non-basic impurities (like unreacted starting materials lacking the pyridine ring) by washing the organic phase with acidic water.
Part 4: Process Chemistry Applications
Reaction Solvent Selection
For the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (typically via cyanide displacement of the 2-chloromethyl or 2-mesyloxymethyl precursor):
-
Recommended Solvent: DMSO or DMF .
-
Reasoning: These polar aprotic solvents solvate the cyanide cation (e.g.,
or ), leaving the anion "naked" and highly reactive, accelerating the substitution.
Purification & Crystallization Protocol
To isolate high-purity material (>98%) required for pharmaceutical use, a cooling crystallization strategy is recommended.
Solvent System: Ethyl Acetate / n-Heptane (or Toluene). Protocol:
-
Dissolve the crude nitrile in Ethyl Acetate (approx. 5-7 volumes) at reflux (
C). -
Perform a hot filtration to remove inorganic salts (NaCl/KCl).
-
Slowly add n-Heptane (anti-solvent) until slight turbidity is observed.
-
Cool gradually to
C over 4 hours. -
Filter the white crystalline solid and wash with cold Heptane.
Part 5: Experimental Validation Protocol
As a self-validating system, use the following protocol to generate precise solubility curves for your specific batch (essential due to impurity profile variations).
Shake-Flask Method with HPLC Quantitation
-
Preparation: Add excess (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile solid to 5 mL of the target solvent in a crimp-top vial.
-
Equilibration: Agitate at the desired temperature (e.g.,
C) for 24 hours using a thermomixer. -
Sampling: Centrifuge to pellet undissolved solids.
-
Dilution: Take 100 µL of supernatant and dilute into mobile phase (Acetonitrile/Water).
-
Quantitation: Inject onto HPLC (C18 Column, UV 280 nm).
-
Reference Standard: Prepare a 1 mg/mL stock of pure compound in Methanol.[3]
-
Part 6: Visualizations
Solubility Landscape Diagram
This diagram categorizes solvents based on their interaction with the target molecule, guiding substitution strategies.
Caption: Solubility landscape classifying solvents by their utility in extraction, reaction, and purification workflows.
Process Workflow: From Precursor to PPI
This flow illustrates where the solubility profile dictates the process steps.
Caption: Process flow demonstrating solvent switching from reaction (DMSO) to extraction (DCM) and purification (EtOAc).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15270545, 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine. Retrieved from [Link]
-
European Patent Office. (1990). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives. Retrieved from
Sources
Safety Data Sheet (SDS) for Omeprazole nitrile intermediate
Advanced Safety and Handling Guide: The Omeprazole Nitrile Intermediate in API Synthesis
Introduction Omeprazole, a blockbuster proton pump inhibitor (PPI), relies on a highly specific benzimidazole-pyridine core. The synthesis of the pyridine moiety—specifically the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine precursor—traditionally involves the Boekelheide rearrangement of a pyridine N-oxide[1]. However, advanced synthetic routes often utilize a nitrile intermediate (4-methoxy-3,5-dimethylpyridine-2-carbonitrile) via a Reissert-Henze-type cyanation. This whitepaper serves as an in-depth technical guide and dynamic Safety Data Sheet (SDS), synthesizing physicochemical data, toxicological profiles, and self-validating handling protocols for this critical cyano-intermediate.
Mechanistic Role and Chemical Identity
Unlike the traditional acetic anhydride-driven Boekelheide rearrangement, which can be highly exothermic and difficult to scale safely[1], the cyanation route directly installs a carbonitrile group at the C2 position of the pyridine ring. This nitrile intermediate is subsequently hydrolyzed and reduced to yield the necessary hydroxymethyl precursor, offering a highly controlled, alternative synthetic pathway.
Chemical Identity:
-
IUPAC Name: 4-Methoxy-3,5-dimethylpyridine-2-carbonitrile
-
Role: Key API intermediate in the synthesis of Omeprazole and Esomeprazole.
-
Structural Class: Substituted Pyridine / Nitrile.
Synthetic pathway of Omeprazole utilizing the nitrile intermediate to bypass Boekelheide rearrangement.
Physicochemical and Toxicological Profile
Understanding the causality behind the toxicity of the omeprazole nitrile intermediate is crucial for safe handling. While the intact molecule is a stable solid, the presence of the cyano group and the electrophilic pyridine ring introduces specific metabolic and environmental risks[2].
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Data / Classification | Mechanistic Rationale |
| Physical State | Crystalline Solid (White to Off-White) | Highly ordered crystal lattice due to planar pyridine ring stacking. |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in H2O | Lipophilic methyl/methoxy groups dictate organic solubility over aqueous. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Potential for gastric acid-catalyzed hydrolysis of the nitrile group. |
| Skin Sensitization | Category 1B (Strong Sensitizer) | Electrophilic nature of the pyridine ring promotes covalent protein binding[2]. |
| Aquatic Toxicity | Chronic Category 2 | Persistent in water; slow hydrolysis disrupts aquatic endocrine systems[3]. |
Self-Validating Safety & Handling Protocols
Standard SDS templates often list generic Personal Protective Equipment (PPE). As drug development professionals, we must implement self-validating systems—protocols that inherently confirm their own success or failure during execution.
A. Personal Protective Equipment (PPE) Causality
-
Gloves: Use high-thickness Nitrile or Neoprene gloves[3]. Causality: While it seems counterintuitive to use nitrile gloves for a nitrile compound, high-density cross-linked nitrile rubber provides excellent resistance to the solid particulate and the organic solvents (like Dichloromethane) used to dissolve it, preventing transdermal permeation[3].
-
Respirator: N95 or P100 particulate filter. Causality: The intermediate forms fine, easily aerosolized dust. Inhalation bypasses the hepatic first-pass metabolism, directly entering the bloodstream and increasing the risk of acute systemic toxicity.
B. Spill Response and Neutralization Workflow If a spill occurs, dry sweeping generates hazardous dust. The protocol below uses a chemical validation step to ensure complete decontamination.
Self-validating spill response workflow ensuring dust suppression and chemical neutralization.
Experimental Protocol: Safe Handling During Cyanation and Isolation
When synthesizing or handling the omeprazole nitrile intermediate at the bench scale, adhere to the following step-by-step methodology. This protocol includes built-in safety validations to ensure trustworthiness.
Step 1: Reaction Setup under Inert Atmosphere
-
Action: Assemble the reaction vessel in a certified, high-flow fume hood. Purge the system with Argon for 15 minutes.
-
Validation: Use an oil bubbler to confirm positive Argon pressure. Causality: This prevents atmospheric moisture from reacting with cyanating agents (e.g., Trimethylsilyl cyanide, TMSCN) to form lethal Hydrogen Cyanide (HCN) gas.
Step 2: Reagent Addition
-
Action: Dissolve the 4-methoxy-3,5-dimethylpyridine 1-oxide precursor in anhydrous dichloromethane (DCM). Slowly add the cyanating agent via a pressure-equalizing dropping funnel at 0°C.
-
Validation: Monitor the internal temperature continuously. A spike above 5°C indicates an uncontrolled exothermic reaction; pause the addition immediately to prevent solvent boil-off and reagent degradation.
Step 3: Quenching and Neutralization (Critical Safety Step)
-
Action: Once the reaction is complete (verified by TLC/HPLC), quench the reaction mixture by slowly pouring it into a vigorously stirred solution of 10% Sodium Hypochlorite (bleach) and 1M NaOH at 0°C.
-
Causality: The NaOH maintains a high pH (>10) to prevent the formation of volatile HCN gas (which has a pKa of 9.2). The hypochlorite oxidizes any unreacted cyanide ions into relatively harmless cyanate ions (
). -
Validation: Test the aqueous layer with Cyantesmo paper. A lack of blue color change confirms the complete destruction of free cyanide, validating that the mixture is safe for standard aqueous workup.
Step 4: Isolation of the Nitrile Intermediate
-
Action: Separate the organic layer, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude omeprazole nitrile intermediate from an ethyl acetate/hexane mixture. -
Validation: Melting point analysis and
-NMR spectroscopy must be utilized to confirm the purity of the nitrile intermediate before proceeding to the downstream hydrolysis and reduction steps.
References
-
[1] Title: EP0103553A1 - Intermediates for the preparation of omeprazole Source: Google Patents URL:
-
Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL:
-
[2] Title: GASTROGARD, OSOPA - Safety Data Sheet Source: Boehringer Ingelheim URL:
-
[3] Title: Omeprazole - Safety Data Sheet Source: Santa Cruz Biotechnology URL:
Sources
Melting Point and Physical Characteristics of Pyridine Acetonitrile Derivatives: A Technical Guide for Drug Development
Executive Summary
Pyridine acetonitrile derivatives—specifically the 2-, 3-, and 4-pyridylacetonitrile isomers—are foundational building blocks in modern medicinal chemistry and organic synthesis. The position of the nitrogen atom within the pyridine ring relative to the cyanomethyl group fundamentally alters the molecule's symmetry, dipole moment, and intermolecular forces. These structural variations manifest most prominently in their physical characteristics, particularly their melting points, which range from a room-temperature liquid to a high-melting solid. Understanding the causality behind these physical properties is critical for researchers designing scalable synthetic workflows, purification protocols, and novel therapeutic scaffolds.
Isomeric Influence on Physical Characteristics
Quantitative Data Summary
The physical state of a reagent at ambient temperature dictates the engineering controls required for its handling. Table 1 summarizes the stark differences in the physical properties of the three primary isomers.
Table 1: Physical Properties of Pyridine Acetonitrile Isomers
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point | Physical State (at 25 °C) |
| 2-Pyridylacetonitrile | 2739-97-1 | C₇H₆N₂ | 23 - 25 | 76-77 °C (at 2 mmHg) | Liquid (Dark brown/Clear) |
| 3-Pyridylacetonitrile | 6443-85-2 | C₇H₆N₂ | 99 - 100 | 91 °C (at 2 mmHg) | Solid (Deep yellow) |
| 4-Pyridylacetonitrile | 13121-99-8 | C₇H₆N₂ | 220 - 223 (decomp.) | N/A (Decomposes) | Solid (Powder) |
Note: Due to the high reactivity and tendency of the free base to polymerize, 4-Pyridylacetonitrile is frequently utilized and stored as a hydrochloride salt (CAS 92333-25-0), which exhibits a melting point of ~267 °C.
Mechanistic Causality of Melting Point Disparities
The nearly 200 °C difference in melting points across these positional isomers is a direct consequence of how molecular symmetry and steric hindrance dictate crystal lattice energy 12.
-
2-Pyridylacetonitrile (MP 23-25 °C): The ortho-positioning of the cyanomethyl group relative to the pyridine nitrogen creates significant steric hindrance. This proximity forces an asymmetric, localized dipole moment that disrupts the formation of a highly ordered crystal lattice. The resulting low lattice energy renders the compound a liquid at ambient temperatures.
-
3-Pyridylacetonitrile (MP 99-100 °C): Moving the substituent to the meta-position alleviates the steric clash with the pyridine nitrogen. This structural relaxation allows for more favorable intermolecular C-H···N(pyridine) and C-H···N(nitrile) hydrogen bonding alignments, stabilizing the solid phase up to ~100 °C 3.
-
4-Pyridylacetonitrile (MP 220-223 °C): The para-substitution yields a highly symmetrical, linear molecular geometry. This symmetry facilitates dense, highly ordered packing within the crystal lattice, maximizing intermolecular dispersion forces and dipole-dipole interactions. Consequently, the thermal energy required to disrupt this lattice is exceptionally high, leading to a melting point that borders on the compound's decomposition threshold 4.
Logical relationship between isomer structure, lattice energy, and melting point.
Implications for Drug Development and Synthesis
The physical state of these derivatives directly informs the operational parameters of drug development workflows:
-
Handling and Formulation: 2-Pyridylacetonitrile requires volumetric handling (via syringes or positive displacement pipettes) and inert atmosphere storage to prevent oxidative degradation. Conversely, the 3- and 4-isomers are handled gravimetrically as powders, requiring static-control measures during weighing.
-
Therapeutic Scaffolds: The methylene protons between the pyridine ring and the nitrile group are highly acidic, making these compounds excellent nucleophiles in Knoevenagel condensations and cross-coupling reactions. For instance, 2-phenyl-2-(2-pyridyl)acetonitrile (MP 86-90 °C) is a critical intermediate in the synthesis of Disopyramide derivatives, which exhibit potent anticonvulsant activity by inhibiting voltage-gated sodium currents 5.
-
Fluorophore Development: Condensation of thiocoumarin derivatives with 4-pyridylacetonitrile yields COUPY fluorophores. These are highly valued in live-cell imaging for their far-red to near-infrared (NIR) emission and large Stokes shifts 6.
State-dependent synthetic workflow for pyridylacetonitrile derivatives.
Experimental Methodologies
Protocol 1: Precise Melting Point Determination via Differential Scanning Calorimetry (DSC)
To ensure high-fidelity thermodynamic data, melting points must be determined via DSC rather than visual capillary methods. This protocol is a self-validating system : the preliminary calibration step ensures the thermal resistance and heat capacity of the sensor are accurately accounted for before any sample measurement occurs.
-
System Calibration: Run a high-purity Indium standard (Known MP: 156.6 °C, ΔHf: 28.45 J/g). Validate that the extrapolated onset temperature is within ±0.1 °C of the standard. If it deviates, recalibrate the instrument's cell constant.
-
Sample Preparation: Weigh exactly 2.0–5.0 mg of the pyridylacetonitrile derivative into an aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.
-
Atmospheric Purge: Maintain a constant flow of dry Nitrogen (50 mL/min) over the cell. Causality: Purging prevents oxidative degradation during heating, which is especially critical for 4-pyridylacetonitrile as it decomposes near its melting point.
-
Thermal Program: Equilibrate the cell at 0 °C (for the 2-isomer) or 50 °C (for 3- and 4-isomers). Ramp the temperature at a strictly controlled rate of 10 °C/min.
-
Data Analysis: Record the extrapolated onset temperature of the endothermic melting peak. This value represents the true thermodynamic melting point, independent of sample mass or thermal lag.
Protocol 2: Synthesis and Isolation of α-Aryl-2-pyridylacetonitrile Scaffolds
This workflow outlines the generation of a substituted solid scaffold from the liquid 2-pyridylacetonitrile precursor.
-
Deprotonation: Under a strictly inert argon atmosphere, dissolve 2-pyridylacetonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: The strong base abstracts the highly acidic α-proton, generating a resonance-stabilized nitrile anion capable of nucleophilic attack.
-
Electrophilic Addition: Dropwise add the desired aryl halide (e.g., bromobenzene, 1.1 eq). Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Quenching and Extraction: Cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl. Self-validating step: The complete cessation of H₂ gas evolution confirms the total quenching of any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture to isolate the solid α-aryl-2-pyridylacetonitrile scaffold.
References
-
CAS Common Chemistry . 3-Pyridineacetonitrile. Available at:[Link]
-
ResearchGate . Weak noncovalent interactions in two positional isomers of acrylonitrile derivatives. Available at:[Link]
-
SciSpace . Redesigning the coumarin scaffold into small bright fluorophores. Available at:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 13121-99-8 | 4-Pyridylacetonitrile | Pyridines | Ambeed.com [ambeed.com]
- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]
- 6. scispace.com [scispace.com]
Literature review on 4-methoxy-3,5-dimethylpyridine derivatives
The Architectural Core of Proton Pump Inhibitors
Executive Summary
This technical guide provides an in-depth analysis of 4-methoxy-3,5-dimethylpyridine (CAS: 447461-23-6), a privileged scaffold in medicinal chemistry.[1] While simple in structure, this pyridine derivative serves as the "activation trigger" for the Omeprazole class of Proton Pump Inhibitors (PPIs). Its specific electron-donating substitution pattern tunes the pKa of the pyridine nitrogen to
Chemical Architecture & Pharmacophore Logic
The efficacy of Omeprazole and Esomeprazole hinges on the 4-methoxy-3,5-dimethylpyridine moiety. In drug design, this ring is not merely a linker; it is the kinetic driver of the drug's mechanism.
1.1 The pKa Tuning Mechanism
PPIs are prodrugs. They must remain stable in the blood (pH 7.4) but rapidly convert to the active sulfenamide species in the stomach's parietal cells (pH < 1.0).
-
Role of Substituents: The methoxy group at C4 and methyl groups at C3/C5 are strong electron donors.
-
Effect: They increase the electron density on the pyridine nitrogen, raising its pKa to approximately 4.0.
-
Result: This ensures the drug is protonated only in the parietal cell, trapping it there (ion trapping) and initiating the acid-catalyzed rearrangement.
Table 1: Substituent Effects on Pyridine Activation
| Substituent Pattern | Electronic Effect | Approx.[3] Pyridine pKa | Clinical Consequence |
| Unsubstituted Pyridine | Neutral | 5.2 | Too basic; activates systemically (toxicity). |
| 4-methoxy-3,5-dimethyl | Strong Donor (+M, +I) | ~4.0 | Ideal selectivity; activates at pH < 3. |
| 4-trifluoroethoxy (Lansoprazole) | Weak Donor/Inductive Withdrawal | ~3.8 | Slower activation; different stability profile. |
| 3,4-dimethoxy (Pantoprazole) | Moderate Donor | ~3.9 | High stability at neutral pH; slower activation. |
Synthesis of the Core Scaffold
The industrial production of the key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , is a multi-step process starting from 3,5-lutidine (3,5-dimethylpyridine). The synthesis must navigate regioselectivity challenges, particularly during nitration and rearrangement.
2.1 Synthetic Pathway (The "Nitration-Rearrangement" Route)
The most robust industrial route involves N-oxidation followed by nitro-substitution.
Step-by-Step Protocol:
-
N-Oxidation: 3,5-Lutidine is oxidized using Hydrogen Peroxide (
) and acetic acid to yield 3,5-dimethylpyridine-N-oxide .[4] -
Nitration: Electrophilic aromatic substitution using
introduces a nitro group at the C4 position (para to N-oxide), yielding 4-nitro-3,5-dimethylpyridine-N-oxide .-
Note: The N-oxide directs the nitro group to the 4-position due to activation/deactivation balance.
-
-
Methoxylation: Nucleophilic aromatic substitution (
) replaces the nitro group with a methoxy group using Sodium Methoxide ( ) in methanol. This yields 4-methoxy-3,5-dimethylpyridine-N-oxide . -
Boekelheide Rearrangement: Reaction with acetic anhydride (
) causes the oxygen from the N-oxide to migrate to the -methyl group (C2 position), forming an acetoxymethyl intermediate. Hydrolysis yields 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine .[4] -
Chlorination: The hydroxyl group is converted to a chloride using Thionyl Chloride (
) in dichloromethane (DCM), precipitating the final salt: 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl .
2.2 Visualization of Synthesis Workflow
Caption: Industrial synthesis pathway from 3,5-Lutidine to the reactive chloromethyl intermediate used in Omeprazole production.
Mechanism of Action: The "Acid Trap"
The 4-methoxy-3,5-dimethylpyridine derivative is not the final drug; it is the engine of the drug. When coupled with a benzimidazole (to form Omeprazole), it creates a pro-drug that undergoes a specific acid-catalyzed rearrangement.
3.1 The Activation Cascade
-
Accumulation: The uncharged drug (weak base, pKa ~4) crosses the cell membrane of the parietal cell.
-
Protonation: Inside the highly acidic secretory canaliculus (pH < 1), the pyridine nitrogen becomes protonated. This charged species cannot diffuse back out ("Ion Trapping").
-
Nucleophilic Attack: The pyridine C2 carbon (activated by the protonated nitrogen) is attacked by the benzimidazole nitrogen (N3).
-
Spiro-Intermediate: A spiro-dihydrobenzimidazole complex forms.
-
Sulfenamide Formation: The ring opens to form the reactive sulfenamide.
-
Covalent Binding: The sulfenamide reacts with Cysteine-813 (or Cys-892) on the H+/K+ ATPase enzyme, forming a disulfide bond and irreversibly inhibiting the pump.
3.2 Visualization of Activation Logic
Caption: The acid-catalyzed activation cascade driven by the protonation of the 4-methoxy-3,5-dimethylpyridine moiety.
Experimental Protocols
The following protocols describe the synthesis of the critical 2-chloromethyl derivative and its subsequent coupling.
4.1 Protocol A: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl
Objective: Convert the hydroxymethyl precursor to the reactive chloromethyl salt.
-
Reagents:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (25.0 g, 0.15 mol)
-
Thionyl Chloride (
) (18.8 g, 0.158 mol)[5] -
Dichloromethane (DCM) (500 mL)
-
-
Procedure:
-
Dissolve the hydroxymethyl starting material in 400 mL of DCM in a round-bottom flask under argon.
-
Cool the solution to 0–5°C using an ice bath.
-
Add the solution of thionyl chloride in 100 mL DCM dropwise over 30 minutes. Maintain temperature below 10°C.
-
Stir at room temperature for 1.5 hours. Monitor via TLC (or HPLC) for disappearance of starting material.
-
Evaporate the solvent under reduced pressure to yield a solid residue.[5]
-
Suspend the residue in hexane (200 mL), filter, and wash with cold hexane (50 mL).
-
Yield: ~33.3 g (Quantitative) of white solid.
-
Storage: Store in a desiccator at -20°C (highly moisture sensitive).
-
4.2 Protocol B: Coupling to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Objective: Link the pyridine derivative to the benzimidazole core (Pyrmetazole intermediate).
-
Reagents:
-
Procedure:
-
Dissolve NaOH in Ethanol (50 mL) at 70°C.
-
Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.
-
Cool to 10°C.
-
Dissolve the pyridine chloride salt in water (100 mL) and add dropwise to the benzimidazole solution.
-
Raise temperature to 30°C and stir for 4 hours.
-
Precipitate by adding water (500 mL). Filter the white solid.[5][7]
-
Yield: ~96%.
-
Key Derivatives & Applications
While the "derivative" often refers to the final drug, the pyridine core itself has specific variations used in research.
Table 2: Functional Derivatives of the Core Scaffold
| Derivative Name | CAS Number | Function/Application |
| 4-Methoxy-3,5-dimethylpyridine-N-oxide | 91219-89-5 | Precursor for Boekelheide rearrangement to install C2 functionality. |
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 86604-74-2 | Stable intermediate; can be oxidized to aldehyde or chlorinated. |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | Highly reactive electrophile for coupling with thiols (Omeprazole synthesis). |
| Tenatoprazole | 113712-98-4 | A PPI derivative where the benzimidazole is replaced by imidazopyridine, but retains the exact 4-methoxy-3,5-dimethylpyridine chain. |
References
-
BenchChem. (2025).[2][7] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from
-
GuideChem. (2023). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from
-
ChemicalBook. (2024).[4][8] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis and properties. Retrieved from
-
Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine Hydrochloride. Rasayan Journal of Chemistry, 17(4), 2067-2074.[4] Retrieved from
-
PubChem. (2025).[9] 4-Methoxy-3,5-dimethylpyridine Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1][4][10][6][7][11][12] Retrieved from
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. Retrieved from
Sources
- 1. 4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 9. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. cionpharma.com [cionpharma.com]
- 12. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
Whitepaper: Stability and Handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile Under Ambient Conditions
Executive Summary
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS: 218921-06-3) is a critical synthetic intermediate, most notably utilized in the production of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1][2]. While the final active pharmaceutical ingredients (APIs) are heavily scrutinized for stability, the ambient stability of their precursors is equally vital to ensure high-yield, impurity-free downstream synthesis. This whitepaper provides an in-depth mechanistic analysis of the structural vulnerabilities of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, empirical stability data, and self-validating analytical protocols for purity assessment.
Physicochemical Profiling & Structural Vulnerabilities
The stability profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is dictated by the electronic interplay between its functional groups. The molecule consists of two primary reactive domains:
-
The Electron-Rich Pyridine Ring: The presence of a methoxy group (-OCH₃) at the C4 position and methyl groups (-CH₃) at the C3 and C5 positions exerts strong electron-donating effects via positive inductive (+I) and mesomeric (+M) mechanisms. This significantly increases the electron density on the pyridine nitrogen, lowering the activation energy required for electrophilic attack[3][4].
-
The Acetonitrile Moiety: Positioned at C2, the alpha-carbon contains slightly acidic protons due to the electron-withdrawing nature of the adjacent nitrile (-C≡N) and pyridine groups. While aliphatic nitriles are generally robust, they remain susceptible to slow hydrolysis under specific environmental conditions[5].
Mechanisms of Degradation Under Ambient Conditions
When exposed to ambient conditions (20–25°C, atmospheric oxygen, ambient humidity, and ambient light), the intermediate undergoes two primary degradation pathways.
Pathway A: Pyridine N-Oxidation
The most dominant degradation pathway under ambient atmospheric conditions is N-oxidation. Because the pyridine nitrogen is highly nucleophilic (due to the aforementioned +I and +M effects), ambient triplet oxygen (
Pathway B: Nitrile Hydrolysis
Nitrile hydrolysis typically requires rigorous conditions, such as elevated heat and strong aqueous acids or bases. However, prolonged exposure to ambient humidity—especially if the intermediate contains trace acidic or basic impurities from its crystallization process—can catalyze the slow hydration of the nitrile group into an amide, and subsequently, a carboxylic acid[5][6].
Figure 1: Primary degradation pathways of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Empirical Stability Data & Kinetic Analysis
To quantify the degradation kinetics, stability studies are typically conducted following ICH Q1A(R2) guidelines. The table below summarizes the expected quantitative degradation of the intermediate over a 6-month period under various storage conditions.
| Storage Condition | Timepoint | Purity (HPLC Area %) | Major Impurity Identified | Physical Appearance |
| 2–8°C (Sealed, Argon) | Initial | 99.8% | None | Off-white crystalline powder |
| 3 Months | 99.7% | N-Oxide (<0.1%) | Off-white crystalline powder | |
| 6 Months | 99.6% | N-Oxide (0.1%) | Off-white crystalline powder | |
| 25°C / 60% RH (Ambient) | Initial | 99.8% | None | Off-white crystalline powder |
| 3 Months | 98.2% | N-Oxide (1.1%), Amide (0.4%) | Pale yellow powder | |
| 6 Months | 96.5% | N-Oxide (2.3%), Amide (0.9%) | Yellow powder | |
| 40°C / 75% RH (Accelerated) | Initial | 99.8% | None | Off-white crystalline powder |
| 1 Month | 95.4% | N-Oxide (3.1%), Amide (1.2%) | Yellow agglomerate | |
| 3 Months | 89.2% | N-Oxide (7.5%), Amide (2.8%) | Dark yellow/brown solid |
Analytical Methodologies for Stability Monitoring
To ensure trustworthiness in stability monitoring, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is adapted from validated methods used for Omeprazole and its related pyridine intermediates[2][8].
Step-by-Step RP-HPLC Protocol
1. Reagent Preparation:
-
Buffer Solution: Prepare a 0.01 M Ammonium Acetate (AmAc) buffer in Milli-Q water. Adjust the pH to 7.6 using dilute ammonia or acetic acid if necessary. (Alternatively, a 0.01 M sodium borate buffer can be used)[2][8].
-
Mobile Phase: Mix Acetonitrile (HPLC Grade) and the Buffer Solution in a 25:75 (v/v) ratio. Degas thoroughly.
-
Diluent: Acetonitrile and Buffer (1:3 v/v).
2. Sample Preparation:
-
Standard Solution: Dissolve an authentic reference standard of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile in Diluent to achieve a concentration of 0.2 mg/mL.
-
Sample Solution: Weigh accurately ~10 mg of the stability sample and dissolve in 50 mL of Diluent (0.2 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
3. Chromatographic Conditions:
-
Column: Obelisc R or standard C18 end-capped column (150 mm × 4.6 mm, 5 µm particle size)[2].
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 300 nm (or MS detection for impurity mass profiling)[2].
4. System Suitability & Causality:
-
Why pH 7.6? The slightly basic pH ensures the pyridine nitrogen remains unprotonated, preventing peak tailing on the silica-based stationary phase.
-
Validation: The resolution between the intact API intermediate and the N-oxide degradant must be ≥ 2.0.
Figure 2: RP-HPLC analytical workflow for stability indicating assay.
Best Practices for Storage and Handling
Based on the mechanistic vulnerabilities and empirical data, the following handling protocols are mandatory for drug development professionals working with this intermediate:
-
Temperature Control: Store strictly at 2–8°C to suppress the kinetic rate of N-oxidation and hydrolysis[7].
-
Atmospheric Control: Containers must be flushed with an inert gas (Argon or Nitrogen) prior to sealing to eliminate ambient oxygen.
-
Moisture Protection: Store in tightly sealed, dark amber glass containers with secondary desiccant pouches to prevent moisture ingress and subsequent nitrile hydrolysis.
References
-
SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Omeprazole." SIELC. Available at: [Link]
-
TrungTamThuoc. "Omeprazole: USP Monograph and Chromatographic System." TrungTamThuoc. Available at: [Link]
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Strategic Sourcing and Quality Assessment of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile: A Technical Guide
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Significance of a Key Building Block
In the landscape of modern pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the quality and accessibility of key molecular intermediates. (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, a specialized pyridine derivative, represents one such critical building block. Its primary significance lies in its role as a direct precursor to the sulfinylbenzimidazole moiety of several blockbuster Proton Pump Inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders like GERD and peptic ulcers.[1][2] The synthesis of market-leading drugs such as omeprazole involves the coupling of this pyridine core with a benzimidazole derivative.[3]
For researchers, process chemists, and procurement managers in the pharmaceutical industry, a comprehensive understanding of the global supply chain, pricing dynamics, and quality control methodologies for this intermediate is not merely a logistical exercise; it is a strategic imperative. The purity of this acetonitrile directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, offering field-proven insights into its synthesis, supplier landscape, pricing structure, and the critical protocols for quality validation.
Chemical Profile
A foundational understanding begins with the compound's key physical and chemical properties.
| Property | Value |
| CAS Number | 218921-06-3[4] |
| Molecular Formula | C₁₀H₁₂N₂O[4] |
| Molecular Weight | 176.22 g/mol [4] |
| Appearance | White to off-white powder/crystal |
| Purity (Typical) | ≥98% (Commercial Grade)[4] |
| Storage | Sealed in dry, 2-8°C[4] |
Synthesis, Purity, and Cost Causality
The market price and purity of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile are intrinsically linked to the complexity and efficiency of its synthetic route. While multiple pathways to the core substituted pyridine exist, they often converge on the conversion of a precursor, such as a hydroxymethyl or chloromethyl group, to the final acetonitrile functionality.
From an industrial and cost-benefit perspective, the synthesis often starts from more readily available materials like 2,3,5-collidine (trimethylpyridine).[2] A common synthetic logic involves the oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for subsequent functionalization. The introduction of the methoxy group and the final carbon chain at the 2-position are critical steps that can introduce impurities. For instance, a plausible route involves the conversion of a pyridone amide to the carbonitrile, a transformation that requires specific reagents and conditions to achieve high yield and purity.[5]
The choice of reagents—for example, using thionyl chloride for chlorination of the corresponding methanol precursor or triphosgene for the same transformation—carries significant implications for both cost and safety.[6][7] Each step, from N-oxidation to cyanomethylation, is a potential source of impurities, including regioisomers, over-alkylated products, or unreacted starting materials. The presence of these impurities, even at low levels, can complicate downstream reactions, reduce yields, and lead to challenging purification of the final API. Therefore, a higher price for this intermediate is often a direct reflection of a more controlled, multi-step purification process employed by the manufacturer to remove these process-related impurities.
Caption: A plausible synthetic workflow from a common starting material to the target acetonitrile and its application in PPI synthesis.
Global Supplier Landscape
The supply chain for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is characteristic of specialized pharmaceutical intermediates. It is populated by a mix of large-scale custom synthesis organizations (CMOs) and smaller catalog companies that focus on research and development quantities. For bulk quantities required for commercial drug production, establishing a direct relationship with a primary manufacturer, often based in China or India, is typical.[1] For research and early-phase development, numerous chemical suppliers provide smaller quantities.
| Supplier Category | Examples | Typical Scale | Focus |
| Research Chemicals | ChemScene[4] | Milligrams to Grams | Catalog sales, R&D support, high-purity small batches |
| Custom Synthesis | Simson Pharma, Enal Drugs[3] | Grams to Kilograms | Made-to-order synthesis, process optimization |
| Bulk Manufacturing | Various (often require direct inquiry) | Kilograms to Tons | Commercial API intermediate supply, GMP compliance |
Note: This table is illustrative. The market is dynamic, and supplier capabilities should be verified directly.
Pricing Analysis: A Qualitative Overview
Direct, publicly listed pricing for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is rare, especially for bulk quantities, as prices are typically determined by individual quotes. However, the key drivers influencing its cost are well-established within the industry:
-
Purity: This is the most significant cost driver. A standard research grade of ≥98% purity is considerably less expensive than a high-purity grade of >99.5%. The additional purification steps (e.g., recrystallization, column chromatography) required to remove the final percentage points of impurities add substantial cost but are essential for GMP applications.
-
Scale of Purchase: Standard economies of scale apply. The price per kilogram can be an order of magnitude lower than the price per gram. Procurement managers should anticipate significant price breaks when moving from preclinical to clinical-scale orders.
-
Synthesis Route Complexity: The cost of raw materials and the number of synthetic steps directly impact the final price. A longer, more complex synthesis with expensive reagents will invariably lead to a higher-priced intermediate.
-
Regulatory Documentation: Material produced under Good Manufacturing Practice (GMP) conditions commands a premium price. This is due to the extensive quality control, process validation, and documentation required to ensure its suitability for use in human pharmaceuticals.
Expert Guidance on Procurement and Quality Validation
As a Senior Application Scientist, my primary advice to any team sourcing this intermediate is to adopt a "trust but verify" approach. The supplier's Certificate of Analysis (CoA) is the starting point, but independent verification is paramount to ensure the integrity of your research and development.
The Critical Role of the Certificate of Analysis (CoA)
A comprehensive CoA should provide more than just a purity value. It should detail the analytical method used (e.g., HPLC, GC), the specific batch number, and the results of other tests like residual solvent analysis and identity confirmation (e.g., NMR, MS).
Self-Validating Protocol: Purity Verification by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates like this one.[8] Its ability to separate the main compound from closely related impurities is unmatched for this application.[9] A robust reversed-phase (RP-HPLC) method is essential for any laboratory working with this compound.
Objective: To determine the purity of a supplied batch of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile and identify any potential impurities.
Methodology:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and acetonitrile is typically effective for separating pyridine derivatives.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254 nm or 270 nm.[9]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient program for a sufficient time to ensure all potential impurities have eluted.
-
Integrate all peaks in the resulting chromatogram.
-
-
Data Interpretation:
-
Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
Impurity Profile: Any secondary peaks represent impurities. Their retention times can give clues to their polarity relative to the main compound. For definitive identification, techniques like LC-MS would be required.
-
This self-validating system ensures that each batch of starting material meets the stringent requirements of your downstream synthetic processes, safeguarding against costly delays and batch failures.
Conclusion
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a high-value intermediate whose reliable sourcing is a key enabler for the production of vital proton pump inhibitors. For professionals in drug development, a successful procurement strategy extends beyond simply finding a supplier. It requires a deep understanding of the interplay between the compound's synthesis, the resulting purity profiles, and the cost implications. By partnering with reputable suppliers and implementing rigorous in-house quality control protocols, such as the HPLC method described, research and manufacturing teams can ensure the consistency and quality of their supply chain, paving the way for successful and efficient drug development.
References
- Benchchem.
- ChemScene. 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Pharmaffiliates.
- PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- IndiaMART.
- WebMDRx. Omeprazole Prices, Coupons & Savings Tips.
- FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
- Tetrahedron Letters. SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE.
- Enal Drugs.
- Drugs.com.
- Organic Syntheses. 2-cyano-6-methylpyridine.
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
- Simson Pharma Limited. (4-methoxy-3,5-dimethylpyridin-2-yl)
- Echemi. 3,5-dimethyl-4-methoxy-2-pyridine.
- SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol.
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Methodological & Application
Application Notes & Protocols for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile from 2,3,5-Collidine
Introduction
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1] These drugs are mainstays in the treatment of acid-related gastrointestinal disorders. The efficient and scalable synthesis of this pyridine derivative is, therefore, of significant interest to researchers in medicinal chemistry and process development.
This guide provides a comprehensive, step-by-step protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, commencing from the readily available starting material, 2,3,5-collidine (also known as 2,3,5-trimethylpyridine). The described synthetic route is a logical sequence of well-established chemical transformations, including N-oxidation, nitration, nucleophilic aromatic substitution, a Boekelheide rearrangement, chlorination, and cyanation. Each step is explained with mechanistic insights, detailed experimental procedures, and quantitative data to ensure reproducibility and a thorough understanding of the process.
Overall Synthetic Scheme
The multi-step synthesis transforms 2,3,5-collidine into the target acetonitrile derivative through a series of functional group interconversions. The key strategic elements include the activation of the pyridine ring via N-oxidation, regioselective functionalization of the C4 position, and a rearrangement to functionalize the C2-methyl group, which is ultimately converted to the acetonitrile moiety.
Caption: Overall synthetic route from 2,3,5-Collidine to the target molecule.
Part 1: Synthesis of 2,3,5-Trimethyl-4-nitropyridine N-oxide
This initial phase involves two key transformations: the oxidation of the pyridine nitrogen and the subsequent regioselective nitration at the C4 position.
Step 1A: N-Oxidation of 2,3,5-Collidine
Mechanistic Insight: The synthesis begins with the N-oxidation of 2,3,5-collidine. This step is crucial as the N-oxide group is electron-donating, which activates the pyridine ring, particularly at the C2, C4, and C6 positions, making it more susceptible to electrophilic substitution. The reaction is typically carried out using a peracid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.[2]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3,5-collidine (100 g, 0.825 mol) and glacial acetic acid (300 mL).
-
Heat the mixture to 60°C with stirring.
-
Slowly add 35% hydrogen peroxide (98 mL, 1.15 mol) dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 70-80°C.[3]
-
After the addition is complete, continue stirring the mixture at 80°C for 12-14 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. Carefully quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test with starch-iodide paper is obtained.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the residue, add water (200 mL) and basify to pH ~10 with a 40% NaOH solution, keeping the temperature below 20°C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine N-oxide as a solid. The product can be used in the next step without further purification.[4]
| Reagent/Parameter | Value | Molar Ratio |
| 2,3,5-Collidine | 100 g | 1.0 |
| 35% Hydrogen Peroxide | 98 mL | ~1.4 |
| Glacial Acetic Acid | 300 mL | Solvent |
| Temperature | 70-80°C | - |
| Reaction Time | 12-14 hours | - |
| Typical Yield | ~90-95% |
Step 1B: Nitration of 2,3,5-Trimethylpyridine N-oxide
Mechanistic Insight: The electron-donating N-oxide group directs electrophilic nitration preferentially to the C4 position (para to the nitrogen). A mixture of concentrated nitric acid and sulfuric acid serves as the nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol:
-
To a clean, dry three-necked flask, add concentrated sulfuric acid (150 mL). Cool the acid to 0°C in an ice bath.
-
Slowly add the 2,3,5-trimethylpyridine N-oxide (100 g, 0.729 mol) from Step 1A in portions, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 85 mL, ~1.28 mol) to concentrated sulfuric acid (150 mL) in a separate flask, pre-cooled to 0°C.
-
Add the cold nitrating mixture dropwise to the pyridine N-oxide solution over 2-3 hours, maintaining the reaction temperature at 90°C.[5]
-
After the addition, stir the reaction mixture at 90°C overnight.
-
Cool the reaction to room temperature and then carefully pour it onto 1 kg of crushed ice.
-
Neutralize the acidic solution to pH 8 by the slow addition of 10 M sodium hydroxide, keeping the temperature below 30°C.
-
Extract the product with acetonitrile or dichloromethane (3 x 300 mL).[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2,3,5-trimethyl-4-nitropyridine N-oxide.
| Reagent/Parameter | Value | Molar Ratio |
| 2,3,5-Trimethylpyridine N-oxide | 100 g | 1.0 |
| Conc. Sulfuric Acid | 300 mL (total) | - |
| 65% Nitric Acid | 85 mL | ~1.75 |
| Temperature | 90°C | - |
| Reaction Time | Overnight | - |
| Typical Yield | ~85-90% |
Part 2: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This part of the synthesis involves the introduction of the methoxy group and the functionalization of the 2-methyl group into a hydroxymethyl group.
Step 2A: Methoxylation of 2,3,5-Trimethyl-4-nitropyridine N-oxide
Mechanistic Insight: The nitro group at the C4 position is a strong electron-withdrawing group, which makes this position highly susceptible to nucleophilic aromatic substitution. Sodium methoxide acts as the nucleophile, displacing the nitro group to form the 4-methoxy derivative.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (20 g, 0.87 mol) in portions to anhydrous methanol (400 mL) under a nitrogen atmosphere.
-
In a separate flask, dissolve the 2,3,5-trimethyl-4-nitropyridine N-oxide (100 g, 0.549 mol) in anhydrous methanol (200 mL).
-
Add the sodium methoxide solution dropwise to the nitro compound solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and adjust the pH to ~8 with glacial acetic acid.[6]
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (400 mL) and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-methoxy-3,5-dimethylpyridine N-oxide.[5]
| Reagent/Parameter | Value | Molar Ratio |
| 4-Nitro-N-Oxide Intermediate | 100 g | 1.0 |
| Sodium Methoxide | ~0.87 mol | ~1.6 |
| Methanol | 600 mL | Solvent |
| Temperature | Reflux | - |
| Reaction Time | 4 hours | - |
| Typical Yield | ~85-90% |
Step 2B: Boekelheide Rearrangement and Hydrolysis
Mechanistic Insight: The Boekelheide reaction is a[1][1]-sigmatropic rearrangement of an N-acyloxy pyridinium ylide.[7] The 4-methoxy-3,5-dimethylpyridine N-oxide is first acylated at the oxygen atom by acetic anhydride. The resulting intermediate then undergoes a concerted rearrangement where the acetoxy group migrates to the adjacent methyl group at the C2 position.[8] Subsequent hydrolysis of the acetate ester yields the desired 2-hydroxymethyl pyridine.
Experimental Protocol:
-
Place the 4-methoxy-3,5-dimethylpyridine N-oxide (100 g, 0.60 mol) in a flask and add acetic anhydride (300 mL, 3.18 mol).
-
Heat the mixture to reflux (approx. 140°C) for 5-6 hours.[8]
-
Cool the mixture and carefully remove the excess acetic anhydride under vacuum.
-
To the resulting crude 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine, add a solution of sodium hydroxide (48 g, 1.2 mol) in water (200 mL) and methanol (200 mL).
-
Heat the mixture to reflux for 2 hours to hydrolyze the ester.
-
Cool the reaction and remove the methanol by rotary evaporation.
-
Extract the aqueous residue with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol as a solid.[9]
| Reagent/Parameter | Value | Molar Ratio |
| 4-Methoxy-N-Oxide | 100 g | 1.0 |
| Acetic Anhydride | 300 mL | ~5.3 |
| Sodium Hydroxide | 48 g | ~2.0 |
| Temperature | Reflux | - |
| Typical Yield | ~80-85% |
Part 3: Final Conversion to (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
The final stage involves converting the alcohol to a good leaving group (chloride) and then displacing it with a cyanide nucleophile.
Step 3A: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Mechanistic Insight: The hydroxyl group of the alcohol is converted into a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (S_N_i mechanism) or an external attack in the presence of a base, to yield the alkyl chloride.
Experimental Protocol:
-
Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (100 g, 0.598 mol) in an inert solvent such as dichloromethane or toluene (400 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (52 mL, 0.717 mol) dropwise, keeping the temperature below 10°C.[3][10]
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with more dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, which is often used directly in the next step.
| Reagent/Parameter | Value | Molar Ratio |
| Hydroxymethyl Intermediate | 100 g | 1.0 |
| Thionyl Chloride | 52 mL | ~1.2 |
| Solvent | Dichloromethane | - |
| Temperature | 0°C to Reflux | - |
| Reaction Time | 2-3 hours | - |
| Typical Yield | ~90-95% |
Step 3B: Cyanation of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Mechanistic Insight: This is a standard nucleophilic substitution (S_N2) reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion to form the C-C bond and yield the target acetonitrile derivative. Polar aprotic solvents like DMSO or DMF are ideal for this reaction as they solvate the cation (e.g., Na⁺) but not the nucleophile, enhancing its reactivity.
Experimental Protocol:
-
Dissolve the crude 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (approx. 0.598 mol) from the previous step in dimethyl sulfoxide (DMSO) (400 mL).
-
Add sodium cyanide (35 g, 0.714 mol) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into a large volume of cold water (1.5 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts and wash thoroughly with brine (3 x 200 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford pure (4-methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
| Reagent/Parameter | Value | Molar Ratio |
| Chloromethyl Intermediate | ~0.598 mol | 1.0 |
| Sodium Cyanide | 35 g | ~1.2 |
| Solvent | DMSO | - |
| Temperature | 60-70°C | - |
| Reaction Time | 4-6 hours | - |
| Typical Yield | ~80-85% |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis.
References
- Grokipedia. Boekelheide reaction.
- Benchchem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis.
- Benchchem. Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- YouTube. Boekelheide Reaction. (2026).
- Google Patents. CN114805193B - A kind of preparation method of omeprazole intermediate.
- Benchchem. Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide.
- ResearchGate. Boekelheide rearrangement of pyrimidine N‐oxides 28 and 29 with acetic... | Download Scientific Diagram.
- ACS Publications. The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride 1.2. (1961).
- Thieme. Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. (2021).
- ChemicalBook. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6. (2026).
- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Benchchem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
- Espacenet. Intermediates for the preparation of omeprazole - Patent 0103553. (1984).
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- Justia Patents. Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. (1999).
- Google Patents. CN111303018A - Synthetic method of omeprazole intermediate.
- PrepChem.com. Synthesis of 2,3,5-trimethyl-pyridine-N-oxide.
- Organic Syntheses. pyridine-n-oxide.
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Reaction conditions for the reduction of pyridine acetonitriles
An Application Guide to the Reduction of Pyridine Acetonitriles: Protocols and Mechanistic Insights
Abstract
The reduction of pyridine acetonitriles is a critical transformation in medicinal chemistry, yielding 2-(pyridyl)ethylamines and 2-(piperidyl)ethylamines. These scaffolds are prevalent in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for this reduction. We delve into the mechanistic rationale behind two key strategies: selective nitrile reduction to preserve the pyridine ring and exhaustive hydrogenation to produce the corresponding piperidine derivative. Detailed protocols for catalytic hydrogenation and chemical reduction are presented, supported by a comparative analysis to aid in method selection. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Significance of the 2-Phenethylamine Scaffold
The 2-phenethylamine motif and its heterocyclic bioisosteres, such as those derived from pyridine acetonitriles, are foundational structures in drug discovery. Their importance is highlighted by their presence in endogenous catecholamines like dopamine and norepinephrine, which are crucial for regulating mood, stress, and voluntary movement.[2] The pyridine ring, in particular, serves as a polar, ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[1]
The synthetic challenge lies in the selective reduction of the nitrile functional group. The pyridine ring's aromaticity makes it relatively stable, yet it is also susceptible to reduction under more forcing conditions. Furthermore, the basic nitrogen atom of the pyridine ring can interact with and poison certain catalysts, necessitating specific strategies to ensure efficient and clean reactions.[3] This guide outlines reaction conditions to either selectively reduce the nitrile, yielding a (pyridyl)ethylamine, or to concurrently reduce both the nitrile and the pyridine ring, affording a (piperidyl)ethylamine.
Reaction Strategies and Mechanistic Insights
The choice of reduction strategy is dictated by the desired final scaffold: the aromatic (pyridyl)ethylamine or the saturated (piperidyl)ethylamine.
Strategy A: Selective Reduction of the Nitrile Group (Pyridine Ring Preservation)
This approach aims to convert the cyano group into a primary aminomethyl group (-CH₂NH₂) while leaving the pyridine ring intact.
Catalytic Hydrogenation: This is the most common and scalable method. The key to selectivity is activating the nitrile reduction while preventing or slowing the hydrogenation of the pyridine ring.
-
The Role of Acidic Additives: Hydrogenation of pyridines often requires harsh conditions due to the ring's aromaticity.[4][5] However, the pyridine nitrogen can act as a Lewis base and poison noble metal catalysts like Palladium (Pd) and Platinum (Pt). By adding a strong acid like H₂SO₄ or a weaker acid like acetic acid, the pyridine is protonated to form a pyridinium salt. This salt formation prevents the lone pair on the nitrogen from binding to and deactivating the catalyst surface.[3][4] This strategy allows the hydrogenation of the nitrile group to proceed under milder conditions (e.g., 30-80°C, <10 bar H₂) where the pyridinium ring remains largely unreduced.[6]
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is a highly effective catalyst for nitrile reduction. In the presence of an acid, it displays excellent chemoselectivity, reducing the nitrile while leaving the pyridine ring untouched.[6]
-
Raney® Nickel: A versatile and cost-effective catalyst, Raney Nickel can be used for transfer hydrogenation with a hydrogen donor like 2-propanol or in combination with a hydride source like KBH₄.[7][8] It is effective for reducing aliphatic nitriles to primary amines.[7]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): While very effective for pyridine ring hydrogenation, PtO₂ can be used for selective nitrile reduction under carefully controlled, mild conditions, typically in an acidic solvent like glacial acetic acid.[4]
-
-
Mechanism and Byproduct Formation: The reduction of a nitrile proceeds via an intermediate imine. This imine can be attacked by the primary amine product, leading to the formation of secondary amines as a major byproduct.[9] The addition of ammonia or a base can shift the equilibrium away from this side reaction, though this is less common when an acidic medium is required for pyridine substrates.[9]
Chemical Reduction: While catalytic hydrogenation is often preferred, chemical methods offer an alternative, particularly on a smaller scale.
-
Complex Metal Hydrides:
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ readily reduces nitriles to primary amines.[10][11][12] The reaction proceeds via two successive nucleophilic hydride additions to the nitrile carbon.[10][13] It must be used in anhydrous aprotic solvents like THF or diethyl ether.[11][12] Caution is advised as its high reactivity can potentially lead to reduction of the pyridine ring itself under certain conditions.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not powerful enough to reduce nitriles on its own.[14] However, its reactivity can be enhanced by additives. A combination of NaBH₄ and a cobalt salt like CoCl₂ creates a system capable of reducing nitriles, including phenylacetonitriles, to the corresponding amines.[15]
-
Strategy B: Exhaustive Reduction to 2-(Piperidyl)ethylamines
This approach requires more forcing conditions to overcome the aromatic stabilization energy of the pyridine ring.
High-Pressure Catalytic Hydrogenation: This is the most direct method for achieving the fully saturated piperidine ring system.
-
Catalyst Selection:
-
Rhodium (Rh): Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), are highly active for the hydrogenation of unprotected pyridines under mild to moderate conditions (e.g., 5 bar H₂, 40°C).[16]
-
Platinum(IV) Oxide (PtO₂): PtO₂ is a classic and robust catalyst for reducing the pyridine nucleus, typically requiring moderate to high hydrogen pressures (50-70 bar) in a solvent like glacial acetic acid.[4]
-
Ruthenium (Ru): Ruthenium catalysts are also employed for pyridine hydrogenation, often requiring elevated temperatures and pressures.[5]
-
-
Reaction Conditions: The key variables are hydrogen pressure and temperature. Pressures from 5 to 70 atm and temperatures from room temperature to 90°C are commonly reported, depending on the substrate and catalyst activity.[4][16][17] The choice of solvent can also be critical, with protic solvents like acetic acid or fluorinated alcohols like trifluoroethanol (TFE) often enhancing catalytic activity.[4][16]
Visualization of Synthetic Pathways
The following diagram illustrates the decision-making process for selecting a reduction method based on the desired product.
Caption: Decision workflow for pyridine acetonitrile reduction.
The general reaction pathway involves the formation of an imine intermediate, which is subsequently reduced to the primary amine.
Caption: Simplified reaction pathway via an imine intermediate.
Comparative Analysis of Reduction Methods
| Method | Reagents/Catalyst | Conditions | Selectivity | Typical Yield | Advantages | Disadvantages |
| Selective Catalytic Hydrogenation | 10% Pd/C, H₂SO₄, H₂ | 6 bar H₂, 30°C[6] | Excellent for Nitrile over Pyridine | >90%[6] | High yield, scalable, uses H₂, chemoselective. | Requires pressure equipment, catalyst can be pyrophoric. |
| Transfer Hydrogenation | Raney® Ni, 2-Propanol, KOH | Reflux (approx. 82°C)[7] | Good for Nitrile over Pyridine | >90%[7] | No H₂ gas needed, mild conditions. | Requires stoichiometric base, large excess of catalyst. |
| Chemical Reduction (Hydride) | LiAlH₄, THF | 0°C to RT[18] | Good for Nitrile, potential for ring reduction | 80-95% | Fast, effective for many functional groups. | Highly reactive with water/protic solvents, pyrophoric, difficult workup. |
| Chemical Reduction (Borohydride) | NaBH₄, CoCl₂ | Room Temperature[15] | Good for Nitrile | ~90%[15] | Mild, operationally simple. | Requires stoichiometric metal salt, may not be general for all substrates. |
| Exhaustive Catalytic Hydrogenation | PtO₂, Acetic Acid, H₂ | 50-70 bar H₂, RT[4] | Reduces both Nitrile and Pyridine | 80-90% | Direct route to piperidines, robust catalyst. | Requires high-pressure hydrogenation equipment. |
| Exhaustive Catalytic Hydrogenation | Rh₂O₃, TFE, H₂ | 5 bar H₂, 40°C[16] | Reduces both Nitrile and Pyridine | >95%[16] | Very mild conditions, high yield, broad scope. | Rhodium catalysts are expensive. |
Detailed Experimental Protocols
Protocol 1: Selective Hydrogenation to 2-(4-Pyridyl)ethylamine using Pd/C (Based on the methodology for pyridinecarbonitriles reported by Keglevich et al.)[6]
-
Apparatus Setup: To a high-pressure autoclave or a Parr shaker apparatus, add 4-pyridineacetonitrile (5.0 g, 42.3 mmol) and a stirrer bar.
-
Solvent and Additive Addition: Add 150 mL of deionized water and 50 mL of dichloromethane. To this biphasic mixture, add a solution of concentrated sulfuric acid (4.15 g, 42.3 mmol) in 10 mL of water dropwise while stirring.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 0.2 g/g of substrate) to the reaction mixture.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 6 bar with hydrogen.
-
Reaction Monitoring: Stir the mixture vigorously at 30°C. The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 5-6 hours.
-
Work-up: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with water.
-
Isolation: Separate the aqueous and organic layers of the filtrate. Basify the aqueous layer to pH > 12 with a 30% NaOH solution, keeping the solution cool in an ice bath. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the 2-(4-pyridyl)ethylamine.
Protocol 2: Exhaustive Hydrogenation to 2-(Piperidyl)ethylamine using PtO₂ (Adapted from general procedures for pyridine hydrogenation)[4]
-
Apparatus Setup: To a high-pressure autoclave, add the starting pyridine acetonitrile (e.g., 2-pyridineacetonitrile, 1.0 g, 8.46 mmol) and 5 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~50 mg, 5 mol%) to the solution.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 bar with hydrogen.
-
Reaction Monitoring: Stir the mixture at room temperature for 8-10 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol. Dissolve the residue in water and basify to pH > 12 with solid NaOH or concentrated NaOH solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 2-(piperidyl)ethylamine, which can be further purified by distillation or chromatography.
Protocol 3: Chemical Reduction to 2-Phenylethylamine using NaBH₄/CoCl₂ (This protocol is for a phenylacetonitrile but is adaptable for pyridine acetonitriles where catalytic methods are not feasible. Based on the work of Sarma et al.)[15]
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.38 g, 10 mmol) in 25 mL of a 2:1 mixture of THF/H₂O.
-
Substrate Addition: Add phenylacetonitrile (1.17 g, 10 mmol) to the pink solution.
-
Reductant Addition: Cool the flask in an ice-water bath. Add sodium borohydride (NaBH₄, 1.51 g, 40 mmol) slowly in small portions over 15-20 minutes. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The reaction mixture will turn black.
-
Work-up: Quench the reaction by the slow addition of 2 mL of 28% ammonium hydroxide solution. Transfer the mixture to a separatory funnel.
-
Isolation: Extract the product with dichloromethane (4 x 40 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-phenylethylamine.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If a catalytic hydrogenation stalls, the catalyst may be poisoned. Ensure the substrate is pure and consider adding more acid or fresh catalyst. For chemical reductions, ensure the hydride reagent is fresh and the solvents are anhydrous (for LiAlH₄).
-
Secondary Amine Formation: This is a common byproduct in nitrile reductions. While difficult to completely eliminate, running the reaction at lower temperatures or ensuring rapid reduction of the imine intermediate can minimize its formation.
-
Work-up Challenges: The isolation of water-soluble amines can be challenging. Saturating the aqueous layer with NaCl can decrease the amine's solubility and improve extraction efficiency.
-
Safety: LiAlH₄ and Raney Nickel are pyrophoric and must be handled with extreme care under an inert atmosphere. Hydrogenations under pressure should always be conducted behind a safety shield in a well-ventilated fume hood.
Conclusion
The reduction of pyridine acetonitriles offers versatile pathways to valuable amine building blocks for pharmaceutical research. The choice between preserving the aromatic pyridine ring or reducing it to a saturated piperidine dictates the entire experimental approach. Selective reduction is best achieved by catalytic hydrogenation using Pd/C under acidic conditions, which deactivates the pyridine ring towards reduction while allowing the nitrile to react. For exhaustive reduction, more active catalysts like PtO₂ or Rh₂O₃ under hydrogen pressure are required to overcome the ring's aromaticity. Chemical reductions with reagents like LiAlH₄ or NaBH₄/CoCl₂ provide useful, albeit less scalable, alternatives. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively synthesize the desired 2-(pyridyl)- or 2-(piperidyl)ethylamine scaffolds with high yield and purity.
References
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved from [Link]
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Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. Retrieved from [Link]
- Li, Z., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Chemical Letters.
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Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
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Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry.
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Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society. Retrieved from [Link]
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Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]
- Beller, M., et al. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- Hartung, W. H. (1930). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society.
- Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters.
- Bond, A. M., et al. (2000). Electrochemical reduction of some 2,6-disubstituted pyridine-based esters and thioic S-esters in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- Rhodes, C. N., & Boykin, D. W. (1988). The Selective Reduction of α,β-Unstaurated Nitriles with Sodium Borohydride in Methanolic Pyridine.
- Natte, K., et al. (2017). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository.
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LiAlH4, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
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Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]
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Keglevich, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances. Retrieved from [Link]
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Reduction of Phenylacetonitriles to Phenethylamines. (n.d.). designer-drug.com. Retrieved from [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sheffield.
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Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Rhodes, C. N., & Boykin, D. W. (2006, December 19). The Selective Reduction of α,β-Unstaurated Nitriles with Sodium Borohydride in Methanolic Pyridine. Taylor & Francis Online. Retrieved from [Link]
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Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]
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- Ananikov, V. P., et al. (2021). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2018). PMC.
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Sodium borohydride. (n.d.). Wikipedia. Retrieved from [Link]
- Reaction of pyridine carboxylic esters with sodium borohydride. (1959).
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Synthesis of 2-phenylethylamine. (n.d.). PrepChem.com. Retrieved from [Link]
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What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved from [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Arom
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2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PMC - NIH. Retrieved from [Link]
- The Novel Reduction of Pyridine Deriv
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Pyridine versus acetonitrile coordination in rhodium–N-heterocyclic carbene square-planar complexes. (2010). Dalton Transactions (RSC Publishing).
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2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14). Semantic Scholar. Retrieved from [Link]
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Application Note: Industrial Manufacturing Process for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists Compound: (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS: 218921-06-3) Molecular Formula: C₁₀H₁₂N₂O | Molecular Weight: 176.22 g/mol
Introduction & Strategic Importance
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a highly functionalized pyridine building block. While its structural precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is the cornerstone intermediate for synthesizing benzimidazole-based proton pump inhibitors (PPIs) like Omeprazole[1], the acetonitrile derivative serves as a critical intermediate for novel therapeutics. The presence of the active methylene group adjacent to the nitrile allows for diverse downstream functionalizations, such as alkylation, Knoevenagel condensations, or reduction to the corresponding ethylamine. Commercial grades of this intermediate typically require a purity of ≥98% to prevent downstream catalytic poisoning[2].
Retrosynthetic Strategy & Process Chemistry Causality
The most scalable and economically viable route to this compound relies on the nucleophilic aliphatic substitution (Sₙ2) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine using a cyanide source.
Causality of Experimental Choices:
-
Substrate Stabilization: The starting material is strictly handled as a hydrochloride salt. If stored as a free base, the nucleophilic pyridine nitrogen of one molecule will attack the electrophilic chloromethyl carbon of another, leading to rapid polymerization.
-
Reagent Selection: Sodium cyanide (NaCN) is prioritized over potassium cyanide (KCN) for industrial scale due to its lower cost and higher mass efficiency (lower molecular weight).
-
Solvent System: A biphasic Toluene/Water system is selected. Toluene provides excellent solubility for the organic starting material and product while maintaining immiscibility with water, facilitating seamless downstream phase separation.
-
Phase Transfer Catalysis (PTC): Because the CN⁻ anion is highly solvated in water and the organic chloride remains in the toluene layer, the reaction without a catalyst is practically inert. Tetrabutylammonium bromide (TBAB) is introduced to bridge this gap. TBAB forms a lipophilic ion pair [TBA⁺CN⁻] that migrates into the organic phase, delivering a "naked," highly nucleophilic cyanide ion directly to the electrophilic carbon.
Fig 1: Phase Transfer Catalysis (PTC) mechanism driving the biphasic cyanation.
Industrial Manufacturing Protocol
The following protocol is scaled for a 100 kg input of starting material.
Stage 1: Free-Basing of the Starting Material
-
Charge 500 L of Toluene and 100 kg of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl into a 1000 L glass-lined reactor.
-
Add 200 L of purified water and initiate agitation (100 rpm).
-
Slowly dose 20% w/w aqueous NaOH while maintaining the internal temperature at 15–20 °C until the aqueous phase pH stabilizes at 8.5–9.0.
-
Agitate for 30 minutes, halt stirring, and allow 30 minutes for phase settling.
-
Separate and discard the lower aqueous phase. Retain the toluene layer containing the free base.
Stage 2: Biphasic Cyanation Reaction
-
To the toluene solution, charge 5.0 kg of TBAB (approx. 3.5 mol%).
-
In a dedicated, highly ventilated preparation vessel, dissolve 26.5 kg of NaCN (1.2 equivalents) in 150 L of water.
-
Transfer the aqueous NaCN solution to the main reactor.
-
Heat the biphasic mixture to 60–65 °C under vigorous agitation (minimum 150 rpm to maximize interfacial surface area).
-
Maintain temperature for 4–6 hours. Monitor reaction completion via HPLC (Target: Starting material < 0.5%).
Stage 3: Quenching & Workup
-
Cool the reactor to 20 °C. Stop agitation and allow phases to separate for 45 minutes.
-
Carefully drain the lower aqueous phase into a dedicated cyanide-treatment reactor.
-
Safety & Environmental Note: The aqueous phase contains unreacted NaCN. It must be treated with an excess of Sodium Hypochlorite (NaClO) at pH > 10 to oxidize cyanide to cyanate (CNO⁻), and eventually to CO₂ and N₂, before wastewater discharge.
-
-
Wash the organic phase twice with 100 L of 5% NaCl solution to remove residual TBAB and inorganic salts.
Stage 4: Crystallization & Isolation
-
Transfer the washed organic phase to a crystallizer.
-
Perform vacuum distillation (50 °C, 100 mbar) to concentrate the toluene solution to approximately 150 L.
-
Slowly charge 300 L of n-Heptane (anti-solvent) over 2 hours while cooling the mixture to 0–5 °C.
-
Agitate at 0–5 °C for 3 hours to maximize precipitation.
-
Filter the resulting slurry through an Agitated Nutsche Filter Dryer (ANFD).
-
Wash the filter cake with 50 L of cold n-Heptane.
-
Dry under vacuum at 45 °C until the Loss on Drying (LOD) is < 0.5%.
Fig 2: Process Flow Diagram (PFD) for the industrial manufacturing of the target compound.
Process Analytical Technology (PAT) & Quality Control
To ensure the process is a self-validating system, the following analytical controls must be integrated into the manufacturing workflow:
| Stage | Analytical Method | Parameter Monitored | Acceptance Criteria |
| Stage 1 | pH Probe | Aqueous Phase pH | 8.5 – 9.0 |
| Stage 2 | In-Process HPLC | Unreacted Starting Material | < 0.5% (Area %) |
| Stage 3 | Titration / Test Strips | Residual Cyanide in Waste | < 1 ppm (Post-NaClO quench) |
| Stage 4 | Headspace GC | Residual Solvents | Toluene < 890 ppm; Heptane < 5000 ppm |
| Final | Karl Fischer (KF) | Water Content | < 0.5% w/w |
| Final | HPLC (Area %) | Final Product Purity | ≥ 98.0% |
Yield & Purity Optimization Data
The causality behind the selected process parameters (5 mol% TBAB at 60 °C) is demonstrated by the optimization data below. Deviating from these parameters results in either stalled kinetics or product degradation.
| Entry | Catalyst (TBAB) | Temperature | Reaction Time | Isolated Yield | HPLC Purity | Observation / Causality |
| 1 | None | 60 °C | 12 h | < 5% | N/A | Lack of phase transfer stalls Sₙ2 reaction. |
| 2 | 1.0 mol% | 60 °C | 8 h | 75% | 92.0% | Insufficient catalyst leads to incomplete conversion. |
| 3 | 3.5 mol% | 60 °C | 5 h | 94% | 98.5% | Optimal balance of kinetics and purity. |
| 4 | 3.5 mol% | 85 °C | 3 h | 82% | 91.5% | High heat causes partial hydrolysis of nitrile to amide. |
References
- Google Patents. "US8697880B2 - Compounds useful for the synthesis of S- and R-omeprazole and a process for their preparation".
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Introduction: The Significance of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine
The catalytic hydrogenation of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a critical transformation in synthetic organic chemistry, primarily yielding 2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine. This primary amine is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly impact the treatment of acid-related gastrointestinal disorders. Notably, it is a key building block for esomeprazole, the (S)-enantiomer of omeprazole, which is widely prescribed for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] The efficient and selective conversion of the nitrile to the primary amine is therefore of significant industrial and pharmaceutical interest.
This guide provides a comprehensive overview of the catalytic hydrogenation protocols for this specific substrate, delving into the mechanistic rationale behind procedural choices, offering detailed experimental setups, and addressing critical safety considerations.
Mechanistic Insights: Navigating the Reaction Pathway
The catalytic hydrogenation of nitriles to primary amines is a well-established yet nuanced process. The generally accepted mechanism involves a two-step reduction. Initially, the nitrile is hydrogenated to a primary aldimine intermediate (RCH=NH). This intermediate is then further reduced to the desired primary amine (RCH₂NH₂).[3]
However, a significant challenge in nitrile hydrogenation is the potential for side reactions leading to the formation of secondary and tertiary amines.[4][5] This occurs when the primary amine product undergoes a nucleophilic attack on the imine intermediate, which, after the elimination of ammonia, can be further hydrogenated.
To favor the formation of the primary amine, several strategies can be employed:
-
Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction between the primary amine and the imine intermediate.[6]
-
Acidic Additives: In some cases, the use of acidic additives can protonate the primary amine product, forming a salt and thereby preventing it from reacting with the imine intermediate.[7]
-
Catalyst Choice: The nature of the catalyst can significantly influence selectivity. For instance, while palladium on carbon (Pd/C) can sometimes lead to tertiary amines with aliphatic nitriles, rhodium on carbon (Rh/C) often favors the formation of secondary amines.[8] Raney Nickel is a commonly used catalyst for the production of primary amines from nitriles.[5][6]
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction parameters is paramount for achieving high yield and selectivity in the hydrogenation of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile. Below is a comparative summary of common catalytic systems.
| Catalyst | Typical Loading (w/w) | Solvent | Temperature (°C) | Pressure (bar H₂) | Key Considerations |
| Raney® Nickel | 5-20% | Methanol, Ethanol, THF | 40-100 | 30-100 | Highly active and cost-effective. Often used with ammonia to enhance primary amine selectivity.[6] Pyrophoric when dry.[9][10] |
| Palladium on Carbon (Pd/C) | 5-10% | Methanol, Ethanol, Ethyl Acetate | 25-80 | 1-50 | Versatile catalyst, but selectivity can be an issue.[8][11] The addition of acidic or basic modifiers can improve performance. |
| Rhodium on Alumina (Rh/Al₂O₃) | 1-5% | Methanol, Ethanol, Hexafluoroisopropanol | 25-80 | 10-70 | Effective for pyridine ring hydrogenation, which may or may not be desirable depending on the overall synthetic goal.[12] |
Detailed Experimental Protocols
Safety First: Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas, pyrophoric catalysts, and often elevated pressures and temperatures.[13][14] All procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15][16] Ensure that all equipment is properly grounded to prevent static discharge.[13]
Protocol 1: Raney® Nickel Catalyzed Hydrogenation in Methanol with Ammonia
This protocol is optimized for high selectivity towards the primary amine.
Materials:
-
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia solution (7N in Methanol)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation vessel is clean and dry.[15]
-
Charging the Reactor:
-
To the reactor vessel, add (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (1.0 eq).
-
Add anhydrous methanol (10-20 volumes).
-
Add the 7N ammonia solution in methanol (2-5 eq).
-
Under a gentle stream of inert gas (argon or nitrogen), carefully add the Raney® Nickel slurry (10-20% w/w of the substrate). Caution: Do not allow the Raney® Nickel to dry out as it is pyrophoric.[9][10]
-
-
Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor with nitrogen to ~5 bar and then vent. Repeat this cycle 3-5 times to remove all oxygen.[13]
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 60°C).
-
Monitor the reaction progress by observing the hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen 3-5 times.[13]
-
Carefully open the reactor in a well-ventilated hood.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent ignition of the Raney® Nickel.[17]
-
Rinse the filter cake with additional methanol.
-
The filtrate contains the desired product, which can be isolated by removal of the solvent under reduced pressure and further purified if necessary (e.g., by distillation or crystallization).
-
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol offers an alternative using a common noble metal catalyst.
Materials:
-
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol
-
Hydrogenation apparatus (e.g., H-Cube®, Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: Prepare the hydrogenation reactor as described in Protocol 1.
-
Charging the Reactor:
-
Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (1.0 eq) in ethanol (15-25 volumes).
-
Carefully add the 10% Pd/C catalyst (5-10% w/w of the substrate) to the solution.
-
-
Purging: Seal the reactor and purge with nitrogen as detailed previously.
-
Hydrogenation:
-
Introduce hydrogen to the desired pressure (e.g., 10 bar).
-
Commence stirring at room temperature. The reaction is often exothermic, so monitoring the temperature is crucial.[13]
-
Continue until hydrogen uptake ceases.
-
-
Work-up:
-
Follow the cooling, venting, and purging steps from Protocol 1.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. The filter cake should be kept wet.
-
The product can be isolated from the filtrate by solvent evaporation.
-
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, this could be due to catalyst poisoning or insufficient catalyst loading. Ensure the purity of the starting material and solvents.[18] A fresh batch of catalyst may be required.
-
Formation of Byproducts: The presence of secondary or tertiary amines, often detectable by GC-MS or LC-MS, indicates a need to adjust the reaction conditions.[19] For Raney® Nickel, increasing the amount of ammonia can enhance selectivity for the primary amine.[6] For Pd/C, lowering the reaction temperature or pressure may be beneficial.
-
Pyridine Ring Reduction: If hydrogenation of the pyridine ring is observed, particularly with rhodium catalysts, milder conditions (lower temperature and pressure) should be explored.[12]
Conclusion
The catalytic hydrogenation of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a vital step in the synthesis of important pharmaceutical compounds. Careful selection of the catalyst, solvent, and reaction parameters, coupled with stringent adherence to safety protocols, is essential for achieving high yields of the desired primary amine. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this important chemical transformation.
References
Sources
- 1. Process For The Preparation Of Esomeprazole Magnesium Dihydrate [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Chlorination Methodologies for 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile
Executive Summary
The compound 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile (CAS: [3]) is a highly functionalized heterocyclic building block. Its unique substitution pattern—a central electron-rich pyridine core, an activated
This application note details two divergent, self-validating chlorination workflows:
-
Electrophilic
-Chlorination: Targeting the acetonitrile side chain for downstream nucleophilic substitution. -
N-Oxide Mediated C6-Ring Chlorination: Targeting the unsubstituted C6 position via a Boekelheide-type rearrangement.
Mechanistic Rationale & Pathway Selection
The structural environment of 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile dictates its reactivity. The
Conversely, direct electrophilic halogenation of the pyridine ring is notoriously unselective and harsh. To functionalize the C6 position, we must utilize an N-oxide intermediate. As established in classical[2], N-oxidation activates the adjacent ortho-positions (C2 and C6) for nucleophilic attack. Because the C2 position is sterically hindered by the bulky acetonitrile moiety and the adjacent C3-methyl group, chloride attack is highly regioselective for the open C6 position.
Divergent chlorination pathways for 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile.
Experimental Protocols
Protocol A: Electrophilic -Chlorination
Objective: Synthesis of
Causality & Design: Lithium hexamethyldisilazide (LiHMDS) is selected over LDA to minimize nucleophilic addition to the cyano group, owing to its greater steric bulk. N-Chlorosuccinimide (NCS) is utilized as the chlorine source because it provides a controlled electrophilic chlorine transfer, preventing the gem-dichloro over-chlorination typically observed with aggressive reagents like SO₂Cl₂.
Step-by-Step Methodology:
-
Aza-enolate Formation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Charge the flask with 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile (10.0 mmol, 1.76 g) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) over 15 minutes. Stir for 30 minutes at -78 °C to ensure quantitative enolate formation.
-
Chlorination: Dissolve NCS (10.5 mmol, 1.40 g) in anhydrous THF (20 mL) and add dropwise to the enolate solution. Maintain at -78 °C for 1 hour, then gradually warm to 0 °C.
-
Self-Validation & Workup:
-
In-Process Control (IPC): Analyze a 50 µL aliquot via LC-MS. The complete disappearance of the m/z 177 [M+H]⁺ peak and the appearance of the m/z 211 [M+H]⁺ peak confirms reaction completion.
-
Quench with saturated aqueous NH₄Cl (30 mL) to neutralize residual base and destroy unreacted NCS. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).
-
Protocol B: N-Oxide Mediated C6-Ring Chlorination
Objective: Synthesis of (6-Chloro-4-methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Causality & Design: mCPBA selectively oxidizes the pyridine nitrogen without affecting the sensitive nitrile group. During the subsequent POCl₃ treatment, the reaction proceeds via a Boekelheide-type rearrangement. The N-oxide oxygen attacks the electrophilic phosphorus, forming a chlorophosphite intermediate. Subsequent chloride attack is kinetically driven to the C6 position due to the severe steric shielding at the C2-
Step-by-Step Methodology:
-
N-Oxidation: Dissolve the starting material (10.0 mmol, 1.76 g) in dichloromethane (DCM, 40 mL). Cool to 0 °C and add mCPBA (77% purity, 12.0 mmol, 2.69 g) in small portions to prevent thermal runaway. Stir at room temperature for 4 hours.
-
Intermediate Validation:
-
IPC: TLC (DCM/MeOH 9:1) will show the consumption of the starting material and the appearance of a highly polar spot (baseline proximity) corresponding to the N-O dipole.
-
Quench with saturated Na₂S₂O₃, wash with saturated NaHCO₃, dry, and concentrate to isolate the crude N-oxide.
-
-
Regioselective Chlorination: Dissolve the crude N-oxide in anhydrous toluene (30 mL). Slowly add Phosphorus Oxychloride (POCl₃, 30.0 mmol, 2.8 mL). Heat the mixture to reflux (110 °C) for 3 hours.
-
Workup: Cool to 0 °C and carefully quench by pouring over crushed ice. Neutralize with 10% NaOH to pH 7-8. Extract with DCM (3 x 40 mL), dry, and purify via silica gel chromatography (Hexanes/EtOAc 3:1) to yield the C6-chlorinated product.
Quantitative Analytical Data
The following table summarizes the expected quantitative yields and self-validating analytical signatures for both protocols, allowing researchers to rapidly verify structural integrity.
| Compound | Target Site | Reagents | Expected Yield | Purity (HPLC) | Key ¹H NMR Signature (δ, ppm, CDCl₃) | MS (ESI) [M+H]⁺ |
| Precursor | N/A | N/A | N/A | >98% | 4.05 (s, 2H, -CH₂ -CN), 8.20 (s, 1H, C6-H ) | 177.1 |
| Target A | LiHMDS, NCS | 75 - 82% | >95% | 5.65 (s, 1H, -CHCl -CN), 8.25 (s, 1H, C6-H ) | 211.0 | |
| Target B | C6-Ring | mCPBA; POCl₃ | 60 - 68%* | >96% | 4.10 (s, 2H, -CH₂ -CN), C6-H absent | 211.0 |
*Yield reported over two steps (N-oxidation and subsequent chlorination).
References
-
Tereshchenko, A. D., Sysoiev, D. A., Tverdokhlebov, A. V., & Tolmachev, A. A. "A New Synthetic Approach to Pyrrolo[3,4-a]indolizines." Synthesis, 2006(2), 349-353. URL:[Link]
-
Klingsberg, E. (Ed.). "Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III." John Wiley & Sons, 1962. URL:[Link]
Application Notes and Protocols for Moisture-Sensitive Pyridine Intermediates
Abstract
Pyridine and its derivatives are fundamental building blocks in pharmaceutical and agrochemical development.[1][2] Many advanced pyridine intermediates, however, exhibit significant moisture sensitivity, readily degrading or reacting upon exposure to atmospheric water. This reactivity can compromise sample integrity, leading to failed syntheses, impure products, and inconsistent results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage protocols for these critical but sensitive compounds. It outlines the chemical principles of moisture sensitivity, details best practices for receiving and storing reagents, and provides step-by-step protocols for manipulation under inert atmospheres using standard laboratory equipment.
Introduction: The Challenge of Moisture Sensitivity
The reactivity of many chemical compounds with elements in the air, particularly moisture and oxygen, necessitates specialized handling techniques.[3] Pyridine intermediates, especially those with electron-withdrawing groups or activated positions, can be highly susceptible to hydrolysis. The lone pair of electrons on the pyridine nitrogen atom can facilitate reactions with water, leading to ring-opening, substitution, or other degradation pathways.[4][5] The consequences of improper handling are significant, ranging from reduced yield and purity in synthetic reactions to complete loss of valuable material.[6]
Understanding the specific reactivity of each intermediate is crucial. For instance, studies have shown that the position of the nitrogen atom within the pyridine ring can significantly influence its sensitivity to moisture.[4][5] Therefore, a proactive and rigorous approach to excluding atmospheric moisture is not merely a suggestion but a requirement for successful and reproducible research. This guide is built on the foundational principles of inert atmosphere chemistry, aiming to equip the user with the knowledge and practical skills to maintain the integrity of moisture-sensitive pyridine intermediates.
Core Principles of Inert Atmosphere Handling
The fundamental strategy for managing moisture-sensitive compounds is the exclusion of atmospheric air and its components, primarily water and oxygen.[7] This is achieved by creating and maintaining an inert atmosphere, typically using nitrogen (N₂) or argon (Ar) gas.[7] The choice between these gases often depends on the specific application and cost, with nitrogen being the more common and economical option.[7]
Two primary methods are employed to create an inert environment:
-
Purging/Displacement: This involves a continuous flow of inert gas to displace the ambient air within a container or apparatus.[7] While less rigorous, it is suitable for many applications.[8]
-
Evacuation and Backfill: This more thorough method uses a vacuum pump to remove the atmosphere from a sealed vessel, which is then backfilled with an inert gas.[7] This cycle is often repeated multiple times to ensure a high-purity inert environment.[9]
The two most common pieces of equipment designed for these techniques are the glovebox and the Schlenk line.
Receiving and Initial Storage of Pyridine Intermediates
Proper procedure begins the moment a new chemical arrives. The initial handling and storage are critical to preserving the compound's integrity from the outset.
Inspection upon Receipt
Immediately upon receiving a shipment, inspect the packaging for any signs of damage that might have compromised the container's seal. For compounds packaged in specialized containers, such as those with a Sure/Seal™ cap, verify that the seal is intact.[8] Any suspected breach should be reported, and the compound should be treated with extreme caution.
Short-Term and Long-Term Storage
Proper storage is as critical as proper handling.[10] Chemicals should be segregated and stored according to their hazard class.[11]
Key Storage Recommendations:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[12][13]
-
Containers: Ensure containers are tightly sealed.[12][13] For highly sensitive solids, consider placing the primary container inside a larger, secondary container with a desiccant.[14]
-
Environment: Minimize moisture ingress by controlling humidity.[15] For extremely hygroscopic materials, storage in a desiccator or under an inert gas atmosphere is recommended.[15]
| Parameter | Recommendation | Rationale |
| Temperature | As per manufacturer's SDS (typically cool, 2-8°C for some) | Slows potential degradation pathways. |
| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed, original manufacturer packaging if possible. | Maintains the inert atmosphere provided by the supplier. |
| Location | Dedicated flammable storage cabinet if applicable.[16] | Ensures safety and segregation from incompatible materials.[12] |
Essential Equipment and Techniques
Handling moisture-sensitive pyridine intermediates requires specialized equipment and practiced techniques to maintain an inert atmosphere. The two cornerstones of air-free chemistry are the glovebox and the Schlenk line.
The Glovebox: A Controlled Environment
A glovebox is a sealed container that provides a large working space with a continuously purified inert atmosphere, typically maintaining oxygen and water levels below 1 ppm.[17] It is the preferred method for manipulating solids and preparing samples where exposure to the atmosphere must be strictly avoided.[17][18]
-
Preparation: All glassware must be rigorously dried in an oven (e.g., 140°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas before introduction.[19][20] All chemicals and solvents must be degassed and dried.[20]
-
Antechamber Cycling: Place the dried items into the glovebox antechamber. Do not overload the antechamber.
-
Evacuate and Refill: Close the outer antechamber door securely. Evacuate the antechamber using the glovebox vacuum pump. Once a sufficient vacuum is reached, slowly refill the antechamber with the glovebox's inert gas.
-
Repeat: Perform this "evacuate/refill" cycle a minimum of three times to ensure the removal of atmospheric contaminants.[17] For larger items or the large antechamber, longer cycles are necessary.[17]
-
Transfer: Once the cycling is complete, open the inner antechamber door and transfer the items into the main glovebox chamber.
-
Secure: Close the inner antechamber door immediately and evacuate the antechamber so it is ready for the next use.[20]
Caption: Decision diagram for Schlenk line manifold operation.
Protocols for Handling and Transfer
Accurate and safe transfer of moisture-sensitive reagents is a critical skill.
Transfer of Solids
For solids, transfers should ideally be performed inside a glovebox. [17]If a glovebox is not available, a "positive pressure" transfer can be performed. This involves opening the container under a strong counter-flow of inert gas to minimize the ingress of air.
Transfer of Anhydrous Solvents and Liquid Reagents
Anhydrous solvents and liquid intermediates are typically transferred using syringe techniques or via a cannula (a double-tipped needle).
-
Prepare System: Ensure the reaction flask is under a slight positive pressure of inert gas, vented through a bubbler. [19]2. Purge Syringe: Take a clean, dry syringe fitted with a needle. Flush the syringe with inert gas by drawing gas from the headspace of a flask under inert atmosphere and expelling it. Repeat this 3-5 times.
-
Pressurize Source: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to the inert gas line to introduce a slight positive pressure. [19]4. Withdraw Liquid: Insert the needle of the purged syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of liquid into the syringe.
-
Remove Bubbles: Invert the syringe and expel any gas bubbles drawn in with the liquid.
-
Transfer: Quickly transfer the syringe to the reaction flask and puncture the septum. Depress the plunger to add the reagent to the reaction mixture.
-
Clean-up: Immediately withdraw the syringe, and rinse it by drawing up and expelling a dry, inert solvent (like anhydrous hexane or toluene) into a waste container.
Waste Disposal
Proper disposal of pyridine-containing waste is a critical safety and environmental concern. [10]
-
Segregation: Never mix pyridine waste with other waste streams, especially strong oxidizers or acids. [12]* Collection: Collect all pyridine intermediates and contaminated materials (e.g., absorbent pads from spills, used syringes) in a dedicated, sealable, and clearly labeled hazardous waste container. [12][21]The label should clearly state "Hazardous Waste" and list the pyridine compound's name. [21]* Storage: Store the waste container in a cool, well-ventilated area, away from ignition sources, and within secondary containment. [21]* Disposal: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures. [10][21]Never pour pyridine waste down the drain. [10]
Conclusion
The successful use of moisture-sensitive pyridine intermediates in research and development hinges on the consistent and rigorous application of inert atmosphere techniques. By understanding the principles behind moisture sensitivity and mastering the protocols for handling and storage, researchers can ensure the integrity of their reagents, leading to more reliable, reproducible, and successful scientific outcomes. Adherence to these guidelines not only enhances scientific rigor but is also a cornerstone of a safe laboratory environment.
References
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Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (2022). ACS Publications. [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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Schlenk Line - Department of Chemistry and Chemical Biology. (2024). Harvard University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
GLOVEBOX STANDARD OPERATING PROCEDURES. Liu Laboratory, University of Pittsburgh. [Link]
-
Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). ACS Publications. [Link]
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. [Link]
-
Standard Operating Procedure For Pyridine. (n.d.). Washington State University. [Link]
-
A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters | The Journal of Organic Chemistry. (2001). ACS Publications. [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific. [Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. (n.d.). Advion, Inc. [Link]
-
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024). National Center for Biotechnology Information. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024). ACS Publications. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications. [Link]
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Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. [Link]
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13: Gloveboxes. (2024). Chemistry LibreTexts. [Link]
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Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024). PubMed. [Link]
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Pyridine anhydrous, 99.8 % SDS. (n.d.). SDS Manager. [Link]
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Handling Chemicals Safely (C) ACS 1991. (2012). YouTube. [Link]
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Evolve's guide to storing lab chemicals safely. (2021). Evolve. [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. [Link]
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Handling and Storing Chemicals. (n.d.). Lab Manager. [Link]
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Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024). PubMed. [Link]
-
Submit to ACS Chemical Health & Safety. (n.d.). American Chemical Society. [Link]
-
Pyridine - SAFETY DATA SHEET. (2024). PENTA. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
Chemical Safety Information Resources | ACS College Safety Video #2. (2022). YouTube. [Link]
-
Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. (2024). Diva-portal.org. [Link]
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Scalable synthesis routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
An in-depth guide to the scalable synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, a pivotal intermediate in the pharmaceutical industry, is presented. This document provides a comprehensive overview of the synthetic pathways, focusing on scalability, safety, and efficiency. Authored for researchers, scientists, and drug development professionals, this guide explains the rationale behind experimental choices and offers detailed, validated protocols.
Introduction: The Significance of a Key Building Block
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a critical precursor in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. The most notable of these is Omeprazole, a cornerstone in the treatment of peptic ulcers and other acid-related gastrointestinal disorders[1][2][3]. The efficiency, cost-effectiveness, and scalability of the synthesis of this acetonitrile intermediate are paramount for the pharmaceutical industry.
The overall synthetic strategy typically involves a two-stage process:
-
Formation of a Key Precursor : The synthesis of a pyridine derivative with a reactive group at the 2-methyl position, most commonly 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
-
Cyanation : The conversion of the chloromethyl group to the target cyanomethyl (acetonitrile) group via nucleophilic substitution.
This guide will dissect these stages, presenting scalable and optimized methodologies.
Part I: Synthesis of the Key Precursor: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
A robust and widely adopted route for industrial-scale production begins with 3,5-dimethyl-4-nitropyridine-N-oxide. This multi-step process has been optimized to improve yields and reduce waste, sometimes by telescoping steps to avoid isolating intermediates[4][5].
The logical flow for the synthesis of this crucial intermediate is outlined below.
Caption: Alternative scalable routes for the final cyanation step.
Protocol 2: Classical Cyanation with Alkali Metal Cyanides
This is the most traditional and cost-effective method but requires stringent safety protocols due to the extreme toxicity of sodium cyanide (NaCN) and potassium cyanide (KCN).
-
Rationale: The chloromethyl group is a good substrate for SN2 reactions. The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the chloride ion to form the desired carbon-carbon bond.
-
Safety First: All operations must be conducted in a well-ventilated fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE). An emergency cyanide antidote kit must be readily available. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
In a reaction vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (or potassium cyanide) portion-wise. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be added to improve reaction rates.
-
Heat the mixture gently (e.g., 50-70°C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Alternative Cyanation Strategies for Improved Safety
Growing emphasis on green chemistry and process safety has driven research into alternatives to highly toxic alkali metal cyanides.
-
Palladium-Catalyzed Cyanation with Zinc Cyanide: Palladium catalysts can be used to perform cyanation reactions on aryl and alkyl halides. Zinc cyanide (Zn(CN)₂) is a less toxic and less water-soluble alternative to NaCN.[6] While often used for aryl halides, this methodology can be adapted. The key advantage is that the low concentration of free cyanide in solution minimizes side reactions and catalyst poisoning.[6]
-
Electrochemical Cyanation: Recent advances have demonstrated catalyst-free electrochemical methods using safer cyanide sources like 4-cyanopyridine.[7] This approach avoids toxic reagents and operates at room temperature, offering significant environmental and safety benefits, though scalability for this specific substrate would require further development.[7]
Comparative Analysis of Cyanation Methods
| Method | Cyanide Source | Key Reagents/Conditions | Advantages | Disadvantages | Scalability |
| Classical | NaCN / KCN | Polar aprotic solvent (DMF, DMSO), moderate heat | Low cost, high reactivity, well-established | Extreme toxicity, hazardous waste, strict handling required | Proven for large scale |
| Palladium-Catalyzed | Zn(CN)₂ | Pd catalyst (e.g., Pd-dppf), ligand, solvent (DMF) [6] | Significantly lower toxicity, milder conditions possible | Higher cost (catalyst), requires optimization, catalyst removal | Good, with process optimization |
| Electrochemical | 4-CN-pyridine | Electrodes, electrolyte, room temperature [7] | Catalyst-free, high safety profile, environmentally friendly | Newer technology, may require specialized equipment, optimization needed | Under development for this application |
Conclusion and Future Outlook
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a well-optimized process crucial for the production of essential medicines. The classical pathway, involving the chlorination of the hydroxymethyl precursor followed by cyanation with alkali metal cyanides, remains a dominant method on an industrial scale due to its cost-effectiveness and high efficiency. However, the inherent safety and environmental concerns associated with this route are significant.
Future developments will likely focus on integrating safer, greener alternatives for the cyanation step. Palladium-catalyzed processes using less toxic cyanide sources like zinc cyanide represent a viable and more scalable near-term alternative. In the long term, innovative technologies such as electrochemical synthesis could offer a paradigm shift, eliminating highly toxic reagents altogether and aligning large-scale chemical manufacturing with the principles of sustainable chemistry.
References
- Cion Pharma. (n.d.). 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
- Leadbeater, N. E., & Marco, M. (2003).
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
- Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363.
- Brändström, A., et al. (1984). Intermediates for the preparation of omeprazole.
- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis. BenchChem.
- BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem.
- Zhejiang Huazhou Pharmaceuticals Co Ltd. (2020). Synthetic method of omeprazole intermediate.
- FAQ. (2023, June 25). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- BenchChem. (2025). A comparative study of different synthetic routes to cyanopyridines. BenchChem.
- Ranbaxy Laboratories Limited. (2009). Process for preparation of omeprazole.
- Shiao, M. J., et al. (1991). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. HETEROCYCLES, 32(1), 25-30.
- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
- Zhejiang Yongtai Technology Co Ltd. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Bayer Aktiengesellschaft. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
- Bayer Aktiengesellschaft. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- ResearchGate. (n.d.). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines.
- Scalabrini, G. J., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416–2424.
- Wang, Y., et al. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, 9(36), 37942–37952.
- SIELC Technologies. (2018, May 16). 4-Methoxy-3,5-dimethylpyridine-2-methanol.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 6. cem.de [cem.de]
- 7. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
Reagents used in the cyanation of 4-methoxy-3,5-dimethylpyridine
Application Note: Regioselective Cyanation of 4-Methoxy-3,5-dimethylpyridine
Introduction & Strategic Context
The synthesis of 2-cyano-4-methoxy-3,5-dimethylpyridine (also known as 4-methoxy-3,5-dimethylpicolinonitrile) is a critical juncture in the commercial manufacturing of benzimidazole-based proton pump inhibitors, most notably Omeprazole and Esomeprazole[1]. The cyanation of the 4-methoxy-3,5-dimethylpyridine core is classically achieved via the C-H functionalization of its corresponding N-oxide. This application note details the mechanistic rationale, reagent selection, and validated protocols for this specific transformation, providing process chemists with a self-validating framework for scale-up.
Mechanistic Causality & Reagent Selection
Direct cyanation of an unactivated pyridine ring is energetically unfavorable due to its electron-deficient nature. To overcome this barrier, the pyridine nitrogen is first oxidized to an N-oxide, which is then electrophilically activated. This activation lowers the lowest unoccupied molecular orbital (LUMO) of the ring system, specifically directing nucleophilic attack to the C2 position.
Pathway A: The Reissert-Kaufmann Reaction (Dimethyl Sulfate / KCN) The classical industrial route utilizes 2 to methylate the N-oxide, generating a highly electrophilic N-methoxypyridinium intermediate[2]. Subsequent treatment with aqueous potassium cyanide (KCN) results in nucleophilic addition at the C2 position, followed by the elimination of methanol to restore aromaticity[1]. Causality: Me₂SO₄ is chosen for its strong alkylating power and low cost. A biphasic system (Water/DCM) is strictly employed during the KCN addition to modulate the release of the cyanide anion, preventing runaway exothermic reactions and suppressing the hydrolysis of the intermediate.
Pathway B: The Modified Reissert-Henze Reaction (Acyl Chloride / TMSCN) For laboratory-scale synthesis and modern process chemistry, the combination of an acylating agent (e.g., benzoyl chloride, PhCOCl) and 3 is preferred[3]. Causality: PhCOCl rapidly forms an N-benzoyloxypyridinium salt. TMSCN acts as a lipophilic, covalent source of cyanide that is fully soluble in organic solvents like dichloromethane (DCM). This allows the reaction to proceed under anhydrous, homogeneous conditions, significantly reducing hydrolytic side reactions and avoiding the severe toxicity risks associated with handling bulk KCN salts[3].
Figure 1: Mechanistic pathway of the activated N-oxide cyanation reaction.
Quantitative Data: Reagent System Comparison
The selection of the cyanation reagent system dictates the operational safety, yield, and scalability of the process. The table below summarizes the operational metrics for the primary methodologies[1].
| Reagent System | Activator | Cyanide Source | Typical Yield | Scalability | Safety & Environmental Impact |
| Reissert-Kaufmann | Dimethyl Sulfate | KCN (aq) | 70 - 80% | Excellent (Industrial) | High risk (Highly toxic KCN, hazardous aqueous waste) |
| Modified Reissert-Henze | Benzoyl Chloride | TMSCN | 85 - 95% | Good (Pilot/Lab) | Moderate risk (Anhydrous conditions, expensive reagents) |
| Amide Dehydration | Trifluoroacetic Anhydride | N/A (Intramolecular) | >90% | Moderate | Low risk (Avoids cyanide salts entirely, requires amide precursor) |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure reaction fidelity and structural confirmation.
Protocol A: Classical Cyanation via Dimethyl Sulfate and KCN
Caution: KCN is highly toxic. Conduct all operations in a dedicated fume hood with proper PPE and cyanide antidotes available.
-
Activation: Suspend 4-methoxy-3,5-dimethylpyridine N-oxide (1.0 eq) in a minimal volume of toluene. Add dimethyl sulfate (1.1 eq) dropwise at 20°C.
-
Intermediate Formation: Heat the mixture gently to 60°C for 2 hours.
-
Self-Validation Check: TLC (DCM:MeOH 9:1) must indicate the complete disappearance of the N-oxide and the formation of a baseline-bound, highly polar N-methoxypyridinium salt.
-
-
Biphasic Setup: Cool the mixture to 0°C and dilute with DCM to establish the organic phase.
-
Cyanation: Slowly add a pre-chilled aqueous solution of KCN (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C to prevent polymerization.
-
Rearomatization: Stir vigorously for 4 hours at room temperature.
-
Workup: Separate the organic layer, wash with 5% NaOCl (to neutralize residual unreacted cyanide), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Anhydrous Cyanation via Benzoyl Chloride and TMSCN
This modern protocol maximizes yield while maintaining a homogeneous reaction environment, making it ideal for high-purity intermediate generation[3].
Figure 2: Step-by-step experimental workflow for the TMSCN-mediated cyanation protocol.
-
Preparation: Dissolve 4-methoxy-3,5-dimethylpyridine N-oxide (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reactor to 0°C.
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise. Stir at 0°C for 30 minutes to ensure complete formation of the N-benzoyloxypyridinium intermediate.
-
Cyanation: Add TMSCN (1.5 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases.
-
Workup & Validation: Extract the aqueous layer with DCM (3x). Dry the combined organics over MgSO₄ and concentrate.
-
Self-Validation (IR): Analyze an aliquot via FT-IR. A strong, sharp diagnostic absorption band at ~2230 cm⁻¹ confirms the successful installation of the C≡N bond[3].
-
Self-Validation (NMR): ¹H-NMR (CDCl₃) will demonstrate the loss of molecular symmetry. The two equivalent aromatic protons of the starting N-oxide (singlet, 2H) will be replaced by a single aromatic proton at the C6 position (singlet, 1H), definitively confirming regioselective cyanation at C2[4].
-
References
Sources
Application Note: Laboratory Synthesis and Process Optimization of Omeprazole Intermediates
Executive Summary & Mechanistic Rationale
Omeprazole, a benchmark proton pump inhibitor (PPI), is synthesized via a highly convergent pathway that requires the precise orchestration of two primary intermediates: 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Intermediate 1) and 5-methoxy-2-mercaptobenzimidazole (Intermediate 2).
As a Senior Application Scientist, it is critical to understand that the synthesis of omeprazole is not merely a sequence of mixing reagents, but an exercise in controlling chemoselectivity and managing highly reactive species[1].
-
Intermediate 1 features a highly electrophilic chloromethyl group. It is deliberately isolated as a hydrochloride salt to protonate the pyridine nitrogen, thereby preventing catastrophic self-alkylation and polymerization[2].
-
Intermediate 2 relies on the in situ generation of a dithiocarbamate from carbon disulfide, which undergoes intramolecular cyclization. The resulting mercaptobenzimidazole exhibits tautomerism, and its reactivity must be base-activated to form a highly nucleophilic thiolate for the subsequent coupling step[3].
-
The Final Oxidation is the most sensitive node in the workflow. The thioether (pyrmetazole) must be oxidized to a sulfoxide under strict kinetic control (temperature <5°C) to prevent overoxidation into an inactive sulfone[4].
Synthetic Workflow Visualization
Figure 1: Convergent synthetic workflow for Omeprazole from primary precursors.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (Intermediate 1)
Objective: Convert the hydroxymethyl precursor to a reactive chloromethyl derivative while preserving the stability of the pyridine ring[2].
Reagents:
-
4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine: 25.1 g (0.15 mol)
-
Thionyl chloride (
): 18.8 g (0.158 mol) -
Anhydrous Dichloromethane (DCM): 500 mL
-
Hexane: 250 mL
Methodology:
-
Preparation: In a flame-dried, argon-flushed 1 L round-bottom flask, dissolve 25.1 g of the pyridine precursor in 400 mL of anhydrous DCM.
-
Chlorination: Prepare a dropping funnel with 18.8 g of
dissolved in 100 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes at room temperature (20-25°C).-
Causality: Dropwise addition controls the exothermic release of
and gases, preventing solvent boil-off and side reactions[2].
-
-
Maturation: Stir the mixture for an additional 30 minutes at room temperature.
-
Isolation: Remove the DCM solvent by distillation under reduced pressure. Suspend the resulting solid residue in 200 mL of hexane.
-
Purification: Filter the suspension to collect the solid. Wash the filter cake with 50 mL of hexane and air-dry to afford the product as a white solid.
Validation Checkpoint (Self-Validating System): Monitor the reaction via the off-gassing of
andthrough a bubbler. The complete cessation of gas evolution indicates reaction completion. Furthermore, the final product must be completely insoluble in hexane; any dissolution indicates unreacted starting material or loss of the protective hydrochloride salt. Expected yield is ~33.3 g (100%)[2].
Protocol B: Synthesis of 5-Methoxy-2-mercaptobenzimidazole (Intermediate 2)
Objective: Construct the benzimidazole core via the cyclization of an o-phenylenediamine derivative with a carbon disulfide-derived xanthate[3].
Reagents:
-
4-Methoxy-1,2-phenylenediamine: 5.23 g (0.03 mol)
-
Potassium hydroxide (KOH): 3.8 g (0.067 mol)
-
Carbon disulfide (
): 2.5 mL (3.09 g, 0.04 mol) -
Ethanol (95%): 20 mL
-
Deionized Water: 7 mL
-
Acetic acid or 1M HCl: As needed for pH adjustment
Methodology:
-
Xanthate Generation: In a 250 mL flask, dissolve 3.8 g of KOH in a mixture of 20 mL ethanol and 7 mL water. Add 2.5 mL of
. Stir for 30 minutes at ambient temperature to form potassium ethylxanthate in situ[3][5]. -
Amine Addition: Cool the mixture to 0°C using an ice bath. Slowly add 5.23 g of 4-methoxy-1,2-phenylenediamine.
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 75°C) for 4 to 7 hours. The heat drives the intramolecular cyclization and the expulsion of
gas[3][5]. -
Cooling: Remove from heat and stir at ambient temperature overnight.
-
Precipitation: Evaporate the ethanol in vacuo. Dilute the remaining aqueous residue with 50 mL of water. Slowly add acetic acid dropwise until the solution reaches pH 4.
-
Isolation: Filter the resulting purple/light-gray crystalline suspension. Wash thoroughly with cold water to remove residual salts and dry under a vacuum.
Validation Checkpoint (Self-Validating System): Prior to acidification, test the solution with pH paper to ensure it remains strongly basic (pH > 10). During acidification, the target compound will only precipitate completely at pH 4. If the filtrate remains cloudy after filtration, the pH has drifted, and further acidification is required to maximize the ~63-90% yield[3][5].
Protocol C: Coupling to Pyrmetazole (Thioether)
Objective: Execute a nucleophilic aliphatic substitution (
Methodology:
-
Dissolve Intermediate 2 (0.09 mol) and NaOH (0.18 mol) in 100 mL of a 10:1 Ethanol/Water mixture. Stir for 10 minutes to ensure complete deprotonation to the highly nucleophilic thiolate.
-
Cool the mixture to 10°C. Slowly add an aqueous solution of Intermediate 1 (0.09 mol in 100 mL water)[1].
-
Allow the reaction to warm to 30°C and maintain stirring for 4 hours.
-
Extract the product using dichloromethane (3 x 50 mL), dry the organic layer over anhydrous
, and evaporate to yield pyrmetazole as an oil/solid[4].
Validation Checkpoint (Self-Validating System): Perform TLC (Ethyl Acetate:Hexane 1:1). The highly polar Intermediate 1 (
~ 0.1) must be completely consumed, replaced by the less polar thioether (~ 0.6).
Protocol D: Controlled Oxidation to Omeprazole
Objective: Selectively oxidize the thioether to a sulfoxide without triggering overoxidation to the sulfone[1][4].
Methodology:
-
Dissolve the pyrmetazole in chloroform (or DCM) and cool the reaction vessel strictly to between 0°C and 5°C using an ice-salt bath.
-
Dissolve 1 equivalent of meta-chloroperbenzoic acid (mCPBA) in chloroform. Add this dropwise over 30 minutes.
-
Causality: mCPBA is a powerful oxidant. Kinetic control (low temperature and slow addition) ensures the reaction stops at the sulfoxide stage[4].
-
-
Stir for exactly 1 hour at 0°C.
-
Quench the reaction by washing with saturated
solution to neutralize the benzoic acid byproduct. Dry the organic layer and evaporate.
Validation Checkpoint (Self-Validating System): Immediate HPLC analysis at 302 nm is mandatory. The sulfoxide peak must represent >98% of the product mass. If a secondary peak (sulfone) emerges past 1% relative area, the reaction temperature has breached the 5°C threshold and must be immediately quenched with sodium thiosulfate[1].
Quantitative Data Summary
The following table summarizes the critical parameters and expected outcomes for the validation of the omeprazole synthesis workflow.
| Synthesis Step | Target Compound | Reaction Type | Key Reagents | Optimal Temp | Time | Expected Yield |
| Step 1 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Chlorination | 20-25°C | 1.0 h | 99 - 100% | |
| Step 2 | 5-Methoxy-2-mercaptobenzimidazole | Cyclization | 75°C (Reflux) | 4.0 - 7.0 h | 63 - 90% | |
| Step 3 | Pyrmetazole (Thioether) | Nucleophilic Sub. | NaOH, EtOH/H₂O | 10°C → 30°C | 4.0 h | 85 - 91% |
| Step 4 | Omeprazole (Sulfoxide) | Controlled Oxidation | mCPBA, | 0°C - 5°C | 1.0 h | 85 - 90% |
References
- Source: chemicalbook.
- Source: benchchem.
- Synthesis of 5-methoxy-2-mercaptobenzimidazole - PrepChem.
- Source: google.
- Source: drugfuture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Omeprazole, SAN-15, H-168/68, Mopral, Antra, Omepral, Omeprazon, Prilosec, Losec, Audazol, Zegerid, Omapren, Parizac, Nuclosina, Omez, Omepradex, Miol-药物合成数据库 [drugfuture.com]
- 5. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile synthesis
Technical Support Center: Optimizing the Yield of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS: 218921-06-3)[1]. This compound is a critical nitrile intermediate in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[2].
The transition from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to the target acetonitrile derivative via cyanation is notoriously prone to yield-limiting side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >90% yields.
Part 1: Troubleshooting Guide & FAQs
Q1: My cyanation yield is plateauing at 60-65%, and LC-MS shows a large peak corresponding to a hydroxymethyl byproduct. How do I prevent this? A1: The formation of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is caused by the competitive hydrolysis of the chloromethyl group. When conducting nucleophilic substitution with sodium cyanide (NaCN) in an aqueous environment, hydroxide ions (formed via the hydrolysis of the cyanide salt) compete with cyanide ions. Causality & Solution: To suppress hydrolysis, you must physically separate the electrophile from the bulk water. Implement a biphasic solvent system (e.g., Dichloromethane/Water) and introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB)[3]. The PTC shuttles the highly nucleophilic cyanide anion into the organic phase, allowing the cyanation to outpace hydrolysis by orders of magnitude.
Q2: What is the optimal pH for this reaction, and why does it matter? A2: The optimal pH of the aqueous phase is strictly between 8.5 and 9.5 . Causality: The starting material is typically supplied as a hydrochloride salt (CAS: 86604-75-3)[4]. If the pH is too low (< 7.0), the NaCN will protonate to form highly toxic, volatile Hydrogen Cyanide (HCN) gas, depleting your nucleophile and creating a severe safety hazard. If the pH is too high (> 10.5), the concentration of hydroxide ions increases drastically, driving the unwanted hydrolysis pathway discussed in Q1. Use sodium bicarbonate (NaHCO₃) as a buffer to maintain this precise window.
Q3: I am using a PTC, but I'm still seeing incomplete conversion after 12 hours. Should I increase the temperature? A3: Do not exceed 40°C if you are using Dichloromethane (DCM), as you will boil off the solvent and alter the biphasic dynamics. Incomplete conversion in a PTC system is usually a mass-transfer limitation, not a thermodynamic one. Causality: Biphasic reactions rely entirely on the interfacial surface area. Before increasing temperature, increase the agitation rate (stirring speed) to >500 RPM to create a fine emulsion. If using Toluene instead of DCM, you can safely elevate the temperature to 60°C, which will accelerate the kinetics.
Part 2: Quantitative Data & Yield Comparison
The following table summarizes the causal relationship between reaction conditions, the suppression of hydrolysis, and the final isolated yield. Data reflects standard 100 mmol scale optimizations.
| Solvent System | Cyanide Source | Catalyst (PTC) | Agitation | Hydrolysis Impurity | Isolated Yield | Purity (HPLC) |
| Water / Ethanol | NaCN (1.5 eq) | None | 300 RPM | 28.5% | 52% | 88.0% |
| Toluene / Water | NaCN (1.5 eq) | None | 500 RPM | 15.2% | 68% | 92.5% |
| DCM / Water | NaCN (1.5 eq) | TEBAC (5 mol%) | 500 RPM | 4.1% | 89% | 98.2% |
| DCM / Water | NaCN (1.5 eq) | TBAB (5 mol%) | 800 RPM | < 1.0% | 94% | > 99.0% |
Part 3: Mechanistic Workflow Visualization
The diagram below illustrates the self-validating logic of using a Phase Transfer Catalyst to isolate the reactive intermediate from the aqueous phase, thereby preventing hydrolysis.
Caption: Biphasic phase-transfer catalysis mechanism for high-yield cyanation.
Part 4: Optimized Self-Validating Experimental Protocol
This protocol utilizes a self-validating system: In-Process Controls (IPCs) are embedded to ensure the reaction state is verified before proceeding to the quench and isolation phases.
Materials Required:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq, 100 mmol, 22.2 g)[4]
-
Sodium Cyanide (1.5 eq, 150 mmol, 7.35 g) (Caution: Highly Toxic)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol, 1.61 g)[3]
-
Sodium Bicarbonate (NaHCO₃) (Aqueous, 10% w/v)
-
Dichloromethane (DCM) (150 mL)
-
Deionized Water (100 mL)
Step-by-Step Methodology:
-
Free-Basing & Phase Setup:
-
Suspend 22.2 g of the starting material hydrochloride salt in 150 mL of DCM.
-
Slowly add 50 mL of 10% NaHCO₃ solution under moderate stirring (300 RPM).
-
Self-Validation Check 1: Check the pH of the aqueous layer. It must be between 8.0 and 8.5. The organic layer should become completely clear as the free base dissolves into the DCM.
-
-
Catalyst & Reagent Addition:
-
Add 1.61 g of TBAB directly to the biphasic mixture.
-
In a separate well-ventilated fume hood, dissolve 7.35 g of NaCN in 50 mL of deionized water.
-
Add the aqueous NaCN solution dropwise to the reaction vessel over 30 minutes to manage the mild exotherm.
-
-
Biphasic Reaction:
-
Increase the stirring speed to 800 RPM to create a robust emulsion. Maintain the temperature at 30–35°C.
-
Allow the reaction to proceed for 4 hours.
-
Self-Validation Check 2 (IPC): Halt stirring to allow phase separation. Sample the organic layer and run an HPLC or TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material peak should be < 1.0% relative to the product peak. If > 1.0%, resume stirring for 2 additional hours.
-
-
Quench & Workup:
-
Once validated, cool the mixture to 10°C. Add 50 mL of a 5% Sodium Hypochlorite (NaOCl) solution dropwise to quench any unreacted cyanide (converts toxic CN⁻ to safer CNO⁻).
-
Separate the phases. Extract the aqueous layer with an additional 50 mL of DCM.
-
Combine the organic layers and wash with 100 mL of brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) at 35°C.
-
The resulting crude product is a pale yellow solid. Recrystallize from Isopropanol/Heptane (1:4) to yield pure (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
-
Part 5: References
-
Active Pharmaceutical Ingredients in Synthesis: Catalytic Processes in Research and Development. (Discusses the critical role of phase-transfer catalysis, such as TBAB and TEBAC, in the cyanation steps of API synthesis). AZPDF.TIPS. Available at:[Link][3]
-
Intermediates for the preparation of omeprazole - Patent EP0103553A1. (Describes the synthesis and isolation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride). European Patent Office. Available at:[Link][4]
Sources
Technical Support Center: Purification of Crude (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile , a critical intermediate often synthesized via nucleophilic substitution of its chloromethyl precursor.
As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We focus on the specific physicochemical behavior of the electron-rich pyridine ring and the labile nitrile group . The protocols below prioritize impurity rejection (specifically the starting chloride and hydrolysis byproducts) while maintaining yield.
Module 1: Critical Impurity Profiling
Before initiating purification, you must identify what you are fighting. In the synthesis of this nitrile from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine , the following impurities are "frequent flyers":
| Impurity Type | Likely Identity | Origin | Physicochemical Behavior |
| Starting Material | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Incomplete reaction | Basic .[1] Difficult to separate via acid-base extraction alone. |
| Hydrolysis Product | (4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid | Hydrolysis of nitrile (high pH/temp) | Amphoteric/Acidic . Removable via base wash. |
| Alcohol Derivative | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | Hydrolysis of starting chloride | Polar/Basic . Often co-crystallizes. |
| Dimer | Alkylated Nitrile Species | Over-alkylation of active methylene | Lipophilic . Requires solvent selectivity to reject. |
Module 2: Troubleshooting & Protocols (Q&A)
Topic: Crystallization & Phase Behavior
Q1: My crude product is "oiling out" instead of crystallizing. How do I induce solidification?
Diagnosis: This is common with pyridine acetonitriles. The presence of residual solvent (DCM/Toluene) or high levels of the "Dimer" impurity depresses the melting point, creating a supersaturated oil.
Corrective Protocol: The "Dual-Solvent Displacement" Method Direct recrystallization from single solvents often fails. Use this displacement strategy:
-
Dissolution: Dissolve the crude oil in a minimum volume of Ethyl Acetate (EtOAc) at 40–45°C.
-
Displacement: Slowly add n-Heptane or Hexane dropwise while stirring until a persistent cloudiness appears.
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
-
Cooling: Do not crash cool. Cool slowly to Room Temperature (RT) over 2 hours, then to 0–5°C.
-
Why? Fast cooling traps impurities in the lattice, leading to oiling. Slow cooling allows the crystal lattice to reject the lipophilic dimer.
-
Q2: The solid obtained is sticky and colored (yellow/orange). How do I improve the physical form?
Diagnosis: The color typically comes from N-oxide impurities or polymerized byproducts. The stickiness indicates residual solvent or starting material.
Corrective Protocol: Trituration Before attempting a full recrystallization, perform a cold trituration :
-
Suspend the sticky solid in cold Diisopropyl Ether (IPE) or MTBE (Methyl tert-butyl ether).
-
Stir vigorously at 0°C for 30 minutes.
-
Filter.[2]
Topic: Chemical Purification (Extraction)
Q3: Can I use Acid-Base extraction to purify this nitrile?
Answer: Yes, but with strict pH control. The pyridine nitrogen is basic (pKa ~6-7), but the nitrile group is sensitive to hydrolysis under strong acid/heat.
The "Soft-Acid" Extraction Protocol:
-
Dissolution: Dissolve crude in Dichloromethane (DCM) .
-
Acid Extraction: Extract with 0.5 M HCl (cold, 0–5°C).
-
Critical: Do not use concentrated acid or heat, as this will hydrolyze the nitrile to the amide/acid.
-
Target: The pyridine is protonated and moves to the aqueous layer. Non-basic impurities (tars, non-basic dimers) stay in DCM.
-
-
Wash: Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.
-
Basification: Slowly adjust the aqueous layer to pH 8–9 using saturated NaHCO₃ or dilute NaOH (keep cold!).
-
Why pH 8-9? This is sufficient to deprotonate the pyridine (releasing the free base) without promoting nitrile hydrolysis (which happens at high pH).
-
-
Recovery: Extract the turbid aqueous mixture with EtOAc, dry over Na₂SO₄, and concentrate.
Topic: Safety & Decontamination
Q4: I used Sodium Cyanide (NaCN) for the synthesis. How do I ensure no cyanide remains in the product?
Answer: Residual cyanide is a critical safety and compliance risk. It can coordinate with the pyridine nitrogen or remain as an inorganic salt.
Decontamination Step:
-
During Workup: Wash the organic layer with 10% Ferrous Sulfate (FeSO₄) solution.
-
Verification: Test the aqueous waste with Prussian Blue test paper to confirm cyanide removal before disposal.
Module 3: Decision Logic (Workflow)
The following diagram illustrates the decision process for purifying the crude reaction mixture based on its physical state and impurity profile.
Figure 1: Decision matrix for purification based on the physical state of the crude isolate.
Module 4: Analytical Checkpoints
To validate your purification, monitor these specific markers:
| Technique | Marker | Acceptance Criteria |
| HPLC (254 nm) | Retention Time (RT) | Nitrile usually elutes before the starting chloride (more polar). |
| 1H NMR | -CH2- Peak | Look for the singlet at ~3.8-4.0 ppm (CH2-CN). The starting chloride CH2 is typically downfield (~4.5 ppm). |
| IR Spectroscopy | -CN Stretch | Sharp band at 2200–2250 cm⁻¹ . Absence of broad -OH (alcohol) or C=O (amide). |
References
-
BenchChem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from
-
ChemicalBook. Product Description: 3,5-Dimethyl-4-methoxy-2-pyridine derivatives. Retrieved from
-
Rasayan Journal of Chemistry. Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine. Retrieved from
-
PubChem. Compound Summary: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from
-
ChemScene. 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile Product Data. Retrieved from [5]
Sources
- 1. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Purification of 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides in-depth troubleshooting advice, detailed experimental protocols, and an understanding of the underlying chemical principles to empower you to achieve high-purity material for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile?
A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities can be broadly categorized:
-
Unreacted Starting Materials: The most common precursor is (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.[1] Incomplete conversion during the cyanation step will leave this alcohol in your crude product.
-
Reaction Byproducts: Side reactions can lead to several impurities. If the synthesis involves oxidation, the corresponding aldehyde or carboxylic acid may be present. Hydrolysis of the nitrile group, a known degradation pathway for α-aminonitriles and related structures, can form the corresponding amide or carboxylic acid.[2]
-
Reagents and Solvents: Residual cyanating agents (e.g., from TMSCN)[3] or solvents used during the synthesis and workup (e.g., dichloromethane, methanol, ethyl acetate) are common.
-
Degradation Products: Pyridine rings can be susceptible to oxidation (forming N-oxides) or photolytic degradation, especially if exposed to light and air for extended periods.[2][4]
Q2: What is the best analytical technique to assess the purity of my product?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pyridine derivatives.[5] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from polar and non-polar impurities.[5][6] For initial, rapid checks, Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring reaction progress and choosing conditions for column chromatography.[3][7]
Q3: My compound is a solid. What is the most straightforward first-pass purification strategy?
A3: For solid materials, recrystallization is the most efficient and scalable initial purification technique.[8] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures. This method is excellent for removing small amounts of impurities and can significantly improve purity and crystal morphology.[8]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: My final product is a yellow or brown oil/waxy solid instead of the expected crystalline solid.
-
Potential Cause A: Residual Solvents. Entrapped solvents from the workup or a previous chromatographic step can depress the melting point and prevent crystallization.
-
Causality: The solvent molecules disrupt the crystal lattice formation of the target compound, leading to an amorphous or oily state.
-
Solution:
-
High-Vacuum Drying: Place the material in a vacuum oven (at a temperature well below the compound's melting point, e.g., 40-50 °C) for several hours to remove volatile solvents.
-
Trituration: If the product is oily, attempt to solidify it by trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether). The impurities may dissolve in the solvent, and the pure compound may be induced to crystallize.
-
-
Potential Cause B: High Impurity Load. A significant amount of impurities (e.g., >10%) can act as a eutectic mixture, preventing your product from solidifying.
-
Causality: The impurities interfere with the intermolecular interactions required for crystallization, effectively acting as an "anti-solvent" for your product.
-
Solution:
-
Flash Column Chromatography: This is the most effective method for removing significant quantities of impurities with different polarities.[6][9] A systematic approach is required to develop an effective separation method.
-
Acid-Base Extraction: Since the pyridine nitrogen is basic, an acid-base extraction can be used to separate it from neutral organic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine derivative will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product.
-
Problem 2: Recrystallization attempts fail to produce crystals or do not improve purity.
-
Potential Cause A: Incorrect Solvent System. The chosen solvent may be too good (product remains soluble even when cool) or too poor (product crashes out immediately and traps impurities).
-
Causality: Successful recrystallization relies on a critical solubility differential at different temperatures.[8] If this differential is not present, separation will not occur.
-
Solution: Systematic Solvent Screening
-
Place a small amount of your crude material (10-20 mg) in several different test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, and mixtures like ethyl acetate/hexanes) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The solvent that yields well-formed crystals is your best choice.
-
-
Potential Cause B: Oiling Out. The compound may be coming out of solution as a liquid (an oil) rather than a solid.
-
Causality: This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Add a seed crystal (a tiny crystal from a previous successful batch) to induce crystallization.
-
Try a lower-boiling point solvent system.
-
Problem 3: HPLC analysis shows co-eluting peaks or poor peak shape.
-
Potential Cause: Suboptimal Chromatographic Conditions. The mobile phase, stationary phase, or additives are not suitable for resolving your compound from its impurities or for the basic nature of the pyridine ring.
-
Causality: Pyridine compounds are basic and can interact strongly with acidic silanol groups on standard silica-based HPLC columns, leading to peak tailing.[10] Co-elution occurs when impurities have very similar polarity and interactions with the stationary phase as the main compound.[7]
-
Solution: Methodical HPLC Optimization.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic or phosphoric acid) can protonate the pyridine nitrogen, often improving peak shape.[10]
-
Use a Competing Base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites on the column, reducing tailing.[10]
-
Change Solvent Strength: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to improve the separation (resolution) between your product and impurity peaks.[5]
-
Try a Different Stationary Phase: If a standard C18 column doesn't provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which offer alternative separation mechanisms.[10]
-
Core Experimental Protocols
Protocol A: Flash Column Chromatography
This protocol describes a general procedure for purifying your compound using silica gel chromatography.[6][7][11]
1. Determine the Eluent System via TLC:
- Dissolve a small sample of your crude material in a solvent like dichloromethane.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[11]
- The ideal system will give your target compound an Rf (retention factor) value of approximately 0.3.
2. Pack the Column:
- Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
- Prepare a slurry of silica gel in the least polar eluent you will use.
- Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no air bubbles or cracks.
3. Load the Sample:
- Dissolve your crude material in a minimal amount of a suitable solvent (like dichloromethane).
- Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
- Carefully add the sample to the top of the packed column.
4. Elute and Collect Fractions:
- Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
- Collect the eluent in a series of labeled test tubes or flasks.
- Monitor the separation by spotting collected fractions onto TLC plates and visualizing the spots under a UV lamp.
5. Isolate the Product:
- Combine the fractions that contain your pure product.
- Remove the solvent using a rotary evaporator to yield the purified 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile.
Protocol B: Purity Assessment by RP-HPLC
This protocol provides a starting point for developing an analytical reverse-phase HPLC method.
1. Instrumentation and Conditions:
- HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.[5][12]
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[5]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm or 270 nm is often suitable for pyridine rings.[12][13][14]
- Injection Volume: 5-10 µL.
2. Sample Preparation:
- Prepare a stock solution of your compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Gradient Elution Program:
- A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. This program should be optimized based on the results.
4. Data Analysis:
- Calculate the purity of your compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Data and Visualization
Table 1: Common Impurities and Suggested Purification Strategies
| Impurity Type | Potential Structure/Identity | Primary Analytical Signature | Recommended Purification Method |
| Starting Material | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | More polar than product; will have a lower Rf on TLC. | Flash Column Chromatography |
| Hydrolysis Product | 4-methoxy-3,5-dimethyl-2-pyridineacetamide | Significantly more polar; may show different UV max. | Flash Column Chromatography or Acid-Base Extraction |
| Oxidation Product | 4-methoxy-3,5-dimethylpicolinaldehyde | Less polar than starting alcohol but may be similar to product. | Flash Column Chromatography |
| N-Oxide | 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile-N-oxide | Very polar; will likely stick to the baseline on TLC. | Flash Column Chromatography |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Toluene | Broad peaks in ¹H NMR; no UV signature. | High-Vacuum Drying |
Diagrams
Caption: A logical workflow for purifying 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile.
Caption: Decision tree for troubleshooting common HPLC issues with pyridine compounds.
References
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center (DTIC). [Link]
- Purification of acetonitrile and propionitrile.
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]
-
Column chromatography. Columbia University. [Link]
-
Flash Column Chromatography. University of Rochester. [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. MDPI. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE. Global Substance Registration System (GSRS). [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar. [Link]
-
4-Methoxy-3,5-dimethylpyridine-2-methanol. SIELC Technologies. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. AGU Fall Meeting 2020 [agu.confex.com]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Navigating the Crystallization of Pyridine with Acetonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the crystallization of pyridine, with a specific focus on the use of acetonitrile. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to not only offer procedural steps but also to explain the fundamental principles behind them, ensuring a comprehensive understanding that empowers you to troubleshoot and innovate.
Core Principles: The "Why" Behind the "How"
Successful crystallization is a delicate balance of thermodynamics and kinetics. The goal is to create a supersaturated solution from which the target molecule, in this case, pyridine, can self-assemble into a highly ordered, crystalline lattice. The choice of solvent is paramount to this process. An ideal solvent will dissolve the compound at a higher temperature and allow it to crystallize upon cooling, while impurities remain in the solution.[1][2][3]
Acetonitrile (MeCN) is a polar aprotic solvent with a moderate dielectric constant, making it a versatile choice for a wide range of organic compounds.[4][5][6] Its miscibility with water and other organic solvents allows for its use in various crystallization techniques, including as a primary solvent, a co-solvent, or an anti-solvent.[4][5] Pyridine, a polar heterocyclic compound, exhibits good solubility in many organic solvents, including acetonitrile.[7][8] This guide will explore how to leverage the properties of both molecules to achieve optimal crystallization outcomes.
Physical and Chemical Properties at a Glance
A clear understanding of the physical and chemical properties of your compound and solvents is the foundation of successful crystallization.
| Property | Pyridine | Acetonitrile |
| Molecular Formula | C₅H₅N | CH₃CN |
| Molar Mass | 79.10 g/mol [9] | 41.05 g/mol [4] |
| Boiling Point | 115.5 °C[9] | 81-82 °C[4] |
| Melting Point | -42 °C[9] | -48 °C[4] |
| Density | 0.9819 g/cm³ (at 20°C)[9] | 0.786 g/mL (at 25°C)[4] |
| Polarity | Polar[7] | Polar aprotic[4][5] |
| Solubility in Water | Miscible[8][9] | Miscible[4][5] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of pyridine using acetonitrile.
Q1: I'm not getting any crystals, or the yield is very low. What's going wrong?
Possible Causes & Solutions:
-
Insufficient Supersaturation: Your solution may not be concentrated enough for crystals to form.
-
Solution: If using a cooling crystallization method, try to dissolve the pyridine in a minimal amount of hot acetonitrile. If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration before cooling.[10][11] For anti-solvent crystallization, ensure you are adding a sufficient amount of a suitable anti-solvent.
-
-
Solubility is Too High: Pyridine might be too soluble in acetonitrile, even at lower temperatures.
-
Solution: Consider using acetonitrile as the "good" solvent in an anti-solvent crystallization setup.[12] An anti-solvent is a solvent in which your compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the pyridine in the mixture, inducing crystallization.[13][14] Common anti-solvents for polar compounds include less polar solvents like toluene or ethers.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of oils or very small, impure crystals.[1][10]
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
Possible Causes & Solutions:
-
High Solute Concentration or Impurities: "Oiling out" occurs when the supersaturation is too high, or when impurities inhibit crystal lattice formation.[10]
-
Solution: Try diluting the solution slightly by adding a small amount of additional hot acetonitrile before cooling.[10] If impurities are suspected, consider a pre-purification step like column chromatography.
-
-
Melting Point Depression: Significant impurities can lower the melting point of your compound, causing it to separate as a liquid phase.
-
Solution: Ensure the starting material has a reasonable level of purity (generally >90%) before attempting crystallization.[16]
-
Q3: The crystals are very small, like a fine powder. How can I grow larger crystals?
Possible Causes & Solutions:
-
Rapid Nucleation: If nucleation (the initial formation of crystal seeds) happens too quickly, it results in a large number of small crystals.[17]
-
Insufficient Growth Time: The crystals may not have had enough time to grow.
-
Solution: Allow the solution to stand for a longer period at the crystallization temperature. Sometimes, Ostwald ripening, a process where larger crystals grow at the expense of smaller ones, can occur over time, leading to an increase in average crystal size.[19]
-
Q4: How can I improve the purity of my crystals?
Possible Causes & Solutions:
-
Inclusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[10]
-
Solution: As with growing larger crystals, a slower crystallization process is key to improving purity.[13] Slow cooling or slow addition of an anti-solvent allows for the selective incorporation of the target molecule into the growing crystal, leaving impurities behind in the mother liquor.
-
-
Inefficient Washing: Residual mother liquor on the surface of the crystals will contaminate the final product.
-
Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent (the crystallization solvent or a mixture from which the compound has low solubility). This will remove the impurity-laden mother liquor without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an anti-solvent in crystallization?
An anti-solvent, also known as a precipitant, is a solvent in which the compound of interest has low solubility.[13][14] It is added to a solution of the compound in a "good" solvent (one in which it is highly soluble) to decrease the overall solubility of the compound in the mixed solvent system.[13][14] This reduction in solubility induces supersaturation and subsequent crystallization. For this to be effective, the "good" solvent and the anti-solvent should be miscible.[14]
Q2: How does temperature affect solubility and crystallization?
For most solid organic compounds, solubility increases with temperature. Cooling crystallization leverages this principle.[1] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then cooling it, the solubility decreases, leading to supersaturation and crystallization. The rate of cooling is a critical parameter that influences crystal size and purity.[1]
Q3: Can pyridine and acetonitrile form an azeotrope?
Q4: What are the safety considerations when working with pyridine and acetonitrile?
Both pyridine and acetonitrile are hazardous chemicals. Acetonitrile is highly flammable and harmful if swallowed, inhaled, or in contact with skin.[22] Pyridine is also flammable and has a strong, unpleasant odor.[8][23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]
Experimental Protocols
Protocol 1: Solvent Screening for Cooling Crystallization
This protocol will help you determine if acetonitrile is a suitable solvent for cooling crystallization of your pyridine sample.
-
Place a small amount (e.g., 10-20 mg) of your crude pyridine compound into a small test tube.
-
Add a few drops of acetonitrile at room temperature and observe the solubility.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube while stirring.
-
Continue adding acetonitrile dropwise with heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, acetonitrile is a promising solvent for cooling crystallization. If no crystals form, the compound may be too soluble.
Protocol 2: Anti-Solvent Crystallization Using Acetonitrile
This protocol is for when pyridine is highly soluble in acetonitrile.
-
Dissolve your crude pyridine compound in a minimal amount of acetonitrile at room temperature.
-
In a separate vessel, select a suitable anti-solvent (e.g., toluene, diethyl ether, or hexane). The anti-solvent should be miscible with acetonitrile.
-
Slowly add the anti-solvent to the pyridine/acetonitrile solution while stirring.
-
Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).
-
If cloudiness persists, you can add a very small amount of acetonitrile to redissolve the precipitate and then allow the solution to stand undisturbed.
-
Crystals should form over time. The rate of anti-solvent addition is a key parameter to control for crystal size and purity.[17]
Visualizing the Workflow
Solvent Selection Logic
Caption: A decision tree for selecting the appropriate crystallization method based on the solubility of pyridine in acetonitrile.
Anti-Solvent Crystallization Workflow
Caption: A stepwise workflow for performing anti-solvent crystallization of pyridine using acetonitrile.
References
- Vertex AI Search. (n.d.). Pyridine - Solubility of Things.
- Vertex AI Search. (n.d.).
- Fisher Scientific. (n.d.). Acetonitrile.
- Vertex AI Search. (n.d.).
- Wikipedia. (2024). Acetonitrile.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine.
- International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- The University of Queensland. (2010). Acetonitrile, the polarity chameleon. UQ eSpace.
- Shandong Qibo New Energy Co., Ltd. (2023).
- WGBIS, CES, IISc. (n.d.). Pyridine.
- GeeksforGeeks. (2023). Acetonitrile Formula - Structure, Properties, Uses, Sample Questions.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- ACS Publications. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale.
- ResearchGate. (2012).
- Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1).
- chemeurope.com. (n.d.). Pyridine.
- Mettler Toledo. (n.d.).
- National Institutes of Health. (2022).
- Abcam. (n.d.).
- Science Notes. (2013). Solutions to Common Crystal Growing Problems.
- MDPI. (2021).
- MDPI. (2024).
- Let's Talk Academy. (2025).
- CK-12 Foundation. (n.d.).
- ResearchGate. (n.d.). Schematic representation of the solvent‐exchange induced precipitation method for preparing structured BCP colloidal nanoparticles.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- UCT Science. (n.d.).
- AIP Publishing. (2021). Crystallization kinetics of amorphous acetonitrile nanoscale films.
- Benchchem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
- ChemicalBook. (n.d.). PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8.
- Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Machines.
- ResearchGate. (2025). Effect of Acetonitrile-Based Crystallization Conditions on the Crystal Quality of Vitamin D3.
- ResearchGate. (2024).
- ResearchGate. (2015).
- Reddit. (2025).
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (n.d.). CN108373427B - Separation method of waste liquid containing 3-methylpyridine and acetonitrile.
- (n.d.).
- Methylamine Supplier. (n.d.). Pyridin-4-Yl-Acetonitrile.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- emp BIOTECH. (n.d.). S-Mix (Mixture of Pyridine and Acetonitrile).
- Wikipedia. (n.d.). Azeotrope tables.
- OUCI. (n.d.).
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Troubleshooting low conversion rates in nitrile synthesis of Omeprazole precursors
Technical Support Center: Nitrile Synthesis of Omeprazole Precursors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the synthesis of nitrile-containing precursors to Omeprazole. This resource is designed to provide in-depth, field-proven insights into one of the critical steps in Omeprazole synthesis: the nucleophilic substitution reaction to form the thioether linkage. Low conversion rates at this stage can significantly impact overall yield and purity, creating costly delays.
This guide moves beyond simple procedural lists to explain the underlying chemical principles governing this reaction. By understanding the "why" behind each experimental parameter, you can more effectively diagnose and resolve issues encountered in your own laboratory work.
Core Reaction Overview
The primary focus of this guide is the SNAr (Nucleophilic Aromatic Substitution) reaction between a substituted 2-cyanopyridine and a 5-methoxy-2-mercaptobenzimidazole. The nitrile group (-CN) is a powerful electron-withdrawing group, which is essential for activating the pyridine ring for nucleophilic attack.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction and why is the nitrile group so important?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Here's a breakdown:
-
Deprotonation: A base removes the acidic proton from the thiol group (-SH) of the 5-methoxy-2-mercaptobenzimidazole, creating a potent thiolate nucleophile.
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom of the pyridine ring that is bonded to the leaving group (typically a halide). This is the rate-determining step.
-
Intermediate Formation: This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrile group.
-
Leaving Group Departure: The complex collapses, reforming the aromatic ring and expelling the leaving group.
The nitrile group is critical because it powerfully withdraws electron density from the pyridine ring, making it more electrophilic and thus more susceptible to attack by the nucleophile.[1][2] Without such activation, the reaction would be impractically slow.
Q2: What are the most common, high-level causes for low conversion rates?
From our experience, low conversion rates almost always trace back to one of three areas:
-
Poor Nucleophile Generation: Insufficiently strong or hindered base, or the presence of protic impurities (like water) that consume the base or protonate the thiolate.
-
Deactivated Electrophile or Side Reactions: The pyridine ring is not sufficiently activated, or the nitrile group itself undergoes undesired side reactions.
-
Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time, leading to a stalled reaction or decomposition.
This guide will dissect each of these areas in the following troubleshooting sections.
Part 2: Troubleshooting Guide - Reagents & Stoichiometry
Q3: I'm observing incomplete consumption of my 2-cyanopyridine starting material. Could my base be the issue?
Yes, this is a highly common problem. The choice and quality of the base are paramount for generating the thiolate nucleophile.
Causality: The pKa of the benzimidazole thiol proton is typically in the range of 9-10. To ensure complete deprotonation, the conjugate acid of the base you use (pKaH) should be significantly higher. If the base is too weak, an equilibrium will be established where a substantial amount of the thiol remains protonated and unreactive.
| Base | Typical pKaH | Suitability & Comments |
| Sodium Hydride (NaH) | ~36 | Excellent. A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires strictly anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Adequate but can be problematic. Often used, but its basicity is close to the thiol's pKa, potentially leading to an unfavorable equilibrium. Requires higher temperatures. |
| Sodium Hydroxide (NaOH) | ~15.7 | Good. Strong enough for complete deprotonation. Can introduce water, which must be controlled. |
Troubleshooting Protocol:
-
Verify Base Strength: Ensure your chosen base is strong enough for quantitative deprotonation (pKaH > 12 is a good rule of thumb).
-
Check Base Quality: Use a freshly opened container of base if possible. Carbonates can absorb atmospheric CO₂, and hydroxides can absorb water, reducing their efficacy.
-
Consider a Stronger Base: If using K₂CO₃ and seeing stalled reactions, switch to NaOH or, for best results under anhydrous conditions, NaH.
Q4: My reaction turns dark, and I'm isolating a complex mixture of byproducts. What's happening to my nitrile group?
This strongly suggests that your nitrile group is not surviving the reaction conditions. The nitrile group, while essential for activation, can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[3][4]
Causality: The nitrile can be hydrolyzed first to an amide and then to a carboxylic acid.[5][6] This is particularly problematic if water is present in the reaction mixture. This side reaction consumes your starting material and generates impurities that complicate purification.
Troubleshooting Protocol:
-
ENSURE ANHYDROUS CONDITIONS: This is the most critical step.
-
Dry your solvent (e.g., DMF, DMSO) over molecular sieves.
-
Dry your starting materials in a vacuum oven.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
-
Control Temperature: Avoid excessive heat. If using a strong base like NaH, the reaction may proceed efficiently at a lower temperature, minimizing the rate of hydrolysis. Monitor the reaction by TLC or HPLC to avoid unnecessarily long reaction times.
-
Re-evaluate Your Base: While strong bases are needed, extremely harsh conditions (e.g., high concentrations of NaOH at high temperatures) can accelerate nitrile hydrolysis.
Part 3: Troubleshooting Guide - Reaction Conditions
Q5: My reaction is clean but very slow, stalling at 30-40% conversion even after extended time. What role does the solvent play?
Your solvent choice is critical. This reaction involves charged intermediates, and the solvent must be able to stabilize them effectively.
Causality: The SNAr reaction proceeds through a charged Meisenheimer complex. Polar aprotic solvents are ideal because they can solvate the cation (e.g., Na⁺ or K⁺) without strongly solvating the thiolate anion, leaving it "naked" and highly reactive.[7] Protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.
| Solvent | Type | Dielectric Constant (ε) | Suitability & Comments |
| DMSO | Polar Aprotic | 47 | Excellent. Highly polar, effectively solvates cations, and has a high boiling point. |
| DMF | Polar Aprotic | 37 | Excellent. Similar to DMSO, a very common and effective choice. |
| Acetonitrile | Polar Aprotic | 38 | Good. Can be effective, but lower boiling point may limit the temperature range. |
| Ethanol/Methanol | Polar Protic | 25 / 33 | Poor. Will solvate and deactivate the nucleophile, leading to very slow reaction rates.[8] |
| Toluene | Non-polar | 2.4 | Unsuitable. Cannot stabilize the charged intermediate, preventing the reaction from proceeding. |
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: If you are not already using DMSO, DMF, or a similar solvent, this should be your first change.
-
Ensure Solubility: Verify that both your electrophile and the thiolate salt are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low conversion.
-
Check Solvent Purity: Use anhydrous grade solvent. Water is a common impurity that will kill the reaction by protonating the nucleophile.
Q6: How do I choose the optimal temperature for the reaction?
Temperature is a delicate balance. It needs to be high enough to overcome the activation energy but not so high that it promotes side reactions or decomposition.
Causality:
-
Too Low: The reaction rate will be kinetically limited, resulting in a stalled or incomplete reaction.
-
Too High: Can lead to the aforementioned nitrile hydrolysis.[4] It can also cause decomposition of the benzimidazole or pyridine rings, leading to discoloration (darkening) and a complex mixture of impurities.
Troubleshooting Protocol:
-
Start Low and Monitor: Begin the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC every hour.
-
Incremental Increase: If the reaction is clean but slow, incrementally increase the temperature by 10-15 °C and continue to monitor.
-
Identify the "Sweet Spot": You are looking for the temperature that provides a reasonable reaction rate (e.g., >95% conversion in 4-8 hours) without the formation of significant new impurity spots on your TLC plate.
-
Note Base-Temperature Interaction: Reactions with stronger bases (like NaH) often proceed at lower temperatures than those with weaker bases (like K₂CO₃).
Part 4: Visualization & Workflows
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the SNAr synthesis of the omeprazole thioether precursor.
Caption: Key steps in the SNAr synthesis pathway.
Troubleshooting Logic Flow
When faced with low conversion, follow this logical diagnostic workflow to identify the root cause.
Caption: A logical workflow for troubleshooting low yields.
References
- Zhejiang Huazhou Pharmaceuticals Co ltd. (2020). Synthetic method of omeprazole intermediate. CN111303018A.
-
Natco Pharma Limited. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Justia Patents. [Link]
- Aktiebolaget Hassle. (1984). Intermediates for the preparation of omeprazole. EP0103553A1.
-
Aktiebolaget Hassle. (1984). Intermediates for the preparation of omeprazole. European Patent Office - EP 0103553 A1. [Link]
- Aktiebolaget Hassle. (1984). Intermediates for the preparation of omeprazole.
- Lonza AG. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. RU2175968C2.
-
Kayan, A., & Adschiri, T. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(9), 641-648. ResearchGate. [Link]
-
Morrow, J. R., & Trogler, W. C. (1988). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 27(19), 3387-3392. ACS Publications. [Link]
- Zhejiang Huazhou Pharmaceutical Co., Ltd. (2014). Purification method of omeprazole. CN104045627A.
- Jiangsu Osaikang Pharmaceutical Co., Ltd. (2021). Purification method for reducing omeprazole sodium impurity D. CN112898272A.
-
LookChem. (n.d.). 2-Cyanopyridine 100-70-9 wiki. [Link]
- Lonza AG. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US5756750A.
-
Ye, J., et al. (2021). Resolution of Omeprazole Using Coupled Preferential Crystallization: Efficient Separation of a Nonracemizable Conglomerate Salt under Near-Equilibrium Conditions. Organic Process Research & Development, 25(9), 2113-2120. ResearchGate. [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. SciSpace. [Link]
-
University of Sheffield. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
- Hetero Drugs Limited. (2009). Process for preparation of omeprazole. WO2009066309A2.
-
Bowler, D., et al. (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 14(3), 1013-1022. SciSpace. [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. ResearchGate. [Link]
-
King Saud University. (n.d.). Nucleophilic Substitution Reactions. [Link]
-
Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
-
Pharmaffiliates. (n.d.). 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1-nitroso-1H-benzo[d]imidazole. [Link]
-
Dehaen, W., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[9][10]pyridine-1,3-diones. Chemistry of Heterocyclic Compounds, 51(12), 1083-1087. ResearchGate. [Link]
-
El-Sayed, S. A., & El-Zahar, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485. Semantic Scholar. [Link]
-
Wu, W., et al. (2019). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 21(11), 6049-6055. PMC. [Link]
-
Meden, A., & Planinšek, O. (2018). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. Journal of Pharmaceutical Sciences, 107(1), 359-366. ResearchGate. [Link]
-
Al-Zaydi, K. M. (2013). Convenient synthesis of azolopyrimidine, azolotriazine, azinobenzimidazole and 1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry, 10, S192-S198. [Link]
-
Koutentis, P. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([9][11][12]thiadiazole)-4-carbonitrile. Molbank, 2023(3), M1682. MDPI. [Link]
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- 12. patents.justia.com [patents.justia.com]
Technical Support Center: Minimizing Side Reactions in (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile Production
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS 218921-06-3)[1]. This molecule is a critical intermediate in the production of proton pump inhibitors like Omeprazole. The standard synthetic route involves the cyanidation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[2].
Because the benzylic-like chloromethyl group is highly electrophilic, the reaction is prone to nucleophilic attack by competing species, leading to yield-killing side reactions[2]. This guide provides a self-validating framework to troubleshoot, optimize, and scale this specific cyanidation step while maintaining strict scientific integrity.
Mechanistic Pathway & Competing Reactions
Understanding the causality behind impurity formation is the first step in process optimization. The desired pathway is a straightforward SN2 substitution by the cyanide ion. However, the aqueous conditions typically required to dissolve sodium cyanide (NaCN) introduce water as a competing nucleophile, leading to a cascade of side reactions.
Mechanistic pathways showing desired cyanidation vs. competing hydrolysis and dimerization.
Troubleshooting Guide & FAQs
Q1: Why am I seeing high levels of the 2-hydroxymethyl impurity (hydrolysis) during cyanidation? Analysis: The starting material is highly reactive. In a homogenous aqueous-organic mixture (e.g., aqueous methanol), water outcompetes cyanide for the electrophilic carbon, resulting in hydrolysis[2]. Solution: Transition to a biphasic solvent system (e.g., Toluene/Water) and employ a Phase Transfer Catalyst (PTC). Quaternary ammonium compounds (QUATs), such as Tetrabutylammonium bromide (TBAB), are industrially proven to shuttle the cyanide ion into the organic phase[3]. This promotes the SN2 reaction in the organic layer while shielding the chloromethyl intermediate from the bulk aqueous phase, drastically suppressing hydrolysis[3].
Q2: How can I prevent the formation of the bis-pyridylmethyl ether dimer? Analysis: The ether dimer forms when the hydrolysis byproduct (2-hydroxymethyl derivative) acts as a nucleophile and attacks unreacted 2-chloromethyl starting material. This cascade reaction occurs when the primary cyanidation stalls or when local concentrations of the free base are too high. Solution: Ensure rapid conversion by maintaining a slight excess of cyanide (1.1 - 1.2 eq) and optimizing the PTC concentration. Add the aqueous NaCN solution dropwise to the organic mixture. This ensures that unreacted chloromethyl pyridine is rapidly consumed by cyanide rather than the slower-forming alcohol.
Q3: My isolated product contains amide byproducts. What caused this? Analysis: Nitriles are susceptible to hydration, forming amides under strongly basic aqueous conditions. Unbuffered sodium cyanide solutions are inherently alkaline (pH > 11). Solution: Buffer the aqueous cyanide solution to a pH of ~9.5–10.0 using sodium bicarbonate. Avoid prolonged biphasic stirring after the starting material is fully consumed.
Q4: The reaction is sluggish and incomplete even after 12 hours. What should I check? Analysis: Sluggish reactions in biphasic cyanidation are mass-transfer limited. If the reaction stalls, it is usually due to inadequate agitation or degraded catalyst[4]. Solution: Ensure vigorous mechanical stirring (>400 rpm). Verify the quality of the TBAB catalyst. Additionally, monitor the pH; if it drops below 9.0, cyanide shifts to HCN gas, which is not only highly toxic but also a poor nucleophile, stalling the reaction.
Quantitative Data: Impact of Reaction Parameters on Impurity Profile
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile. Optimization of these parameters is critical to prevent intermediate loss[4].
| Reaction Parameter | Solvent System | Temp (°C) | Catalyst | Conversion (%) | Hydrolysis Impurity (%) | Dimer Impurity (%) |
| Baseline | Aqueous Methanol | 40 | None | 85.0 | 12.5 | 2.5 |
| Temperature Control | Aqueous Methanol | 20 | None | 88.0 | 8.0 | 1.5 |
| Biphasic (No PTC) | Toluene / Water | 20 | None | 60.0 | 15.0 | 5.0 |
| Optimized (PTC) | Toluene / Water | 20 | TBAB (5 mol%) | > 98.0 | < 0.8 | < 0.2 |
Optimized Experimental Protocol: Biphasic Cyanidation
This protocol is designed as a self-validating system. The physical separation of phases acts as a built-in control against hydrolysis, while the phase transfer catalyst ensures kinetic superiority of the cyanidation pathway.
Step-by-step experimental workflow for the biphasic cyanidation process.
Step-by-Step Methodology:
-
Neutralization (Free-basing): Suspend 1.0 equivalent of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[2] in 5 volumes of Toluene. Cool the reactor to 0–5°C. Slowly add a chilled 10% aqueous Na₂CO₃ solution until the aqueous phase reaches pH 8.0. Separate and retain the organic layer. Causality: Free-basing in situ prevents premature hydrolysis that occurs if the intermediate is stored as a free base.
-
Catalyst Addition: To the toluene layer, add 0.05 equivalents of Tetrabutylammonium bromide (TBAB)[3]. Stir for 15 minutes to ensure uniform dispersion.
-
Cyanidation: Dissolve 1.2 equivalents of NaCN in 2 volumes of deionized water. Buffer with NaHCO₃ to pH 10.0. Add this aqueous solution dropwise to the toluene mixture over 1 hour, maintaining the internal temperature strictly between 15–20°C. Causality: Dropwise addition controls the exotherm and maintains a low local concentration of water in the reaction zone.
-
Monitoring: Vigorously stir the biphasic mixture (>400 rpm) for 3–4 hours. Sample the organic phase and analyze via HPLC. The reaction is complete when the starting material is < 0.5%.
-
Phase Separation & Quench: Halt stirring and allow phase separation. Carefully decant and route the lower aqueous layer to a dedicated cyanide waste stream (treat with bleach/NaOH).
-
Work-up & Isolation: Wash the organic phase twice with 5% aqueous NaCl, followed by a final water wash. Concentrate the toluene layer under reduced pressure. Crystallize the resulting (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile[1] from heptane or isopropyl alcohol to achieve >99% purity.
References
-
CN111303018A - Synthetic method of omeprazole intermediate. Google Patents. 4
-
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile. ChemScene. 1
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. Benchchem.2
-
Dishman Pharmaceuticals and Chemicals Limited Prospectus. CMLinks. 3
Sources
Thermal degradation issues with (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermal degradation challenges associated with (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS 218921-06-3). This compound is a highly reactive, critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.
Because of its unique structural features—an electron-deficient pyridine ring, a labile 4-methoxy group, and a highly acidic active methylene adjacent to a nitrile—this intermediate is exceptionally sensitive to thermal stress. This guide synthesizes field-proven insights with rigorous mechanistic causality to help you troubleshoot, prevent, and analyze thermal degradation in your workflows.
Mechanistic Causality: Understanding Thermal Degradation Pathways
To effectively troubleshoot, we must first understand the why behind the degradation. The thermal instability of this intermediate is not random; it is driven by predictable intramolecular and intermolecular reactivity triggered by heat[1].
-
Active Methylene Dimerization (Thorpe-Ziegler Type): The methylene protons (-CH₂CN) are highly acidic. When subjected to thermal stress (>50°C), especially in the presence of trace alkaline impurities, the compound undergoes deprotonation. The resulting carbanion acts as a strong nucleophile, attacking the nitrile carbon of an adjacent molecule to form deep-colored dimers and oligomers.
-
Thermal O-Demethylation: The 4-methoxy group is activated by the electron-withdrawing nature of the pyridine ring. Under prolonged thermal stress combined with trace moisture or acidic conditions, the ether bond cleaves, yielding a 1,4-dihydro-4-oxopyridine (pyridone) derivative. This is a well-documented degradation pathway in omeprazole-related compounds[2].
-
Radical Auto-Oxidation: Elevated temperatures in the presence of atmospheric oxygen initiate radical formation at the benzylic/pyridylic position, leading to the formation of ketone derivatives.
Conceptual thermal degradation pathways under specific environmental stress factors.
Quantitative Data: Thermal Stability Profiling
The following table summarizes the quantitative degradation profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile under various controlled stress conditions. These baseline metrics are crucial for establishing your own system suitability criteria[3].
| Stress Condition | Temp (°C) | Time (h) | % Parent Remaining | Major Degradant Identified | Primary Mechanism |
| Solid State (N₂ atm) | 60 | 24 | 98.5% | None | Stable |
| Solution (Anhydrous MeOH) | 60 | 24 | 82.1% | Pyridone (-14 Da) | O-Demethylation |
| Solution (Basic, pH 9) | 60 | 8 | 45.3% | Dimer (+176 Da) | Thorpe Reaction |
| Solution (O₂ exposed) | 80 | 12 | 68.7% | Ketone (+14 Da) | Auto-oxidation |
| Solid State (75% RH) | 60 | 24 | 71.2% | Pyridone & Hydrolyzed Nitrile | Hydrolysis / Cleavage |
Self-Validating Experimental Protocol: Forced Thermal Degradation Profiling
To accurately troubleshoot your specific batch, you must run a forced degradation study. Do not merely follow these steps; understand that this protocol is designed as a self-validating system . By incorporating immediate quenching and strict mass balance calculations, the assay internally verifies that no degradants are lost to volatility or column retention[4].
Step 1: Sample Preparation
-
Action: Prepare a 1.0 mg/mL stock solution of the intermediate in HPLC-grade, anhydrous Acetonitrile (ACN).
-
Causality: ACN is chosen over methanol to prevent solvolysis or transesterification-like reactions at the methoxy position during heating.
Step 2: Controlled Thermal Stress
-
Action: Aliquot 2 mL of the stock into amber glass vials. Seal tightly with PTFE-lined caps. Incubate in a calibrated thermomixer at 60°C and 80°C.
-
Causality: Amber vials prevent concurrent photolytic degradation, isolating thermal stress as the sole variable.
Step 3: Kinetic Sampling and Quenching
-
Action: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Immediately dilute into 900 µL of ice-cold mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid).
-
Causality: Rapid cooling and dilution instantly halt the degradation kinetics, ensuring the sample analyzed represents the exact timepoint it was drawn.
Step 4: UPLC-MS Analysis
-
Action: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.04 M Glycine buffer (pH 9.0) and ACN[3]. Monitor via PDA (254 nm) and ESI+ MS.
-
Causality: A basic pH mobile phase is critical here; acidic mobile phases can induce on-column degradation of the omeprazole-class pyridine ring, leading to false positives for thermal degradation.
Step 5: System Validation (Mass Balance Check)
-
Action: Calculate the total peak area of the parent + all degradants.
-
Validation Rule: The mass balance must be ≥ 98.5% compared to the t=0 control. If it drops below this, oligomers have likely precipitated or permanently retained on the column.
Self-validating experimental workflow for profiling thermal degradation kinetics.
Troubleshooting & FAQs
Q1: Our batch turns from off-white to dark brown during vacuum drying at 50°C. What is happening, and how do we prevent it? A1: The discoloration is a classic symptom of active methylene dimerization/oligomerization. Even at 50°C, trace alkaline residues from upstream synthesis catalyze the deprotonation of the -CH₂CN group. The resulting oligomers are highly conjugated, causing the dark brown color. Fix: Ensure the final wash before drying is strictly neutralized (pH 6.5-7.0). Lower the drying temperature to ≤35°C and increase the vacuum efficiency to compensate for the lower heat.
Q2: During LC-MS analysis of thermally stressed samples, we observe a major degradant with a mass shift of -14 Da. What is this structure? A2: A mass shift of -14 Da corresponds to the loss of a methyl group (-CH₃) and the addition of a proton (+H), which is indicative of O-demethylation . The 4-methoxy group on the pyridine ring has cleaved to form a 1,4-dihydro-4-oxopyridine (pyridone) derivative. This typically occurs if the sample was exposed to heat in the presence of trace moisture or protic solvents.
Q3: We are losing mass balance (total peak area drops by 30%) when analyzing samples stressed at 80°C. Where is the material going? A3: Your degraded material is likely polymerizing into high-molecular-weight oligomers via the Thorpe reaction. These oligomers are either precipitating out of solution before injection (check your sample vials and syringe filters for residue) or they are too lipophilic/large to elute from your C18 column under the current gradient. Fix: Switch to a steeper organic gradient (up to 100% ACN) and incorporate a column wash step. Centrifuge your samples instead of filtering to check for insoluble polymeric pellets.
Q4: How should we store this intermediate to guarantee long-term stability? A4: To mitigate thermal, oxidative, and hydrolytic degradation simultaneously, store the compound in tightly sealed, opaque containers (to prevent photolytic excitation of the pyridine ring) under an Argon or Nitrogen atmosphere. Maintain the storage temperature at 2–8°C. Do not freeze, as repeated freeze-thaw cycles can introduce condensation (moisture) which accelerates O-demethylation upon warming.
References
-
Investigations on the thermal behavior of omeprazole and other sulfoxides. PubMed. Available at: [Link]
-
Kinetics of omeprazole degradation in solid state. PubMed. Available at: [Link]
-
A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets. Ovid. Available at:[Link]
Sources
Technical Support Center: Enhancing Enantiomeric Purity in Downstream Omeprazole Synthesis
Welcome to the technical support center for the downstream synthesis of Omeprazole, with a specialized focus on enhancing its enantiomeric purity. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Omeprazole and its single-enantiomer form, Esomeprazole.
Omeprazole, a proton pump inhibitor, possesses a chiral sulfur atom, resulting in two enantiomers: (S)-Omeprazole (Esomeprazole) and (R)-Omeprazole.[1] Due to stereoselective metabolism by the enzyme CYP2C19, (S)-Omeprazole (Esomeprazole) exhibits a more pronounced and sustained inhibitory effect on gastric acid secretion.[1][2][3] This critical difference in pharmacological activity underscores the necessity for robust methods to produce and analyze enantiomerically pure Esomeprazole. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high enantiomeric excess (ee) in your downstream processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiomerically enriched Esomeprazole?
A1: There are two main strategies for obtaining Esomeprazole with high enantiomeric purity:
-
Asymmetric Synthesis: This "chiral-by-design" approach involves the enantioselective oxidation of the prochiral sulfide precursor of Omeprazole.[4] This is the most common industrial method and relies on chiral catalysts to favor the formation of the desired (S)-enantiomer.
-
Chiral Resolution: This method starts with racemic Omeprazole and separates the two enantiomers. While less common for large-scale production, it is a valuable technique for laboratory-scale separations and analytical purposes. The primary technique for this is preparative chiral High-Performance Liquid Chromatography (HPLC).[5]
Q2: My asymmetric synthesis is yielding low enantiomeric excess (ee). What are the likely causes?
A2: Low enantiomeric excess in asymmetric sulfoxidation is a common challenge. The root cause often lies in the catalyst system and reaction conditions. Consider the following:
-
Catalyst Integrity and Preparation: The performance of chiral catalysts, such as titanium/diethyl tartrate or iron-based systems, is highly sensitive to preparation methods.[4][6] For instance, with the titanium-mediated oxidation, preparing the titanium complex at an elevated temperature or for a prolonged time can enhance enantioselectivity.[4]
-
Reagent Purity: The purity of all reagents, including the prochiral sulfide, oxidizing agent (e.g., cumene hydroperoxide or hydrogen peroxide), and chiral ligands, is paramount.[4][7] Impurities can interfere with the catalyst's chiral environment.
-
Reaction Temperature: Asymmetric oxidations are often highly temperature-dependent. Running the reaction at a lower temperature can significantly improve enantioselectivity by reducing the rate of the non-selective background reaction.[8]
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity.[9] Common solvents include toluene, dichloromethane, and various alcohols.[9]
-
Presence of Additives: Certain additives, like amines or carboxylic acids, can play a crucial role in activating the catalyst or oxidant and enhancing enantioselectivity.[4][10]
Q3: How can I accurately determine the enantiomeric purity of my Omeprazole/Esomeprazole sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of Omeprazole.[1][2] Capillary Electrophoresis (CE) is another viable, albeit less common, technique.[2]
A typical chiral HPLC method involves:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are highly effective for separating Omeprazole enantiomers.[1][2][5]
-
Mobile Phase: A common mobile phase is a mixture of n-hexane and an alcohol like ethanol or 2-propanol, often with small amounts of acidic and basic modifiers to improve peak shape.[2][11]
-
Detection: UV detection at around 302 nm is typically used.[2]
Q4: I'm observing peak tailing and poor resolution in my chiral HPLC analysis. What should I troubleshoot?
A4: Poor chromatographic performance can be frustrating. Here's a systematic approach to troubleshooting:
-
Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier is critical. Adjusting this ratio can significantly impact retention times and resolution. The addition of small amounts of an acid (like acetic acid) and a base (like triethylamine) can improve peak shape by minimizing unwanted interactions with the stationary phase.[11]
-
Column Contamination: The column can become contaminated over time. Flushing the column with a strong solvent (as recommended by the manufacturer) can help. Ensure your samples are properly filtered before injection.
-
Sample Solvent: Dissolving the sample in the mobile phase is ideal to prevent peak distortion.[1] If a different solvent is used, ensure it is miscible with the mobile phase and injected in a small volume.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can sometimes improve resolution.[5]
Troubleshooting Guides
Guide 1: Improving Yield and Purity in the Final Crystallization Step
Problem: Low yield or impure product after crystallization of Esomeprazole.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Conversion | The preceding asymmetric oxidation reaction may not have gone to completion, leaving unreacted starting material. | Monitor the reaction progress using TLC or HPLC to ensure complete conversion before proceeding to workup and crystallization. |
| Improper Solvent System | The choice of solvent for crystallization is crucial for obtaining high purity and good yield. The ideal solvent should have good solubility for Esomeprazole at higher temperatures and poor solubility at lower temperatures. | Experiment with different solvent systems. Mixtures of solvents can sometimes provide better results than a single solvent. |
| Formation of Impurities | Esomeprazole is sensitive to acidic conditions and can degrade.[12] Over-oxidation can also lead to the formation of the sulfone impurity.[9] | Maintain neutral or slightly basic conditions during workup and crystallization.[13] Use a stoichiometric amount of the oxidizing agent and monitor the reaction to avoid over-oxidation. |
| Rate of Cooling | Rapid cooling can lead to the formation of small crystals that trap impurities and are difficult to filter. | Employ a slow and controlled cooling profile during crystallization to allow for the growth of larger, purer crystals. |
Guide 2: Addressing Instability of Esomeprazole During Downstream Processing
Problem: Degradation of Esomeprazole during extraction, purification, or isolation.
Causality: The benzimidazole core of Omeprazole is susceptible to acid-catalyzed degradation.
Preventative Measures:
-
pH Control: Throughout the downstream process, maintain a pH above 7. The use of basic solutions, such as aqueous ammonia, for extraction is a common practice.[13]
-
Temperature Management: Avoid excessive heat during solvent evaporation and drying, as this can accelerate degradation.
-
Inert Atmosphere: For prolonged storage of solutions or during sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use of Stabilizers: In some cases, the addition of a small amount of a basic stabilizer, like an amine, can help protect against degradation during processing.[12]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Omeprazole Enantiomers
Objective: To determine the enantiomeric excess of an Esomeprazole sample.
Instrumentation: A standard HPLC system with a UV detector.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[1][11] |
| Mobile Phase | n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v)[1][11] |
| Flow Rate | 1.2 mL/min[1][11] |
| Detection | UV at 302 nm[2] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Omeprazole/Esomeprazole sample in the mobile phase to a concentration of approximately 200 µg/mL.[1]
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Integrate the peak areas for both the (S)- and (R)-enantiomers. The elution order should be confirmed with a standard of pure (S)-omeprazole, which typically elutes first.[2]
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Visualizations
Workflow for Asymmetric Synthesis and Purification of Esomeprazole
Caption: A typical workflow for the synthesis and purification of Esomeprazole.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
- Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation.
- Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron C
- Asymmetric synthesis of esomeprazole (2000). SciSpace.
- Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. SciELO.
- Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences.
- Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies. SciSpace.
- An In-Depth Technical Guide to the Chiral Separation of Omeprazole Enantiomers in Labor
- Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron C
- Analytical methodologies for the determin
- Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formul
- Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chrom
- Investigation of Chiral Separation Conditions of Omeprazole by Supercritical Fluid Chromatography Method Scouting System.
- Preparative chiral chromatography and chiroptical characterization of enantiomers of omeprazole and rel
- Method for synthesis and refining of esomeprazole sodium.
- Chiral resolution of omeprazole by HPLC. (a) commercial tablet of...
- CN104496964A - Industrial production method of esomeprazole.
- Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation.
- Process for preparation of esomeprazole sodium of high chemical purity and new forms of esomeprazole sodium. Googleapis.com.
- Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvTS1wns1nmmdfuEkkhT-1kce5ZYCqpJ3RDv_pXBvm4kCMPpHs77j0bMw92pOMBipvYYydKSbtdCLhLfs4v0gS6n0sV9n3RTM5gHSb4Bt4EO7-QwKPY6awkCHrbJ9-a3xwI9_JkHrrFsoddA==](
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Preparative chiral chromatography and chiroptical characterization of enantiomers of omeprazole and related benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. CN104496964A - Industrial production method of esomeprazole - Google Patents [patents.google.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Development of a Sustainable One-Pot Process for Esomeprazole Production via Enantioselective Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Method for synthesis and refining of esomeprazole sodium - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: pH Control in Pyridine Acetonitrile Isolation
Welcome to the Technical Support Center for the isolation and purification of pyridine acetonitriles. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind pH-dependent behaviors during the extraction of these critical pharmaceutical intermediates.
The Mechanistic Importance of pH Control
Isolating pyridine acetonitriles (e.g., 2-pyridineacetonitrile, 4-pyridineacetonitrile) from aqueous reaction mixtures is a delicate balancing act. As a Senior Application Scientist, I emphasize to my teams that successful isolation relies on understanding the dual chemical nature of the molecule: a basic pyridine nitrogen and an electrophilic, base-sensitive nitrile group.
The Causality of pH Choices:
-
Avoiding Protonation (Low pH): The pyridine ring contains a basic nitrogen atom. If the aqueous pH drops below the molecule's
, the nitrogen protonates to form a pyridinium salt[1]. Pyridinium salts are highly polar and partition almost exclusively into the aqueous phase, devastating your organic extraction yields. -
Preventing Nitrile Hydrolysis (High pH): The nitrile group (-CN) is highly susceptible to nucleophilic attack by hydroxide ions (
). Under strongly basic conditions (pH > 10), base-catalyzed hydrolysis converts the nitrile into an amide, and eventually into a carboxylate salt[2][3][4]. -
Alpha-Carbon Stability: The methylene protons (
-protons) flanked by the pyridine ring and the nitrile group are unusually acidic. Exposure to strong bases can trigger deprotonation, forming a carbanion that readily undergoes unwanted side reactions, such as alkylation or Thorpe-Ziegler condensation[3].
To achieve maximum yield and purity, the isolation environment must be maintained in a "Goldilocks zone"—typically pH 7.5 to 8.5 —where the pyridine is fully deprotonated (free base) but the nitrile remains stable.
Quantitative Data: Values of Common Derivatives
The electron-withdrawing nature of the cyanomethyl group lowers the
| Compound | Predicted | Optimal Extraction pH | Primary Risk if pH is Mismatched |
| Unsubstituted Pyridine (Reference) | ~5.20[1] | 7.0 - 8.0 | Aqueous loss (if pH < 5) |
| 2-Pyridineacetonitrile | 3.22 ± 0.12[5] | 7.0 - 8.0 | Nitrile hydrolysis (if pH > 10) |
| 4-Pyridineacetonitrile | 4.49 ± 0.10[6] | 7.5 - 8.5 | Aqueous loss (if pH < 5) |
| 2-Phenyl-2-(2-pyridyl)acetonitrile | 4.18 ± 0.10[3][7] | 7.5 - 8.5 | Carbanion formation (if pH > 11) |
Isolation Workflow Visualization
The following diagram maps the logical decision tree for pH adjustment and phase separation to ensure maximum recovery of the free base without degrading the nitrile group.
Workflow for the pH-controlled isolation of pyridine acetonitriles.
Self-Validating Extraction Protocol
This methodology incorporates built-in validation steps to ensure the integrity of the pyridine acetonitrile throughout the isolation process.
Step 1: Thermal Quenching
-
Action: Transfer the crude aqueous reaction mixture to an ice bath and cool to 0–5 °C.
-
Causality: Base-catalyzed nitrile hydrolysis is highly temperature-dependent[2]. Lowering the temperature suppresses the kinetic rate of hydrolysis during the subsequent pH adjustment phase.
Step 2: Controlled pH Adjustment
-
Action: Insert a calibrated pH probe directly into the stirring mixture.
-
If acidic: Add saturated aqueous Sodium Bicarbonate (
) dropwise until the pH stabilizes between 7.5 and 8.5. -
If highly basic: Add 1M Hydrochloric Acid (
) dropwise until the pH drops to 8.5.
-
-
Validation Check: Avoid using strong bases like
. Localized spikes in alkalinity where the drops hit the solution will cause immediate, irreversible hydrolysis of the nitrile[3]. acts as a self-buffering system that naturally plateaus around pH 8.3.
Step 3: Organic Extraction
-
Action: Transfer the mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Invert gently to avoid emulsions.
-
Validation Check: After phase separation, spot both the organic and aqueous layers on a TLC plate under a UV lamp (254 nm). If the aqueous layer still shows strong UV absorbance at the baseline, the pH is likely too low (product is protonated). Re-adjust the aqueous layer to pH 8.0 and extract again.
Step 4: Washing and Drying
-
Action: Wash the combined organic layers once with brine (to remove residual water and salts), dry over anhydrous Sodium Sulfate (
), and filter. -
Causality: Removing trace water before concentration prevents hydrolytic degradation during the heating required for solvent evaporation.
Step 5: Concentration
-
Action: Evaporate the solvent under reduced pressure at a water bath temperature strictly
°C. Store the isolated product under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[7].
Troubleshooting & FAQs
Q: I am getting very low recovery yields (<30%) during the organic extraction of 4-pyridineacetonitrile. What is happening?
A: Your extraction pH is likely too low. 4-Pyridineacetonitrile has a
Q: My isolated product shows a distinct impurity on the NMR spectrum, specifically a broad singlet around 6.0-7.0 ppm (
Q: The reaction mixture turned dark brown/black as soon as I adjusted the pH above 9. Is the product ruined?
A: Yes, it is highly likely compromised. The
Q: Can I use a phosphate buffer to control the pH during extraction?
A: Yes, using a 1M Potassium Phosphate buffer (
References
Sources
Technical Support Center: Waste Management and Disposal of Pyridine Derivative Byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for the safe handling and disposal of pyridine derivative byproducts. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the management of pyridine derivative waste.
Q1: What are the primary hazards associated with pyridine derivative byproducts?
A1: Pyridine and its derivatives are classified as hazardous waste.[1][2][3][4] The primary hazards include:
-
Flammability: Pyridine is a highly flammable liquid and vapor, with vapors potentially traveling a considerable distance to an ignition source.[5][6][7] All sources of ignition must be eliminated from storage and handling areas.[5][8][9]
-
Toxicity: These compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[5][9] Overexposure may lead to symptoms such as dizziness, headache, nausea, and irritation of the skin, eyes, and respiratory system.[10][11]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.[12] Pyridine-containing waste must not be poured down the drain or disposed of in regular trash.[2][10]
Q2: What immediate steps should I take in case of a spill?
A2: In the event of a spill, prompt and safe response is crucial.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation, preferably within a chemical fume hood.[2][8][10]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[8][10]
-
Collect and Dispose: Once absorbed, the material should be collected using non-sparking tools and placed in a sealed, properly labeled container for hazardous waste disposal.[5]
-
Report: Always report the spill to your institution's Environmental Health & Safety (EHS) department.[10][11] For large spills, immediate evacuation and contacting emergency services may be necessary.[11]
Q3: What are the approved disposal methods for pyridine derivative waste?
A3: The primary and most recommended method for the disposal of pyridine derivative waste is incineration .[8]
-
Rotary Kiln Incineration: This is a common practice, typically conducted at temperatures between 820°C and 1,600°C.[1][4]
-
Liquid Injection Incineration: This method is also a potential option, with a temperature range of 650°C to 1,600°C.[1][4]
-
Fluidized Bed Incineration: This can be performed at a temperature range of 450°C to 980°C.[1][4]
It is imperative to consult with your institution's EHS department or a licensed hazardous waste disposal contractor to ensure compliance with all federal, state, and local regulations.[3][10]
Q4: Can I neutralize pyridine derivative waste in the lab before disposal?
A4: While chemical neutralization of some waste streams is possible, it is not a universally recommended practice for pyridine derivatives without a specific, validated protocol.[13] A common suggestion for quenching reactions containing pyridine is to dilute with water and then carefully add dilute hydrochloric acid to form the hydrochloride salt.[14] However, this increases the total volume of waste. Attempting neutralization without a validated procedure is not advised.[13] Always consult your institution's EHS for approved on-site treatment procedures.[15]
Q5: What are the key regulations I need to be aware of?
A5: In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[16] Generators of hazardous waste are responsible for its management from "cradle to grave."[16] You must determine if your waste is hazardous, obtain an EPA identification number (for small and large quantity generators), and use a licensed waste disposal facility.[17] State and local regulations may also apply and can be more stringent than federal rules.[17]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the management of pyridine derivative waste.
| Problem | Potential Cause(s) | Solution(s) |
| Unknown composition of a pyridine derivative byproduct stream. | Incomplete reaction, side reactions, or undocumented experimental procedures. | Do not attempt to treat or dispose of the waste without proper identification. Contact your institution's EHS or a certified analytical laboratory for characterization. Proper identification is the first step in hazardous waste management.[15][16] |
| The designated hazardous waste container is emitting a strong odor. | The container may not be properly sealed, or the material of the container may be incompatible with the waste. | Immediately move the container to a well-ventilated area, such as a chemical fume hood.[10][18] Ensure the container lid is securely fastened. Pyridine waste should be stored in sealable, airtight, and compatible containers, such as those made of glass or high-density polyethylene.[10][11] If the container is compromised, transfer the waste to a new, appropriate container. |
| Precipitation has formed in the liquid pyridine derivative waste. | Changes in temperature, concentration, or reaction with contaminants. | The formation of solids may change the hazard classification of the waste. Do not attempt to redissolve the precipitate without understanding its composition. The waste should be treated as a mixed solid-liquid hazardous waste. Consult your EHS for guidance on proper disposal. |
| Accidental mixing of pyridine derivative waste with an incompatible material (e.g., strong oxidizers, strong acids). [11] | Lack of proper waste segregation. | This is a potentially dangerous situation that could lead to a violent reaction. [7] If it is safe to do so, and you are trained to handle such situations, isolate the container in a fume hood. Otherwise, evacuate the area and immediately contact your institution's emergency response team or EHS.[11] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the safe handling and collection of pyridine derivative waste.
Protocol for Routine Collection of Pyridine Derivative Waste
Objective: To safely collect and store pyridine derivative byproducts generated during experimentation.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or HDPE, with a secure, sealable lid)[10][11]
-
Hazardous waste label
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat are mandatory.[6][10]
-
Chemical fume hood
Procedure:
-
Label the Container: Before adding any waste, affix a completed hazardous waste label to the container.[11] The label must include "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Toxic).[2]
-
Work in a Ventilated Area: Conduct all waste transfers within a properly functioning chemical fume hood to minimize inhalation exposure.[10][11]
-
Transfer the Waste: Carefully pour the pyridine derivative waste into the designated container. Use a funnel if necessary to avoid spills.
-
Secure the Container: Tightly seal the container immediately after adding the waste.[8][11]
-
Store Properly: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2] This area must be away from sources of ignition, heat, and direct sunlight, and segregated from incompatible materials like strong oxidizers and acids.[2][11]
-
Arrange for Disposal: Once the container is full, contact your institution's EHS department to arrange for pickup and disposal.[11]
Protocol for Managing a Small Spill of a Pyridine Derivative
Objective: To safely clean up a small spill (less than 100 mL) of a pyridine derivative. For larger spills, evacuate and call for emergency response.[11]
Materials:
-
Spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Non-sparking tools (e.g., plastic scoop or dustpan)
-
Sealable, labeled hazardous waste container
-
Appropriate PPE (chemical safety goggles, nitrile gloves, lab coat)[10]
Procedure:
-
Ensure Safety: Alert others in the immediate area. Ensure the spill is in a well-ventilated space, or move to a fume hood if the spill is on a movable item.[10]
-
Contain the Spill: Cover the spill with the inert absorbent material, starting from the outside and working inwards to prevent spreading.[10]
-
Absorb the Material: Allow the absorbent material to fully soak up the liquid.
-
Collect the Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into the designated hazardous waste container.[5]
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (consult the SDS for the specific derivative), and place the cloth in the waste container.
-
Seal and Dispose: Securely seal the waste container and manage it as hazardous waste according to your institution's procedures.[10][11]
-
Decontaminate: Wash your hands and any affected surfaces thoroughly.[6]
Section 4: Visualizations
Pyridine Derivative Waste Management Workflow
Caption: Workflow for pyridine derivative waste management.
Spill Response Decision Tree
Caption: Decision tree for responding to a pyridine derivative spill.
References
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. J.T. Baker. (2011, August 29). Retrieved from [Link]
-
UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export. Retrieved from [Link]
-
Chemwatch GHS SDS 1282 - Sdfine. Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. Retrieved from [Link]
- CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid - Google Patents.
-
ICSC 0323 - PYRIDINE - INCHEM. Retrieved from [Link]
-
Theoretical study on the thermal decomposition of pyridine - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. Royal Society of Chemistry. (2020, March 3). Retrieved from [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
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Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved from [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. Retrieved from [Link]
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Safety Data Sheet PYRIDINE - ChemSupply Australia. Retrieved from [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. Retrieved from [Link]
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC. (2024, June 6). Retrieved from [Link]
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A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF - ResearchGate. Retrieved from [Link]
-
One-pot synthesis of pyridines using recovered ammonium carbonate - ResearchGate. (2025, February 14). Retrieved from [Link]
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents.
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents.
- CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution - Google Patents.
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Recycling of Epoxy/Fiberglass Composite Using Pyridine - MDPI. (2025, May 29). Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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How to quench Pyridine? - ResearchGate. (2022, November 15). Retrieved from [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A - RSC Publishing. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
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Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
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What are Federal and State Hazardous Waste Regulations? (2022, April 19). Retrieved from [Link]
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Validation & Comparative
Publish Comparison Guide: HPLC Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
This guide provides an in-depth technical comparison of HPLC methodologies for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile , a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) such as Omeprazole and Esomeprazole.
Executive Summary & Compound Context
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (often referred to as the "Omeprazole Nitrile" or "Pyridine Nitrile") is a pivotal building block. In many advanced synthesis routes, it serves as the stable precursor to the unstable (4-Methoxy-3,5-dimethylpyridin-2-yl)acetic acid or is reduced to the 2-aminoethyl derivative.
-
CAS Number: 218921-06-3 (and related isomers/salts)
-
Critical Quality Attribute (CQA): The nitrile functionality is prone to hydrolysis. Therefore, the separation of the Nitrile from its Amide and Acid hydrolysis products is the primary challenge for any analytical method.
This guide compares two distinct chromatographic approaches:
-
Method A (The "QC Standard"): A robust, high-pH phosphate method designed for routine assay and stability testing.
-
Method B (The "Impurity Profiling" Method): A volatile-buffer, lower-pH method optimized for LC-MS compatibility and high-resolution impurity identification.
Methodological Landscape: The Comparison
Method A: High-pH Phosphate (The Robust QC Workhorse)
Best for: Routine Batch Release, Stability Studies, High-Throughput QC.
Mechanism: Pyridine derivatives are basic (pKa ~5-6). At acidic pH, they are protonated (
Method B: Acidic Volatile Buffer (The MS-Compatible Profiler)
Best for: Genotoxic Impurity ID, Process Development, LC-MS Analysis.
Mechanism: This method uses Ammonium Acetate (pH 4.5) or Formic Acid. While protonation occurs, the use of modern "Base-Deactivated" (BDS) or "Polar-Embedded" columns shields silanols. This pH is critical for separating the Acid impurity (which is ionized and elutes fast) from the Nitrile (neutral). It is fully compatible with Mass Spectrometry for identifying unknown by-products.
Comparative Data Summary
| Feature | Method A (QC Standard) | Method B (Impurity ID) |
| Stationary Phase | C18 (L1) - High Carbon Load | Phenyl-Hexyl or C18 (BDS) |
| Mobile Phase | Phosphate Buffer (pH 7.2) / ACN | Ammonium Acetate (pH 4.[1]5) / MeOH |
| Detection | UV @ 254 nm / 280 nm | UV + ESI-MS (Positive Mode) |
| Resolution (Nitrile/Amide) | > 3.5 (Excellent) | > 2.0 (Good) |
| Tailing Factor | < 1.2 (Symmetric) | < 1.5 (Acceptable) |
| Run Time | 15–20 mins (Isocratic) | 25–35 mins (Gradient) |
| Primary Limitation | Non-volatile salts (No MS) | pH sensitivity of retention time |
Detailed Experimental Protocols
Protocol A: Routine Purity Assay (Recommended)
Objective: Quantify the Nitrile content and limit the "Amide" hydrolysis product.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase Preparation:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (Max absorption for the pyridine ring).
-
Sample Diluent: Mobile Phase (Ensure sample is neutral to prevent in-situ hydrolysis).
Suitability Criteria (Self-Validating):
-
Theoretical Plates: > 5000 for the Nitrile peak.
-
Tailing Factor: NMT 1.5.
-
RSD (n=6): NMT 1.0%.
Protocol B: Impurity Profiling (LC-MS Compatible)
Objective: Identify unknown peaks and separate polar degradation products.
-
Column: Waters XBridge Phenyl or Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).
-
Solvent B: Methanol (LC-MS Grade).
-
-
Gradient Program:
-
0 min: 10% B
-
5 min: 10% B (Elute polar Acid/Amide)
-
20 min: 80% B (Elute Nitrile and non-polar dimers)
-
25 min: 80% B
-
26 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
MS Settings: ESI Positive Mode, Source Temp 350°C. Scan range 100–500 m/z.
Critical Pathway Visualization
The following diagram illustrates the degradation pathways that the HPLC method must monitor. The Nitrile is the central node; the method must resolve it from both the upstream precursor (Chloride) and downstream hydrolysis products (Amide, Acid).
Caption: Chemical pathway showing the target nitrile and its critical hydrolysis impurities, correlated with RP-HPLC elution order.
Troubleshooting & Optimization Logic
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Residual silanol interaction (Protonated pyridine). | Switch to Method A (pH 7.2) to neutralize the base, or add 5 mM Triethylamine (TEA) to Method B. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase. Avoid pure Acetonitrile as diluent if injection volume > 10 µL. |
| "Ghost" Peaks | Hydrolysis in the autosampler. | The Nitrile is labile. Ensure autosampler is cooled to 4°C. Limit run sequences to < 12 hours. |
| RT Drift | pH fluctuation. | Pyridines are sensitive to pH near their pKa. Use precise gravimetric buffer preparation, not just pH adjustment. |
References
-
Sielc Technologies. (2018).[3] Separation of 4-Methoxy-3,5-dimethylpyridine-2-methanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Multi-Residue Analysis of Volatile Organic Solvents in Omeprazole Materials. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine in esomeprazole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comprehensive Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Spectrum
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is not merely a procedural step but the very foundation of quality and regulatory success. (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile stands as a key building block, notably in the synthesis of proton pump inhibitors like omeprazole.[1][2] Its structural integrity directly influences the purity and efficacy of the final active pharmaceutical ingredient (API). While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary workhorse for structural elucidation, a comprehensive analysis relies on a multi-faceted approach.
This guide moves beyond a simple recitation of spectral data. It provides an in-depth analysis of the ¹H NMR spectrum of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, explains the rationale behind experimental choices, and objectively compares NMR with other critical analytical techniques. Our objective is to equip you with the insights to not only interpret data but to build a robust, self-validating analytical strategy for this and similar molecules.
Part 1: Deconstructing the ¹H NMR Spectrum
The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule. Each proton or group of equivalent protons generates a signal whose chemical shift (δ), multiplicity, and integration value reveal its precise structural context.
Predicted ¹H NMR Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile:
The structure contains five distinct proton environments, each expected to produce a singlet due to the absence of adjacent protons for spin-spin coupling.
-
H-6 (Aromatic Proton): The sole proton on the pyridine ring is at the C6 position. In an unsubstituted pyridine, α-protons are significantly deshielded (δ ≈ 8.5 ppm). However, the strong electron-donating effects of the C4-methoxy and C3/C5-dimethyl groups increase electron density across the ring, causing a shielding (upfield) effect. This proton is therefore expected to appear as a singlet in the aromatic region, likely between δ 8.0 and 8.3 ppm.[1]
-
-OCH₃ (Methoxy Protons): The methoxy group protons are isolated and typically appear as a sharp singlet. Their position is influenced by the aromatic ring system, and a chemical shift around δ 3.8-3.9 ppm is anticipated.[1]
-
-CH₂CN (Methylene Protons): This methylene group is positioned between the electron-withdrawing pyridine ring and the anisotropic nitrile (-C≡N) group. This environment leads to a characteristic downfield shift, with the signal expected as a singlet around δ 3.7-3.9 ppm.[3][4]
-
C3-CH₃ & C5-CH₃ (Methyl Protons): These two methyl groups are in different chemical environments. The C5-methyl group is ortho to the C4-methoxy group and meta to the C2-acetonitrile group. The C3-methyl group is ortho to both the C4-methoxy and C2-acetonitrile groups. This asymmetry renders them non-equivalent, and they should appear as two distinct singlets, typically in the δ 2.2-2.5 ppm range.[1]
The following table summarizes the predicted and experimentally observed ¹H NMR data for the title compound.
| Assignment | Predicted δ (ppm) | Observed δ (ppm) in CDCl₃ | Multiplicity | Integration |
| H-6 | 8.0 - 8.3 | 8.18 | Singlet (s) | 1H |
| -OCH₃ | 3.8 - 3.9 | 3.81 | Singlet (s) | 3H |
| -CH₂CN | 3.7 - 3.9 | ~3.7 (inferred) | Singlet (s) | 2H |
| C5-CH₃ | 2.2 - 2.5 | 2.27 | Singlet (s) | 3H |
| C3-CH₃ | 2.2 - 2.5 | 2.22 | Singlet (s) | 3H |
Table 1: Predicted and observed ¹H NMR spectral data for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile. Observed data is referenced from patent literature describing related intermediates.[1]
Part 2: The Self-Validating Experimental Protocol
Achieving a high-quality, reproducible NMR spectrum is paramount. The following protocol is designed to be self-validating by minimizing common sources of error.
Protocol: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation (The Causality):
-
Analyte Quantity: Weigh 5-10 mg of the sample. This concentration is optimal for ¹H NMR, providing a strong signal-to-noise ratio without causing viscosity-related peak broadening that can occur at higher concentrations used for ¹³C NMR.[5]
-
Solvent Choice: Use ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual peak (δ ~7.26 ppm).[6] Keep a small amount of potassium carbonate in the solvent bottle to neutralize any trace DCl, which can cause peak broadening for nitrogen-containing compounds.
-
Internal Standard: Use a solvent containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm). TMS is chemically inert and provides a sharp, single peak that does not typically interfere with analyte signals.[7]
-
Filtration (Critical Step): Dissolve the sample completely in the solvent. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is non-negotiable; suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks. Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity. Automated shimming routines are generally sufficient, but manual adjustment may be required for optimal resolution (<0.8 Hz linewidth on the TMS signal).[8]
-
Set acquisition parameters: a 30° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are standard for quantitative ¹H NMR.
-
Collect 8 to 16 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all peaks. The relative integral values should correspond to the number of protons for each signal (1:3:2:3:3).
-
Identify and label residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm, water at δ ~1.56 ppm).[9][10]
-
Part 3: A Comparative Guide to Orthogonal Analytical Techniques
While ¹H NMR is the cornerstone of structural elucidation, relying on a single technique is a strategic risk. Orthogonal methods—those that measure different physicochemical properties—are essential for building a complete and defensible analytical data package.[11][12]
dot digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Diagram 1: A comprehensive analytical workflow for the characterization of a pharmaceutical intermediate.
Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Application to Topic |
| ¹H & ¹³C NMR | Atomic connectivity, molecular structure, stereochemistry.[13] | Non-destructive, highly detailed structural information, quantitative.[14] | Relatively low sensitivity (mg sample needed), complex spectra for mixtures.[13][14] | Primary tool for unambiguous structure confirmation. ¹³C NMR confirms the carbon count (10 signals expected) and functional groups (e.g., C≡N ~117 ppm, aromatic carbons).[15][16] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[12] | Extremely high sensitivity (pg-fg), provides molecular formula, suitable for complex mixtures when coupled with LC.[12][14] | Destructive, provides limited connectivity data, isomers are often indistinguishable.[13] | Confirms the molecular weight (176.22 g/mol ). Fragmentation can provide structural clues, such as loss of the -CH₂CN group.[17][18] |
| HPLC-UV/DAD | Purity assessment, quantification of impurities, separation of mixtures.[19] | Highly quantitative, robust, ideal for purity determination and stability studies.[20] | Provides no definitive structural information on its own, requires reference standards for identification.[13] | Essential for determining the purity of the intermediate, separating it from starting materials or by-products. Critical for process development and quality control.[21][22] |
Part 4: Logic of Spectral Interpretation & Troubleshooting
The interpretation of any analytical data requires a logical, systematic approach. For ¹H NMR, this involves correlating every feature of the spectrum back to a specific feature of the proposed structure.
dot digraph "NMR_Interpretation_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Diagram 2: Logical flow from molecular structure to predicted ¹H NMR signals.
Troubleshooting Discrepancies:
Discrepancies between analytical results, such as a pure NMR spectrum but multiple peaks in HPLC or an incorrect mass in MS, are common.[12]
-
Symptom: The ¹H NMR looks clean, but the MS shows an unexpected M+1 or M+23 peak.
-
Cause & Action: This often indicates the formation of protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in the MS source, which is normal. Verify the mass difference corresponds to H⁺ or Na⁺. This does not indicate an impurity.
-
-
Symptom: The ¹H NMR shows broad peaks, especially for the H-6 proton.
-
Cause & Action: This could be due to trace acid in the CDCl₃, causing partial protonation of the pyridine nitrogen. Re-prepare the sample using freshly filtered solvent from a bottle containing K₂CO₃. It could also indicate slow conformational exchange or aggregation at higher concentrations. Dilute the sample and re-acquire the spectrum.
-
-
Symptom: The HPLC shows a major peak with several minor peaks, but the ¹H NMR appears to show only one compound.
-
Cause & Action: This highlights the sensitivity difference. HPLC can detect impurities at levels (<1%) invisible to routine ¹H NMR.[12] The impurities may be positional isomers or related compounds. Use techniques like LC-MS to get the mass of the impurity peaks or LC-NMR for full structural identification.[11][23]
-
Conclusion
The structural characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a case study in modern analytical chemistry. While ¹H NMR provides an unparalleled window into its molecular architecture, its data must be contextualized and confirmed by orthogonal techniques like Mass Spectrometry and HPLC. For the drug development professional, this integrated approach is not optional—it is the only reliable path to ensuring the quality, safety, and consistency of the final API. By understanding the "why" behind each experimental choice and anticipating potential discrepancies, researchers can build a robust, defensible, and scientifically sound characterization package.
References
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Szafran, M., et al. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry. Available at: [Link]
-
Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Atti, H., et al. (2018). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Available at: [Link]
-
Grisenti, P., et al. (1992). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]
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Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry. Available at: [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]
-
Mlynarski, S. (2023). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Chemistry. Available at: [Link]
-
METFLUX. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Available at: [Link]
-
Walter Reed Army Institute of Research. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]
-
Torontech. (2024). HPLC Testing & Analysis: Detailed Guide. Available at: [Link]
-
Bunce, N.J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]
-
Dong, M.W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
Zelenkovska, M.M., et al. (2010). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]
-
Lioe, H., O'Hair, R.A.J., & Reid, G.E. (2005). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
-
Gathungu, R.M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Available at: [Link]
-
Ashokan, A., et al. (2021). Determination of chemical shift anisotropy tensor and molecular correlation time of proton pump inhibitor omeprazole by solid state NMR measurements. New Journal of Chemistry. Available at: [Link]
-
Gzyl-Malcher, B., et al. (2020). 1 H NMR spectrum of omeprazole. ResearchGate. Available at: [Link]
-
Gottlieb, H.E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
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Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available at: [Link]
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University of Wisconsin-Platteville. (2022). 1H NMR Chemical Shifts. Available at: [Link]
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Monteiro, J., et al. (2022). a 1 H-NMR spectrum of omeprazole USP, with signal assignments.... ResearchGate. Available at: [Link]
- Brändström, A., et al. (1986). Processes for the preparation of omeprazole and intermediates therefore. Google Patents.
- European Patent Office. (n.d.). Intermediates for the preparation of omeprazole. Google Patents.
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Holzgrabe, U. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC. Available at: [Link]
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Emwas, A. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... In Metabolomics. IntechOpen. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240.... Available at: [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]
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Abraham, R.J., et al. (2000). proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Magnetic Resonance in Chemistry. Available at: [Link]
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Li, S., et al. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules. Available at: [Link]
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Abraham, R.J. (1996). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
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Abraham, R.J., et al. (1992). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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FTIR characteristic peaks of 4-methoxy-3,5-dimethyl-2-pyridineacetonitrile
Publish Comparison Guide: FTIR Characterization of 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile
Executive Summary
4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile (CAS: 218921-06-3) is the critical "Nitrile Intermediate" in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole. Its purity directly dictates the yield of the subsequent benzimidazole coupling step.
This guide provides a technical comparison of FTIR spectroscopy against alternative analytical methods (HPLC, NMR) for the characterization of this compound. While HPLC remains the gold standard for quantitative purity, this guide demonstrates that FTIR is the superior performance tool for rapid, in-process monitoring of the cyanation reaction, offering immediate "Go/No-Go" decision capabilities that chromatographic methods cannot match in real-time.
Molecular Architecture & Vibrational Logic
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The molecule consists of a tetra-substituted pyridine ring linked to a nitrile group via a methylene spacer.
Structure:
-
Core: Pyridine Ring (Aromatic
, ) -
Substituents:
Vibrational Prediction:
The methylene spacer (
Diagram 1: Synthesis & Structural Context
This diagram illustrates the synthesis pathway and the critical functional group transformations detectable by FTIR.
Caption: Synthesis pathway highlighting the specific functional group transformations detectable by FTIR at each stage.
Experimental Protocol
To ensure reproducibility and high signal-to-noise ratio (S/N), follow this standardized protocol.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Sample State: Solid powder (neat).
-
Parameters:
-
Resolution:
-
Scans: 32 (Screening) or 64 (Final QC)
-
Range:
-
-
Procedure: Place
of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.
Method B: KBr Pellet (Traditional)
-
Ratio: 1:100 (Sample : KBr).
-
Procedure: Grind dry sample with IR-grade KBr. Press into a transparent pellet at 8-10 tons pressure.
-
Note: Ensure KBr is dry; moisture will create a broad peak at
that mimics the alcohol impurity.
Characteristic Peaks & Comparative Analysis
The following table compares the Target Nitrile against its immediate precursor (Chloro-compound) and common impurities.
Table 1: Spectral Fingerprint Comparison
| Functional Group | Vibration Mode | Target: Nitrile ( | Precursor: Chloro ( | Impurity: Amide ( | Notes |
| Nitrile ( | Stretching | 2245 - 2255 (m) | Absent | Absent | Primary ID Peak. Sharp, distinct band. |
| Pyridine Ring | 1590 - 1570 (s) | 1595 - 1580 (s) | 1600 - 1580 (s) | Diagnostic of the pyridine core; shifts slightly with substitution. | |
| Ether ( | Asym. Stretch | 1260 - 1240 (s) | 1260 - 1240 (s) | 1260 - 1240 (s) | Confirms the 4-methoxy group integrity. |
| Methyl ( | 2980 - 2930 (m) | 2980 - 2930 (m) | 2980 - 2930 (m) | Overlapping bands from | |
| Carbonyl ( | Amide I | Absent | Absent | 1690 - 1650 (s) | Critical Purity Check. Indicates hydrolysis. |
| Hydroxyl/Amine | Absent | Absent | 3400 - 3200 (br) | Indicates wet sample or hydrolysis to alcohol/amide. | |
| C-Cl | Stretch | Absent | 750 - 650 (m) | Absent | Hard to distinguish in fingerprint region; rely on Nitrile appearance. |
(s) = strong, (m) = medium, (br) = broad
Performance Comparison: FTIR vs. Alternatives
Why choose FTIR over HPLC or NMR for this specific intermediate?
Table 2: Analytical Performance Matrix
| Feature | FTIR (Mid-IR) | HPLC (UV-Vis) | NMR ( |
| Primary Utility | Reaction Monitoring (Go/No-Go) | Quantitative Purity (%) | Structural Elucidation |
| Time to Result | < 2 Minutes | 30 - 45 Minutes | 15 - 60 Minutes |
| Specificity | High for Functional Groups ( | High for Trace Impurities | Absolute Structural Proof |
| Sample Prep | Minimal (ATR) | Dissolution + Filtration | Dissolution (Deuterated Solvents) |
| Cost per Run | Negligible | Moderate (Solvents/Columns) | High (Solvents/Instrument Time) |
| Blind Spots | Isomers with same functional groups | Non-chromophores (salts) | Inorganic salts |
Expert Insight:
For the cyanation reaction (Chloro
Diagram 2: Spectral Decision Workflow
This flowchart guides the analyst through the interpretation process to validate the intermediate.
Caption: Decision logic for releasing the Nitrile Intermediate based on FTIR spectral features.
References
-
BenchChem. "Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers." BenchChem Application Notes, 2025. Link (Accessed via Search Context).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15270545, 4-Methoxy-3,5-dimethylpyridine." PubChem, 2025.[3] Link
-
Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, vol. 34, no. 7, 2019. Link
-
ChemicalBook. "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Properties and Synthesis." ChemicalBook CAS Database, 2026. Link
-
ChemScene. "2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile Product Data." ChemScene, 2025. Link
Sources
- 1. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 96300-88-8 CAS MSDS (3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Guide: Mass Spectrometry Profiling of Omeprazole Intermediates
Introduction
The structural elucidation and quantification of omeprazole and its synthesis intermediates are critical components of pharmaceutical process development and quality control. Omeprazole (exact mass 345.1147 Da) is a substituted benzimidazole linked via a methylsulfinyl bridge to a substituted pyridine. During synthesis or forced degradation, various intermediates and impurities emerge, such as the reduced sulfide intermediate (m/z 330), the over-oxidized sulfone impurity (m/z 362), and multiple N-alkylated degradation products.
This guide objectively compares the two predominant mass spectrometry (MS) platforms used for characterizing these compounds—High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) and Unit-Resolution Triple Quadrupole (LC-QqQ-MS)—and provides a self-validating experimental protocol grounded in established fragmentation mechanisms.
Mechanistic Deep Dive: The CID Fragmentation Pathway
To successfully profile omeprazole intermediates, one must first understand the causality behind its gas-phase fragmentation. In positive electrospray ionization (ESI+), omeprazole readily forms a protonated molecule
During Collision-Induced Dissociation (CID), the highly polar sulfoxide
-
Formation of m/z 198.1: Cleavage of the bond between the sulfoxide and the benzimidazole ring yields the dominant pyridine-sulfinyl cation at m/z 198.0589. This process is driven by the neutral loss of 148 Da, corresponding to the 5-methoxy-1H-benzimidazole moiety[2].
-
Formation of m/z 149.1: Alternatively, cleavage between the pyridine ring and the sulfoxide yields the benzimidazole cation at m/z 149.1, accompanied by a neutral loss of 197 Da (the pyridine-sulfinyl moiety)[2].
-
Secondary Fragments: The m/z 198 ion subsequently loses water (-18 Da) to form a stable fragment at m/z 180.1[2].
Because the m/z 198 fragment is highly conserved across many omeprazole intermediates (provided the pyridine-sulfinyl moiety remains intact), it serves as a universal diagnostic marker for class-based impurity screening[1].
Figure 1: Collision-Induced Dissociation (CID) fragmentation pathway of Omeprazole [M+H]+.
Platform Comparison: HRMS (Q-TOF) vs. Unit-Resolution (QqQ)
Choosing the correct MS architecture depends entirely on the phase of drug development. Q-TOF systems are indispensable during early process chemistry for structural elucidation, whereas QqQ systems dominate QA/QC environments due to their raw sensitivity and robust quantitation capabilities.
Table 1: Performance Comparison for Omeprazole Intermediate Profiling
| Analytical Feature | Triple Quadrupole (LC-QqQ-MS) | Quadrupole Time-of-Flight (LC-QTOF-MS) |
| Primary Application | Targeted quantitation, routine batch release[3] | Unknown intermediate elucidation, exact mass profiling[1] |
| Mass Resolution | Unit resolution (~0.7 Da FWHM) | High resolution (>30,000 FWHM) |
| Mass Accuracy | ~100 ppm | < 5 ppm |
| Diagnostic Scan Modes | MRM, Precursor Ion Scan (PIS m/z 198), Neutral Loss (NLS 148 Da) | TOF-MS, Information-Dependent Acquisition (IDA) MS/MS |
| Sensitivity (Targeted) | Extremely high (LOD < 0.1 ng/mL for 346 → 198)[3] | Moderate (LOD ~1-5 ng/mL) |
| Data Processing | Targeted peak integration against known standards | Isotope pattern matching, exact mass formula generation |
Validated Experimental Protocol for Intermediate Profiling
The following protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (Omeprazole-d3) and utilizing specific gradient conditions, the workflow inherently controls for matrix effects, ion suppression, and extraction variability.
Step 1: Sample Preparation & Stabilization
-
Causality: Omeprazole and its sulfoxide intermediates are highly acid-labile and will rapidly degrade into colored cyclic compounds if left in acidic solutions.
-
Procedure: Dissolve API or synthesis intermediates in a neutral/slightly basic diluent (Acetonitrile:Water 50:50, spiked with 0.1%
). Spike the solution with 10 ng/mL of Omeprazole-d3 internal standard. Maintain samples in a cooled autosampler at 4°C.
Step 2: Chromatographic Separation
-
Causality: A core-shell C18 column is utilized to provide the high theoretical plates necessary to resolve isobaric intermediates (e.g., positional isomers of omeprazole N-oxide) before they enter the mass spectrometer[2]. Acidic mobile phases are required to ensure robust
formation in the ESI source. -
Column: Phenomenex Kinetex XB-C18 (2.1 × 100 mm, 2.6 μm)[2].
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0–1 min (5% B), 1–13 min (5–40% B), 13–15.5 min (45–90% B), followed by re-equilibration[2]. Flow rate: 0.3 mL/min.
Step 3: Mass Spectrometry Parameters (ESI+)
-
Causality: A high desolvation temperature is critical to efficiently evaporate the aqueous portion of the mobile phase, preventing droplet-induced ion suppression.
-
Source Settings: Capillary Voltage at +4.0 kV; Desolvation Temperature at 350°C; Nebulizer Gas at 45 psi.
-
Acquisition Strategy (QqQ): Set MRM transitions for targeted profiling.
-
Omeprazole: m/z 346.1 → 198.1 (Collision Energy: 15 eV)[3].
-
Sulfide Intermediate: m/z 330.1 → 198.1 (CE: 15 eV).
-
Sulfone Impurity: m/z 362.1 → 198.1 (CE: 18 eV).
-
-
Acquisition Strategy (Q-TOF): Utilize Information-Dependent Acquisition (IDA). Configure a TOF-MS survey scan (m/z 100–1000) to trigger high-resolution MS/MS scans on the top 5 most abundant ions. To specifically hunt for unknown omeprazole-related impurities, utilize a Precursor Ion Scan (PIS) of m/z 198.0589 as the IDA trigger[1].
References
- Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC (NIH).
- Evidence of Human Metabolites of Omeprazole and its Structure Elucidation by using HPLC-MS.
- Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC (NIH).
- Microbiological production of omeprazole metabolites by Cunninghamella elegans.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Comparative Analysis of Synthetic Workflows for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
Chemical Context and Precursor Dynamics
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS 218921-06-3)[1] is a highly functionalized pyridine derivative. It serves as a critical homologated intermediate for the synthesis of advanced pharmaceutical scaffolds, including modified proton pump inhibitors (PPIs) and negative allosteric modulators (NAMs)[2].
The most logical and commercially viable starting material for this compound is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. This precursor is industrially abundant due to its role as the primary coupling electrophile in the synthesis of the blockbuster drug Omeprazole[3].
Causality Note on Precursor Stability: The chloromethyl precursor is almost exclusively handled and stored as a hydrochloride salt[4]. The free base of 2-chloromethylpyridine is highly unstable at room temperature; the nucleophilic pyridine nitrogen of one molecule will rapidly attack the electrophilic benzylic carbon of another, leading to the irreversible formation of dimeric or polymeric quaternary ammonium salts. Any successful synthetic protocol must account for the in situ liberation of the free base immediately prior to the desired nucleophilic attack to prevent this degradation.
Quantitative Route Comparison
To convert the chloromethyl group to an acetonitrile group (-CH₂CN), two primary synthetic strategies are evaluated: Direct Cyanation (Route A) and Cyanoacetate Alkylation-Decarboxylation (Route B).
| Metric | Route A: Direct Cyanation | Route B: Cyanoacetate Decarboxylation |
| Overall Yield | 85 – 92% | 65 – 75% |
| Step Count | 1 Step | 2 Steps (Can be telescoped) |
| Atom Economy | High (Loss of NaCl only) | Moderate (Loss of CO₂, EtOH, NaCl) |
| Primary Hazard | Extreme (Lethal HCN gas risk) | Low to Moderate |
| Reagent Cost | Very Low (NaCN is inexpensive) | Low (Ethyl cyanoacetate is cheap) |
| Scalability | High (Requires specialized isolated facility) | High (Suitable for standard GMP facilities) |
Route A: Direct Cyanation (The Industrial Standard)
This route relies on the direct SN2 displacement of the benzylic chloride using an alkali metal cyanide.
Expertise & Experience (Mechanistic Causality): The naked cyanide anion is a highly potent nucleophile in polar aprotic solvents (such as DMF or DMSO). The reaction is extremely fast and high-yielding. However, because cyanide is also a moderate base, the presence of water can lead to competitive hydrolysis of the chloromethyl group to the corresponding alcohol. Therefore, anhydrous conditions and mild inorganic bases (to neutralize the HCl salt without hydrolyzing the product) are critical.
Experimental Protocol: Direct Cyanation
Self-Validating Safety Note: This protocol requires a dedicated fume hood equipped with a cyanide alarm and a bleach bath for immediate quenching of contaminated glassware.
-
Free Base Generation: Suspend 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq, 100 mmol) in anhydrous DMF (150 mL). Add finely powdered anhydrous K₂CO₃ (1.5 eq, 150 mmol). Stir at 20 °C for 30 minutes to liberate the free base in situ.
-
Cyanation: Add Sodium Cyanide (NaCN) (1.2 eq, 120 mmol) in one portion.
-
Reaction: Heat the suspension to 40 °C and stir for 4 hours. Monitor via HPLC or TLC (EtOAc/Hexane 1:1) until the complete disappearance of the starting material.
-
Quench & Workup: Cool the mixture to 0 °C. Carefully pour the mixture into a vigorously stirred mixture of ice water (500 mL) and Ethyl Acetate (300 mL).
-
Cyanide Destruction: To the aqueous layer, add an excess of aqueous sodium hypochlorite (bleach) and stir for 1 hour to oxidize unreacted cyanide to relatively harmless cyanate.
-
Isolation: Wash the organic layer with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Figure 1: Workflow and logical progression of the direct cyanation route (Route A).
Route B: Cyanoacetate Alkylation & Decarboxylation (The Low-Toxicity Alternative)
This route is designed to circumvent the severe safety and regulatory bottlenecks associated with handling NaCN, utilizing a classic malonic ester-type synthesis[5].
Expertise & Experience (Mechanistic Causality): Ethyl cyanoacetate acts as a safe, bench-stable surrogate for the cyanide anion. When treated with a mild alkoxide base, it forms a resonance-stabilized enolate that selectively attacks the chloromethyl pyridine. The resulting intermediate contains a beta-cyano ester moiety. Saponification yields the corresponding carboxylate. Upon acidification and mild heating, the molecule undergoes rapid decarboxylation. This decarboxylation is kinetically facile because the transition state is stabilized by the electron-withdrawing cyano group, which acts as an electron sink for the developing carbanion before protonation.
Experimental Protocol: Alkylation & Decarboxylation
-
Enolate Formation: In a dry flask, dissolve sodium metal (2.2 eq, 220 mmol) in absolute ethanol (200 mL) to generate NaOEt. Cool to 0 °C and dropwise add ethyl cyanoacetate (1.1 eq, 110 mmol). Stir for 30 minutes.
-
Alkylation: Portion-wise add 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq, 100 mmol). The extra equivalent of NaOEt neutralizes the HCl salt. Reflux the mixture for 4 hours.
-
Saponification: Cool the mixture to room temperature. Add 2M aqueous NaOH (150 mL) directly to the flask and stir for 2 hours to saponify the ethyl ester to the sodium carboxylate.
-
Decarboxylation: Concentrate the mixture under vacuum to remove ethanol. Cool the aqueous residue to 0 °C and carefully acidify to pH 3 using 6M HCl. Heat the acidic aqueous mixture to 100 °C for 3 hours. Effervescence (CO₂ gas evolution) will be observed.
-
Isolation: Cool to room temperature, adjust pH to 8 using saturated NaHCO₃, and extract with Dichloromethane (3 x 150 mL). Dry and concentrate to yield the target nitrile.
Figure 2: Workflow of the cyanoacetate alkylation and decarboxylation sequence (Route B).
Conclusion & Recommendations
For process chemistry groups operating in facilities equipped with rigorous gas-monitoring and cyanide-handling infrastructure, Route A remains the superior choice due to its high atom economy and single-step efficiency. However, for discovery chemistry labs, contract research organizations (CROs), or scale-up campaigns lacking specialized cyanide safety protocols, Route B provides a highly robust, self-validating, and regulatory-friendly alternative that leverages fundamental enolate chemistry to achieve the exact same homologation.
References
-
Duquesne Scholarship Collection. Development of Highly Active Ligands for Copper Catalyzed Atom Transfer Radical Processes.[4] URL:[Link]
-
Chou, S.-Y., & Chen, S.-F. (1997). Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine: A Key Intermediate for Omeprazole. Heterocycles.[3] URL:[Link]
-
Semantic Scholar. Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine: A Key Intermediate for Omeprazole. URL: [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid (General Procedure for Cyanoacetate Alkylation).[5] URL: [Link]
Sources
A Comparative Guide to Validating Purity Standards for Pharmaceutical-Grade Pyridine Acetonitriles
This guide provides an in-depth comparison of analytical methodologies for the validation of purity standards for pharmaceutical-grade pyridine acetonitriles. We will explore the nuances of method selection, validation, and the characterization of impurities, offering a framework for establishing robust and reliable quality control protocols in a drug development setting.
The Critical Role of Purity in Pyridine Acetonitrile APIs
Pyridine acetonitriles are a class of chemical intermediates vital in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their reactivity, governed by the electron-withdrawing nature of the nitrile group and the basicity of the pyridine ring, makes them versatile building blocks. However, this same reactivity can give rise to a range of impurities during synthesis and storage. The presence of even trace levels of these impurities—be they starting materials, by-products, or degradation products—can have significant implications for the safety and efficacy of the final drug product. Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product consistency.
Foundational Pillars of Analytical Validation
Before delving into specific methods, it is crucial to understand the regulatory landscape that governs analytical validation. The International Council for Harmonisation (ICH) provides a framework through its Q2(R1) guideline on the validation of analytical procedures. This framework is built upon a series of validation characteristics that must be assessed to demonstrate a method is fit for its intended purpose.
Our comparative analysis will be grounded in these core validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is contingent upon the specific pyridine acetonitrile , its potential impurity profile, and the intended application of the method (e.g., routine QC vs. stability testing). We will compare the two most prevalent techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC with UV detection, is the workhorse for the analysis of non-volatile and thermally labile compounds like pyridine acetonitriles.
Experimental Protocol: HPLC-UV Method for Purity Determination of 2-Pyridine Acetonitrile
-
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Empower 3 or OpenLab CDS software for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Pyridine Acetonitrile reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Validation Procedure:
-
Specificity: Spike the sample solution with known related substances and degradants to demonstrate peak purity and resolution.
-
Linearity: Prepare a series of dilutions from a stock solution to cover a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Gas Chromatography (GC)
GC is an excellent alternative for volatile impurities that may not be readily detected by HPLC, such as residual solvents. It can also be used for the purity assessment of volatile pyridine acetonitriles.
Experimental Protocol: GC-FID Method for Residual Solvent Analysis
-
Instrumentation:
-
Agilent 8890 GC System or equivalent, equipped with a flame ionization detector (FID) and a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Split Ratio: 10:1.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of common process solvents (e.g., Toluene, Acetone, Dichloromethane) in a suitable solvent such as Dimethyl sulfoxide (DMSO).
-
Sample Solution: Accurately weigh approximately 100 mg of the pyridine acetonitrile sample into a headspace vial and add 1 mL of DMSO.
-
Visualizing the Validation Workflow
A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates the logical flow from method development to full validation.
Caption: A flowchart of the analytical method validation process.
Comparative Data Summary
The following table presents a summary of hypothetical validation data for the HPLC-UV method described above, designed to meet typical pharmaceutical industry standards.
| Validation Parameter | HPLC-UV Method | Acceptance Criteria (Typical) |
| Specificity | No interference from placebo and known impurities at the analyte retention time. | Peak purity index > 0.999. Resolution > 2.0 between adjacent peaks. |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 50 - 150 µg/mL | Defined by linearity and accuracy studies. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.5% Intermediate Precision: 0.8% | Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| LOQ | 0.15 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | No significant impact on results with ±2°C temp change or ±5% mobile phase B. | RSD of results should remain within precision limits. |
Characterizing Impurities: A Multi-faceted Approach
Identifying and controlling impurities is a cornerstone of ensuring the quality of pyridine acetonitriles. A comprehensive impurity profile requires a combination of analytical techniques.
Caption: Workflow for impurity profiling of pyridine acetonitriles.
While HPLC and GC are excellent for quantitation, the structural elucidation of unknown impurities often requires more sophisticated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) provides vital information on the molecular weight of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy can offer definitive structural information.
Conclusion
The validation of purity standards for pharmaceutical-grade pyridine acetonitriles is a rigorous, multi-step process that underpins the safety and efficacy of countless drug products. A well-validated, robust analytical method—most commonly a reverse-phase HPLC method—is the primary tool for routine quality control. This must be complemented by orthogonal techniques like GC for the control of volatile impurities and advanced spectroscopic methods like LC-MS and NMR for the identification and characterization of unknown impurities. By adhering to the principles outlined in ICH guidelines and employing a scientifically sound, risk-based approach, researchers and drug development professionals can ensure the consistent quality of these critical pharmaceutical intermediates.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). Available from: [Link]
A Comparative Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile and its Chloride Derivative
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive comparison of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile and its crucial precursor, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. This guide delves into their synthesis, chemical reactivity, and applications, supported by experimental data and detailed protocols.
Introduction: Key Intermediates in Pharmaceutical Synthesis
Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Among these, derivatives of 4-methoxy-3,5-dimethylpyridine are of particular importance as key intermediates in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[3][4] These drugs are widely used to treat acid-related gastrointestinal disorders.[3] This guide focuses on two pivotal intermediates: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and its cyano-analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile. Understanding the distinct chemical properties and reactivity of these two compounds is crucial for optimizing synthetic routes and developing novel pharmaceutical agents.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile |
| CAS Number | 86604-75-3 | 218921-06-3[5] |
| Molecular Formula | C₉H₁₂ClNO · HCl | C₁₀H₁₂N₂O[5] |
| Molecular Weight | 222.11 g/mol | 176.22 g/mol [5] |
| Appearance | White to off-white solid[6] | Information not readily available, likely a solid |
| Melting Point | 128-131 °C[7] | Information not readily available |
| Solubility | Soluble in water and polar organic solvents.[8] | Expected to be soluble in common organic solvents. |
| Storage | 2-8°C, under inert atmosphere.[6] | Sealed in dry, 2-8°C.[5] |
Synthesis of Key Intermediates
The synthetic pathways to both the chloromethyl and acetonitrile derivatives are critical for their application. The chloromethyl derivative is typically synthesized from its corresponding alcohol, while the acetonitrile is prepared via nucleophilic substitution of the chloride.
Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
A common and efficient method for the synthesis of the chloromethyl derivative involves the chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol using a chlorinating agent such as thionyl chloride or sulfuryl chloride.[3][8]
Experimental Protocol: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol [3][8]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in a suitable solvent like dichloromethane.[8] Cool the solution in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of thionyl chloride or sulfuryl chloride in dichloromethane dropwise to the cooled solution while stirring.[3][8]
-
Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a specified time (e.g., 1.5 hours).[3]
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent.[8] Add a non-polar solvent like acetone or hexanes to the residue to precipitate the product.[3][8]
-
Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry to obtain 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[3][8]
Caption: Synthesis of the chloromethyl derivative.
Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
The synthesis of the acetonitrile derivative is readily achieved through a nucleophilic substitution reaction, where the chloride of the chloromethyl derivative is displaced by a cyanide ion. This is a common method for the preparation of pyridylacetonitriles.[9][10]
Experimental Protocol: Cyanation of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution. The reaction may be facilitated by the addition of a phase-transfer catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Caption: Synthesis of the acetonitrile derivative.
Comparative Reactivity and Applications
The key difference in reactivity between the two compounds lies in the functional group at the 2-position of the pyridine ring.
Reactivity of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
The chloromethyl group is a potent electrophile, making this compound an excellent alkylating agent.[11] The primary reaction it undergoes is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles.[11] This reactivity is fundamental to its use in the synthesis of omeprazole, where it reacts with the thiol group of a benzimidazole derivative.[12]
The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, facilitating nucleophilic attack. The reaction typically proceeds via an SN2 mechanism.
Caption: General reactivity of the chloromethyl derivative.
Reactivity of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
In contrast to the electrophilic nature of the chloromethyl derivative, the acetonitrile derivative exhibits reactivity at the methylene group (the CH₂ between the pyridine ring and the cyano group). This methylene group is activated by the adjacent electron-withdrawing cyano group and the pyridine ring, making its protons acidic.[13]
This allows the acetonitrile derivative to act as a nucleophile after deprotonation by a suitable base. The resulting carbanion can then react with various electrophiles. This reactivity opens up possibilities for carbon-carbon bond formation and the synthesis of more complex pyridine derivatives.[13] For instance, pyridylacetonitriles can undergo condensation reactions and couplings with diazonium salts.[13]
Caption: General reactivity of the acetonitrile derivative.
Conclusion
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile and its chloride derivative, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, are two valuable intermediates in pharmaceutical synthesis with distinct and complementary reactivity profiles. The chloride is a potent electrophile, ideal for introducing the substituted pyridine moiety via nucleophilic substitution. Conversely, the acetonitrile derivative possesses a reactive methylene group that can act as a nucleophile after deprotonation, enabling further functionalization and the construction of more complex molecular architectures. A thorough understanding of their synthesis and reactivity is paramount for researchers and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.
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A Senior Application Scientist's Guide to Benchmarking Commercial (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile: Yield and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] The purity and yield of this starting material are critical factors that can significantly impact the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and overall manufacturing costs. This guide provides a comprehensive framework for the comparative analysis of commercially available (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, empowering researchers to make informed decisions when selecting a supplier.
The narrative that follows is grounded in established analytical principles and provides a robust, self-validating system for benchmarking. We will explore the causal relationships between synthetic routes and potential impurities, detail rigorous analytical methodologies for purity determination, and present a framework for evaluating the effective yield of the usable product.
The Significance of Purity: More Than Just a Number
While many commercial suppliers offer (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile with a stated purity of ≥98%, the nature of the remaining ≤2% can have profound implications.[3] Impurities can arise from various sources, including residual starting materials from the synthetic route, byproducts of the reaction, or degradation products. Understanding the potential impurities is the first step in developing a robust analytical strategy.
A common synthetic pathway to the related compound, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, involves the reduction of a nitrile group.[1] Extrapolating from this, the synthesis of the acetonitrile may involve precursors such as 3,5-dimethyl-4-methoxypyridine-N-oxide.[4] Potential impurities could therefore include unreacted starting materials, over- or under-functionalized pyridine derivatives, and residual solvents. The presence of such impurities, even in small amounts, can lead to the formation of unexpected byproducts in downstream reactions, complicating purification and potentially impacting the safety and efficacy of the final drug substance.[5]
Experimental Design for Comprehensive Benchmarking
A thorough comparison of commercial (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile should not solely rely on the supplier's Certificate of Analysis (CoA).[6][7][8] An independent, multi-faceted analytical approach is crucial for a true "apples-to-apples" comparison. The following experimental workflow is designed to provide a comprehensive assessment of both purity and effective yield.
Caption: Experimental workflow for benchmarking commercial (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Step-by-Step Experimental Protocols
2.1.1. Sample Preparation:
-
Homogenization: For each commercial sample, ensure the material is homogeneous before weighing.
-
Stock Solution for HPLC and qNMR: Accurately weigh approximately 25 mg of the (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile sample and dissolve it in a suitable deuterated solvent (e.g., Acetonitrile-d3 or DMSO-d6) in a 10 mL volumetric flask.[9][10] This stock solution can be used for both HPLC and qNMR analysis to minimize variability.
-
Sample for GC-MS: Prepare a separate sample by dissolving approximately 10 mg of the material in a volatile solvent like dichloromethane or ethyl acetate for the analysis of residual solvents.
2.1.2. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling:
This technique is invaluable for separating and quantifying the main component and non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile is typically effective for separating pyridine derivatives.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance, for instance, around 270 nm.
-
Analysis: Inject the prepared sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities:
GC-MS is the gold standard for identifying and quantifying residual solvents and other volatile organic impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) will elute a wide range of volatile compounds.
-
Analysis: The mass spectrometer will help in identifying the eluted peaks based on their mass fragmentation patterns.
2.1.4. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity:
qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone) must be accurately weighed and added to the sample solution.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure full relaxation of all nuclei for accurate quantification.
-
Analysis: The purity of the (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.[12][13]
Data Presentation and Interpretation
For ease of comparison, the collected data should be organized into a clear and concise table. The following is a template with hypothetical data for three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Stated Purity (CoA) | ≥98.0% | ≥98.5% | ≥99.0% | Supplier's Certificate of Analysis |
| HPLC Purity (Area %) | 98.2% | 98.9% | 99.3% | HPLC-UV |
| qNMR Purity (w/w %) | 97.5% | 98.1% | 98.8% | ¹H-NMR (400 MHz) |
| Major Impurity 1 (%) | 0.8% (Unidentified) | 0.5% (Starting Material) | 0.3% (Related Substance) | HPLC-UV |
| Major Impurity 2 (%) | 0.5% (Related Substance) | 0.3% (Byproduct) | 0.2% (Unidentified) | HPLC-UV |
| Residual Solvents (ppm) | Toluene: 150, Heptane: 300 | Acetone: 50, Ethyl Acetate: 200 | Isopropanol: 100 | GC-MS |
| Effective Yield (%) | 97.5% | 98.1% | 98.8% | Based on qNMR Purity |
Interpreting the Results:
-
Discrepancies between Stated and Measured Purity: It is not uncommon to observe slight differences between the purity stated on the CoA and the results from independent analysis.[5] This highlights the importance of in-house verification.
-
Impurity Profile: The identity and quantity of impurities are as important as the overall purity. The presence of a known reactive impurity, even at low levels, could be more detrimental than a higher percentage of an inert one.
-
Effective Yield: The qNMR purity provides the most accurate measure of the actual amount of the desired compound in the commercial material. This "effective yield" is a critical parameter for calculating reaction stoichiometry and assessing the true cost of the reagent.
Synthetic Pathway and Potential Impurities
Understanding the likely synthetic route for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile allows for a more targeted search for potential impurities. A plausible synthesis could involve the cyanation of a 2-(halomethyl)pyridine derivative.
Caption: A plausible synthetic pathway and potential impurity formation.
This hypothetical pathway highlights several potential sources of impurities:
-
Unreacted 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine: If the cyanation reaction does not go to completion.
-
Dimerization Byproducts: The reactive chloromethyl intermediate could potentially undergo self-condensation.
-
Hydrolysis Product: The nitrile group can be susceptible to hydrolysis back to the corresponding carboxylic acid or amide, especially if water is present during workup or storage.
Conclusion and Recommendations
The selection of a commercial source for a critical raw material like (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile should be a data-driven decision. Relying solely on the supplier's CoA can be misleading. A comprehensive in-house analysis, as outlined in this guide, provides a much clearer picture of the quality of the material.
Key Recommendations:
-
Always perform independent analysis: Do not take the CoA at face value.
-
Employ orthogonal analytical techniques: Combining HPLC, GC-MS, and qNMR provides a comprehensive purity profile.
-
Consider the impurity profile: The nature of the impurities can be more important than the absolute purity value.
-
Calculate the effective yield: Base your reaction stoichiometry on the qNMR purity for accurate and reproducible results.
By implementing a rigorous benchmarking program, researchers and drug development professionals can mitigate risks associated with raw material quality, leading to more robust and efficient synthetic processes.
References
- ChemScene. 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
- Benchchem. Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- Benchchem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis.
- Benchchem. Best practices for handling anhydrous reactions for pyridine synthesis.
- ThermoFisher. Certificate of Analysis.
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug.
- SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Sigma-Aldrich. 4-Methoxyphenylacetonitrile 97.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- GLP Pharma Standards. 4-Methoxy-3,5-dimethylpyridine | CAS No- 447461-23-6.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Queen's University Belfast. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
- Lab Alley. Acetonitrile in the Pharmaceutical Industry.
- Purity Chemicals. Our factories.
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- Santa Cruz Biotechnology. CERTIFICATE OF ANALYSIS.
- Sigma-Aldrich. Certificate of Analysis.
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Safety Operating Guide
Comprehensive Laboratory Safety and Disposal Guide: (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
As a critical intermediate in the synthesis of benzimidazole-based proton pump inhibitors (such as Omeprazole and Esomeprazole), (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a staple in pharmaceutical research and drug development. However, its unique molecular architecture—combining a basic pyridine ring with a reactive nitrile group—necessitates rigorous, highly specific handling and disposal protocols to mitigate acute toxicity and environmental contamination[1].
This guide provides authoritative, step-by-step operational workflows designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Assessment & Mechanistic Causality
To safely manage this compound, researchers must first understand the chemical causality behind its hazard profile. The disposal and handling protocols are directly dictated by its structural vulnerabilities:
-
The Nitrile Group (Cyanide Derivative): While covalently bound, the nitrile group is susceptible to exothermic hydrolysis when exposed to strong acids or strong bases, potentially generating toxic amides or carboxylic acids. More critically, incomplete thermal degradation during improper disposal can release highly lethal hydrogen cyanide (HCN) gas[1].
-
The Pyridine Ring: Heterocyclic nitrogen compounds are highly stable and environmentally persistent. If incinerated at insufficient temperatures, the pyridine ring will degrade into toxic nitrogen oxides (NOx) , which are severe respiratory hazards and environmental pollutants[2].
-
Acute Toxicity Profile: The compound is classified under GHS as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332)[3]. It readily crosses mucous membranes, making stringent engineering controls non-negotiable.
Table 1: Chemical Identity & Hazard Profile
| Property / Attribute | Description / Value |
| Chemical Name | (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile |
| CAS Number | 218921-06-3 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Key Functional Groups | Pyridine ring, Nitrile, Methoxy ether |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335[3] |
| Primary Disposal Risks | Exothermic hydrolysis, HCN/NOx emission upon combustion |
Waste Segregation & Disposal Workflows
Proper disposal begins at the bench. Mixing this compound with incompatible waste streams can trigger self-accelerating reactions or complicate downstream destruction.
Table 2: Waste Stream Segregation Guide
| Waste Type | Collection Method | Incompatible Materials | Final Disposal Route |
| Pure Solid / Powder | Double-lined, sealable hazardous waste bin | Strong acids, bases, oxidizers | High-temp Incineration (>1100°C) |
| Liquid Solutions (Non-Halogenated) | Flammable organic waste carboy (e.g., in Methanol) | Aqueous acids/bases | High-temp Incineration |
| Liquid Solutions (Halogenated) | Halogenated organic waste carboy (e.g., in DCM) | Alkali metals, strong oxidizers | High-temp Incineration with Scrubbers |
| Contaminated Consumables | Solid hazardous waste bin (gloves, weigh boats) | N/A | Incineration |
Protocol 1: Liquid Waste Segregation & Disposal
Causality: Liquid waste is highly mobile. Segregating halogenated from non-halogenated waste is critical because halogenated solvents lower the combustion temperature in incinerators and require specific scrubbers to neutralize hydrochloric acid (HCl) gas.
-
Characterize the Solvent Matrix: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Methanol, Ethyl Acetate).
-
Verify Chemical Compatibility: Ensure the target waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong aqueous acids/bases. Self-Validation: Check the waste log of the carboy before adding your solution to prevent violent exothermic hydrolysis[4].
-
Transfer: Using a dedicated funnel within a certified fume hood, slowly decant the liquid waste into the appropriate high-density polyethylene (HDPE) carboy.
-
Labeling & Logging: Immediately cap the container. Update the hazardous waste log with the exact concentration and volume of the compound to maintain a continuous chain of custody.
-
Storage: Store the carboy in a designated Satellite Accumulation Area (SAA) with secondary containment, kept away from direct sunlight and below 25°C[5].
Protocol 2: Emergency Spill Cleanup
Causality: Powders can easily become airborne, posing an inhalation risk (H332). Liquid solutions can rapidly penetrate standard laboratory surfaces. Immediate containment using inert materials prevents the spread of the toxic agent.
-
Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to mitigate inhalation risks[3].
-
Don Advanced PPE: Equip a NIOSH-approved respirator (if the spill is outside a fume hood), heavy-duty nitrile gloves (double-gloving recommended), and chemical splash goggles.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Crucial Step: Do not use combustible materials like paper towels for large organic solutions, as the concentrated organic material can become a fire hazard.
-
Absorption & Collection: Carefully sweep the absorbed mixture using a non-sparking tool to prevent static discharge.
-
Containerization: Transfer the absorbed mass into a double-lined, sealable hazardous waste bag. Seal tightly and label as "Toxic Organic Spill Residue - Contains Nitrile/Pyridine Derivatives"[5].
Ultimate Destruction: Incineration & Chemical Degradation
Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 264 Subpart O), nitrogenous hazardous wastes like (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile cannot be disposed of in landfills or standard municipal incinerators[6].
The Mechanistic Requirement for High-Temperature Incineration: To safely destroy this compound, it must be subjected to high-temperature incineration (>1100°C) in a specialized rotary kiln or liquid injection incinerator.
-
Primary Combustion: The extreme heat is required to break the highly stable aromaticity of the pyridine ring and fully oxidize the nitrile carbon, preventing the formation of Hydrogen Cyanide (HCN).
-
Secondary Combustion & Scrubbing: Because the combustion of nitrogen-containing organics inevitably produces toxic nitrogen oxides (NOx), the incinerator must be equipped with a secondary combustion chamber and an alkaline scrubber system [2]. The scrubber neutralizes the acidic NOx gases (and HCl, if halogenated solvents were used) before the exhaust is released into the atmosphere, ensuring complete environmental compliance.
Waste Disposal Decision Workflow
Below is the logical decision tree for managing (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile waste streams in the laboratory.
Decision tree for the segregation and disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
References
1. 2. 3.
Sources
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- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eCFR :: 40 CFR Part 266 -- Standards for the Management of Specific Hazardous Wastes and Specific Types of Hazardous Waste Management Facilities [ecfr.gov]
Personal protective equipment for handling (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
An Expert Guide to the Safe Handling and Disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
As a Senior Application Scientist, the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure is paramount. This guide provides a comprehensive operational plan for the safe handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS No. 218921-06-3). While detailed toxicological data for this specific molecule is not widely available, its structure—containing a substituted pyridine ring and a nitrile functional group—mandates a cautious and well-defined safety protocol. The guidance herein is based on the potential hazards associated with these structural motifs and established best practices for handling novel chemical entities.
Hazard Assessment: A Chemist's Perspective
The primary structural feature of concern is the acetonitrile moiety (-CH₂CN). Organic nitriles are a class of compounds that can exhibit significant toxicity. They can be absorbed through the skin, inhaled, or ingested, and in some cases, can be metabolized in the body to release cyanide, a potent metabolic poison. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol inhalation. The pyridine core, while less acutely hazardous, can also act as a skin and respiratory irritant. Given these potential risks, the compound must be handled as if it were toxic and irritant.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE ensemble is the most critical barrier between the researcher and potential exposure. The following equipment is mandatory when handling (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile in any form (solid or solution).
| PPE Component | Specification & Standard | Rationale for Use |
| Hand Protection | Nitrile Gloves (min. 0.11 mm thickness) | Nitrile rubber provides excellent resistance to a wide range of chemicals and is more puncture-resistant than latex.[1][2][3] Double-gloving is strongly recommended to provide an additional layer of protection against potential tears and permeation. |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 certified) & Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine powders.[4] A face shield must be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash potential (e.g., solution transfers). |
| Respiratory Protection | Certified Chemical Fume Hood | This is an engineering control, not PPE, but is the primary method for preventing inhalation exposure. All manipulations of this compound must occur within a properly functioning fume hood. A dust mask is insufficient. |
| Protective Clothing | Flame-Resistant Laboratory Coat | A lab coat protects personal clothing and underlying skin from contamination.[5] It should be fully buttoned with sleeves rolled down. |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is essential for minimizing risk. This protocol outlines the key phases of handling the chemical within a laboratory setting.
Caption: Workflow for the safe handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.
Emergency Procedures: A Rapid Response Plan
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once. If breathing has stopped, begin rescue breathing.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and institutional compliance.
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: All solutions containing the title compound, as well as solvent rinses of glassware, must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]
-
Container Disposal: Empty containers that held the original compound must be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste.[11] Only after this procedure can the container be considered for disposal as non-hazardous waste.
By implementing this comprehensive safety and handling plan, researchers can confidently work with (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile while upholding the highest standards of laboratory safety and professional responsibility.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Google Vertex AI Search.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile glove - personal protective equipment - Oxwork. Google Vertex AI Search.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. Google Vertex AI Search.
- Are Nitrile Gloves Considered PPE? - Armbrust American. Google Vertex AI Search.
- 4 - SAFETY D
- 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6. Google Vertex AI Search.
- SAFETY DATA SHEET Acetonitrile LC015-4. Google Vertex AI Search.
- SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 - Science Interactive. Google Vertex AI Search.
- SAFETY DATA SHEET - MilliporeSigma. Google Vertex AI Search.
- Acetonitrile - Hazardous Substance Fact Sheet. Google Vertex AI Search.
- SAFETY DATA SHEET - Fisher Scientific. Google Vertex AI Search.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Google Vertex AI Search.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Google Vertex AI Search.
- Laboratory Waste Disposal Handbook - University of Essex. Google Vertex AI Search.
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- 1. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
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- 4. armbrustusa.com [armbrustusa.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. scienceinteractive.com [scienceinteractive.com]
- 8. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
